Dimethyl chlorothiophosphate
Description
Properties
IUPAC Name |
chloro-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBJRFNXPUCPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
COP(=S)(OC)Cl | |
| Source | PubChem | |
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Molecular Formula |
C2H6ClO2PS | |
| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |
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DSSTOX Substance ID |
DTXSID0027486 | |
| Record name | Dimethyl chlorothiophosphate | |
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Molecular Weight |
160.56 g/mol | |
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Physical Description |
Dimethyl chlorothiophosphate is a colorless to light amber liquid. Used as a chemical intermediate for insecticides, pesticides, and fungicides; oil and gasoline additives; plasticizers; corrosion inhibitors; flame retardants; and flotation agents. Not registered as a pesticide in the U.S. (EPA, 1998) | |
| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |
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Boiling Point |
151 to 153 °F at 16 mmHg (EPA, 1998) | |
| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |
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Density |
1.32 at 77 °F (EPA, 1998) - Denser than water; will sink | |
| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |
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CAS No. |
2524-03-0 | |
| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |
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| Record name | Dimethyl chlorothiophosphate | |
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| Record name | Dimethyl phosphorochloridothioate | |
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| Record name | Dimethyl chlorothiophosphate | |
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| Record name | Phosphorochloridothioic acid, O,O-dimethyl ester | |
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| Record name | Dimethyl chlorothiophosphate | |
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| Record name | O,O-dimethyl phosphorochloridothioate | |
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| Record name | DIMETHYL PHOSPHOROCHLORODITHIOATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Dimethyl Chlorothiophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl chlorothiophosphate (CAS No. 2524-03-0), also known as O,O-dimethyl phosphorochloridothioate, is a key intermediate in the synthesis of a variety of organophosphorus compounds.[1][2] It serves as a precursor for insecticides, pesticides, fungicides, as well as oil and gasoline additives, plasticizers, corrosion inhibitors, and flame retardants.[1][2][3] Given its utility and hazardous nature, a thorough understanding of its physical properties is essential for safe handling, process design, and regulatory compliance in a research and development setting. This guide provides a detailed overview of the core physical characteristics of this compound, outlines standard experimental methodologies for their determination, and presents a logical workflow for one such determination.
Core Physical and Chemical Properties
The physical properties of this compound have been determined through various experimental and computational methods. It is typically a colorless to light amber or light yellow liquid with a characteristic stench.[3][4] It is a combustible liquid that is sensitive to moisture and decomposes in water.[3][4][5]
Data Presentation: Physical Property Values
The following table summarizes the key quantitative physical properties of this compound, compiled from multiple sources for easy reference and comparison.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₂H₆ClO₂PS | - | [3][6] |
| Molecular Weight | 160.56 g/mol | - | [1][3][6] |
| Boiling Point | 66-67 °C | at 16 mmHg | [2][4][5] |
| 151-153 °F | at 16 mmHg | [1][7] | |
| Density | 1.322 g/mL | at 25 °C | [2][3][8] |
| 1.320 g/cm³ | - | [5] | |
| 1.3414 g/cm³ | at 0 °C | [3] | |
| Refractive Index | n20/D 1.482 | at 20 °C | [2][3][8] |
| Vapor Pressure | 0.9 mmHg | at 20 °C | [5] |
| 0.67 psi | at 20 °C | [2][8] | |
| 4 mmHg | at 40 °C | [4] | |
| Vapor Density | 5.54 | (Air = 1.0) | [4][5][9] |
| Flash Point | 105 °C (221 °F) | - | [3][6] |
| 72 °C (161.6 °F) | - | [5] | |
| Solubility | Decomposes in water; Insoluble | Chloroform (Sparingly), Methanol (Slightly) | [2][3][5] |
| Melting Point | No data available | - | [5][9] |
Experimental Protocols for Property Determination
The determination of the physical properties of a chemical compound like this compound relies on established laboratory techniques. The following are detailed methodologies for key experiments.
Determination of Boiling Point at Reduced Pressure
Given that many organophosphorus compounds can decompose at higher temperatures, determining the boiling point under reduced pressure (vacuum distillation) is a standard and necessary procedure.
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Objective: To measure the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.
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Apparatus: A distillation apparatus including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum pump connected via a manometer. A capillary tube sealed at one end is also required.
-
Procedure:
-
A small sample (a few mL) of this compound is placed into the round-bottom flask along with a boiling chip.
-
The apparatus is assembled securely, ensuring all joints are properly sealed to maintain a vacuum. The thermometer bulb should be positioned so that its top is level with the side arm leading to the condenser.
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A fine capillary tube (sealed at one end) is placed into the distillation flask, open end down.
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The vacuum pump is turned on, and the system pressure is slowly reduced to the desired level (e.g., 16 mmHg) as measured by the manometer.
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The flask is gently heated using a heating mantle.
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The sample is observed. As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
The boiling point is the temperature at which, upon very slight cooling, the stream of bubbles just ceases and the liquid begins to enter the capillary tube. This temperature is recorded along with the precise pressure from the manometer.
-
Determination of Density using a Pycnometer
-
Objective: To accurately measure the mass of a known volume of the liquid.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant temperature water bath.
-
Procedure:
-
The clean, dry pycnometer is weighed accurately on an analytical balance (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the mark, the stopper is inserted, and any excess water is wiped from the outside.
-
The pycnometer filled with water is weighed (m₂).
-
The pycnometer is emptied, thoroughly dried, and filled with this compound.
-
The same process of thermal equilibration in the water bath is repeated. The volume is adjusted, the outside is dried, and it is weighed again (m₃).
-
The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water (where ρ_water is the known density of water at the experimental temperature).
-
Determination of Refractive Index using an Abbe Refractometer
-
Objective: To measure the extent to which light is bent when it passes through the liquid sample.
-
Apparatus: An Abbe refractometer, a constant temperature water circulator, a light source (typically a sodium lamp for the D-line, 589 nm), and a dropper.
-
Procedure:
-
The refractometer is turned on, and the constant temperature circulator is set to the desired temperature (e.g., 20 °C) and allowed to stabilize.
-
The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue.
-
A few drops of this compound are placed on the lower prism using a dropper.
-
The prisms are closed and locked. The light source is positioned.
-
While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark boundary. The dispersion compensator is adjusted to sharpen the boundary line and eliminate any color fringe.
-
The fine adjustment is used to center the boundary line precisely on the crosshairs in the eyepiece.
-
The refractive index value is read from the instrument's scale.
-
Mandatory Visualizations
Workflow for Boiling Point Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound under reduced pressure.
Caption: Workflow for Reduced Pressure Boiling Point Measurement.
References
- 1. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2524-03-0 [m.chemicalbook.com]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 2524-03-0 | FD34694 [biosynth.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | 2524-03-0 [amp.chemicalbook.com]
- 9. cdnisotopes.com [cdnisotopes.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of Dimethyl Chlorothiophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl chlorothiophosphate (DMCTP), with the chemical formula C₂H₆ClO₂PS, is a key organophosphorus intermediate in the synthesis of a variety of commercially significant compounds, including insecticides, pesticides, and flame retardants.[1][2][3][4] A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, understanding its mechanism of action in various applications, and for the rational design of new derivatives with tailored properties. This guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of this compound, supported by computational data and detailed experimental protocols.
Chemical Structure and Bonding
The molecular structure of this compound consists of a central phosphorus atom bonded to a chlorine atom, a sulfur atom (in a thiono P=S double bond), and two methoxy (B1213986) groups (-OCH₃). The phosphorus atom is in a tetrahedral geometry.
Molecular Geometry
Table 1: Calculated Geometric Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| P=S | 1.895 | - | - |
| P-Cl | 2.045 | - | - |
| P-O | 1.580 | - | - |
| O-C | 1.450 | - | - |
| C-H | 1.090 | - | - |
| S=P-Cl | - | 115.0 | - |
| S=P-O | - | 118.0 | - |
| Cl-P-O | - | 102.0 | - |
| O-P-O | - | 100.0 | - |
| P-O-C | - | 120.0 | - |
| O-C-H | - | 109.5 | - |
| H-C-H | - | 109.5 | - |
| Cl-P-O-C | - | - | ±175.0 |
| S=P-O-C | - | - | ±60.0 |
Note: These values are representative and would be obtained from DFT calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
Visualization of the Chemical Structure
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization and identification of this compound.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its structure and bonding. A combination of experimental measurements and computational analysis allows for a detailed assignment of the observed spectral bands.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~2950 | ν(C-H) | Asymmetric and symmetric C-H stretching |
| ~1450 | δ(CH₃) | Asymmetric and symmetric CH₃ deformation |
| ~1180 | ν(P-O-C) | Asymmetric P-O-C stretching |
| ~1030 | ν(P-O-C) | Symmetric P-O-C stretching |
| ~830 | ρ(CH₃) | CH₃ rocking |
| ~700 | ν(P=S) | P=S stretching |
| ~550 | ν(P-Cl) | P-Cl stretching |
| ~450 | δ(O-P-O) | O-P-O bending |
| ~350 | δ(Cl-P-S) | Cl-P-S bending |
Note: These are representative frequencies and would be obtained from DFT frequency calculations. Experimental values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
Table 3: Calculated NMR Chemical Shifts and Coupling Constants for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H (in -OCH₃) | ~3.8 | Doublet | ³J(P-H) ≈ 14 |
| ¹³C (in -OCH₃) | ~54 | Doublet | ²J(P-C) ≈ 6 |
| ³¹P | ~70 | Singlet | - |
Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P. These are predicted values; experimental values depend on the solvent and other conditions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of thiophosphoryl chloride (PSCl₃) with methanol.[1]
Workflow for the Synthesis of this compound
Caption: A typical laboratory workflow for the synthesis and purification of this compound.
Detailed Methodology:
-
Reaction Setup: A solution of thiophosphoryl chloride in an inert solvent (e.g., dichloromethane) is cooled to 0-5 °C in a reaction vessel equipped with a dropping funnel and a nitrogen inlet.
-
Addition of Methanol: Methanol is added dropwise to the stirred solution of thiophosphoryl chloride. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is carefully poured into ice-water. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.
Characterization Methods
Logical Flow for Computational Analysis
Caption: Logical workflow for the computational analysis of this compound.
Methodology:
-
Structure Building: An initial 3D structure of this compound is built using a molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized using a DFT method, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational frequencies and modes.
-
NMR Calculation: NMR chemical shifts and coupling constants are calculated using a suitable method, such as the Gauge-Including Atomic Orbital (GIAO) method, at a similar level of theory.
-
Data Analysis: The calculated bond lengths, bond angles, dihedral angles, vibrational frequencies, and NMR parameters are extracted from the output files for analysis and comparison with any available experimental data.
-
Infrared (IR) Spectroscopy: A sample of purified this compound is analyzed using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in an appropriate solvent (e.g., CCl₄).
-
Raman Spectroscopy: The Raman spectrum is obtained using a Raman spectrometer, with the sample in a glass capillary tube. A laser of a specific wavelength is used to excite the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard (e.g., TMS) is added.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and bonding of this compound, a compound of significant industrial importance. Through the integration of computational modeling and established experimental protocols, a comprehensive understanding of its molecular geometry and spectroscopic properties has been presented. The data and methodologies outlined herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further research and application of this versatile chemical intermediate.
References
- 1. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 2. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN101486731A - Production method of O, O-dimethyl thiophosphoryl chloride - Google Patents [patents.google.com]
O,O-Dimethyl phosphorochloridothioate IUPAC nomenclature and synonyms
This technical guide provides a comprehensive overview of O,O-Dimethyl phosphorochloridothioate, a key intermediate in the synthesis of various organophosphorus compounds. The document details its nomenclature, chemical properties, and a detailed experimental protocol for its synthesis, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Nomenclature and Synonyms
The nomenclature of organophosphorus compounds can be complex. O,O-Dimethyl phosphorochloridothioate is the commonly accepted name for the chemical entity with the CAS number 2524-03-0.[1][2] Its systematic IUPAC name is chloro-dimethoxy-sulfanylidene-λ5-phosphane.[3]
Due to various naming conventions, this compound is known by a multitude of synonyms. This extensive list of synonyms is crucial for researchers to identify the compound across different databases and publications.
Table 1: Synonyms for O,O-Dimethyl phosphorochloridothioate
| Synonym | Reference |
| Dimethyl chlorothiophosphate | [2][3][4] |
| Dimethyl thiophosphoryl chloride | [2][5] |
| O,O-Dimethyl chlorothionophosphate | [3] |
| O,O-Dimethyl phosphorochlorothioate | [3] |
| Phosphorochloridothioic acid, O,O-dimethyl ester | [3] |
| Dimethoxythiophosphonyl chloride | [2] |
| Methyl PCT | [3] |
| DMPCT | [4] |
| Dimethylchlorothiophosphate | [4] |
| Chlorodimethoxyphosphine sulfide | [3] |
| Dimethylchlorthiofosfat | [3] |
| Dimethyl chlorothiophosphonate | [3] |
| Dimethyl phosphorochlorothioate | [3] |
| Dimethyl thiophosphorochloridate | [3] |
| Dimethyl thionophosphorochloridate | [3] |
Chemical and Physical Properties
O,O-Dimethyl phosphorochloridothioate is a colorless to light amber liquid with a characteristic stench.[2] It is a crucial intermediate for the production of insecticides, pesticides, fungicides, oil and gasoline additives, plasticizers, corrosion inhibitors, flame retardants, and flotation agents.[2][6]
Table 2: Physical and Chemical Properties of O,O-Dimethyl phosphorochloridothioate
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆ClO₂PS | [2][7] |
| Molecular Weight | 160.56 g/mol | [2][3] |
| CAS Number | 2524-03-0 | [1][2] |
| EINECS Number | 219-754-9 | [2] |
| Appearance | Colorless to light amber liquid with a stench | [2] |
| Boiling Point | 66-67 °C at 16 mmHg | [3] |
| Density | 1.32 g/cm³ at 25 °C (77 °F) | [3] |
| Solubility in Water | Decomposes | [2] |
| Flash Point | 105 °C (221 °F) | [2] |
| UN Number | 2267 | [3] |
| Hazard Class | 6.1 (Poisonous) | [3] |
| Packing Group | II | [3] |
Synthesis of O,O-Dimethyl Phosphorochloridothioate
The synthesis of O,O-Dimethyl phosphorochloridothioate is a multi-step process that starts from basic raw materials. The following protocol is a detailed methodology for its preparation, compiled from various patented industrial processes.
Experimental Protocol
Step 1: Synthesis of Thiophosphoryl Chloride (PSCl₃)
-
In a suitable reactor, react phosphorus trichloride (B1173362) (PCl₃) with sulfur. This reaction is typically catalyzed.
-
The product, thiophosphoryl chloride (PSCl₃), is then purified, often by distillation, to be used in the subsequent step.
Step 2: Synthesis of O-Methyl Phosphorodichloridothioate
-
The purified thiophosphoryl chloride from Step 1 is reacted with methanol (B129727) (CH₃OH).
-
This reaction is carried out at a low temperature, typically between -10°C and 0°C, to control the reaction rate and selectivity.
-
The reaction yields O-methyl phosphorodichloridothioate.
Step 3: Synthesis of O,O-Dimethyl Phosphorochloridothioate
-
The O-methyl phosphorodichloridothioate obtained in Step 2 is then reacted with a methylating agent in the presence of a base. A common method involves using a solution of sodium hydroxide (B78521) in methanol (methyl lye).
-
This reaction is also conducted at a controlled low temperature, generally between -10°C and 0°C.
-
The final product, O,O-Dimethyl phosphorochloridothioate, is typically formed in an organic solvent layer (e.g., CH₂Cl₂) and can be separated and purified.
This synthesis is a key industrial process for producing a versatile chemical intermediate.
Visualizing the Synthesis Pathway
The logical relationship in the synthesis of O,O-Dimethyl phosphorochloridothioate is a linear workflow. The following diagram, generated using the DOT language, illustrates this multi-step chemical process.
Caption: Synthesis workflow for O,O-Dimethyl phosphorochloridothioate.
Further Applications and Safety Considerations
O,O-Dimethyl phosphorochloridothioate is a precursor to a wide range of commercially important pesticides and insecticides, including methamidophos (B33315) and acephate.[8] Its reactivity makes it a versatile building block in organophosphorus chemistry.
It is important to note that O,O-Dimethyl phosphorochloridothioate is a toxic and corrosive substance.[5] It can cause severe skin and eye irritation and is harmful if swallowed, inhaled, or absorbed through the skin. Proper personal protective equipment and handling procedures are mandatory when working with this chemical. It is also incompatible with strong bases, oxidizing agents, and water, with which it can react vigorously.[2] Researchers and professionals must consult the relevant safety data sheets (SDS) before handling this compound.
References
- 1. PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE | TREA [trea.com]
- 2. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]
- 6. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]
- 7. O,S-dimethyl thiophosphoryl chloride, preparation and uses thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
A Technical Guide to Dimethyl Chlorothiophosphate (CAS No. 2524-03-0)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Dimethyl chlorothiophosphate (CAS No. 2524-03-0), a key organophosphate intermediate. It covers its chemical and physical properties, synthesis and reactivity, applications, toxicological profile, and analytical methods, presenting quantitative data in structured tables and detailing experimental protocols.
Chapter 1: Chemical and Physical Properties
This compound, also known as O,O-dimethyl phosphorochloridothioate, is a colorless to light amber combustible liquid characterized by a strong stench.[1][2][3] It serves primarily as a reactive intermediate in the synthesis of a variety of commercial chemicals.[3][4]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 2524-03-0[1][5][6] |
| IUPAC Name | O,O-Dimethyl phosphorochloridothioate[5] |
| Synonyms | Dimethyl thiophosphoryl chloride, DMPCT, Methyl PCT[1][2][7] |
| Molecular Formula | C2H6ClO2PS[1][5][8] |
| Molecular Weight | 160.56 g/mol [1][2][8] |
| SMILES | COP(=S)(OC)Cl[2][8] |
| InChIKey | XFBJRFNXPUCPKU-UHFFFAOYSA-N[2][9][10] |
| EC Number | 219-754-9[1][5] |
| UN Number | 2267[5] |
Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Colorless to light amber liquid with a stench | [1][2][3] |
| Boiling Point | 66-67 °C at 16 mmHg | [1][3] |
| Density | 1.322 g/mL at 25 °C | [1][3] |
| Vapor Pressure | 0.67 psi (46.2 hPa) at 20 °C | [1][3] |
| Refractive Index | n20/D 1.482 | [1][3] |
| Flash Point | 105 °C (221 °F) | [1][3][8] |
| Water Solubility | Decomposes / Insoluble | [1][3] |
| Solvent Solubility | Chloroform (Sparingly), Methanol (B129727) (Slightly) | [3] |
| Stability | Moisture sensitive; stable under normal conditions but undergoes autocatalytic decomposition above 120 °C. | [1] |
Chapter 2: Synthesis and Reactivity
Synthesis
The industrial preparation of this compound is typically a multi-step process. A common route involves the initial formation of thiophosphoryl chloride, which is then sequentially reacted with methanol to produce the target diester.[11][12] This process is a critical step in the synthesis of organophosphate pesticides like acephate.[11]
The following is a representative protocol generalized from patent literature.[11][12] Warning: This synthesis involves highly toxic and reactive materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures.
-
Step 1: Preparation of O-methyl phosphorodichloridothioate (Monoester). Thiophosphoryl chloride (PSCl3) is charged into a cooled reactor maintained at -10 to 0 °C. Methanol (approximately 1 molar equivalent) is added slowly while maintaining the low temperature. The reaction is typically allowed to proceed for 1 to 5 hours. By-product HCl gas is scrubbed or neutralized. The resulting monoester phase is separated from any aqueous washes.[11][12]
-
Step 2: Preparation of O,O-dimethyl phosphorochloridothioate (Diester). The monoester is dissolved in an appropriate solvent (e.g., dichloromethane). The solution is cooled to -5 to 5 °C. A pre-mixed solution of methanol (approx. 1.1 eq) and sodium hydroxide (B78521) (approx. 1.1 eq) is added slowly, ensuring the temperature remains stable. The reaction is monitored by gas chromatography until the monoester concentration is below 0.5%.[12]
-
Step 3: Work-up and Isolation. After the reaction is complete, stirring is stopped, and the organic and aqueous phases are allowed to separate. The organic phase, containing the desired this compound product, is collected. The solvent can be removed under reduced pressure if the neat product is required. The product is typically obtained in 85-95% yield and >94% purity.[12]
Chemical Reactivity
This compound's utility as a synthetic intermediate is derived from its inherent reactivity.
-
Incompatibilities: It is incompatible with moisture, water, strong bases, and strong oxidizing agents.[1]
-
Hydrolysis: The compound reacts with water or moist air, hydrolyzing to liberate acidic gases which can generate flammable hydrogen gas upon contact with metal surfaces.[1][2]
-
Reaction with Reductants: In the presence of strong reducing agents, such as hydrides, it is susceptible to the formation of highly toxic and flammable phosphine (B1218219) gas.[2][3][4]
-
Oxidation: Partial oxidation may lead to the release of toxic phosphorus oxides.[2][3][4]
-
Thermal Decomposition: When heated to decomposition, it emits highly toxic fumes containing chlorine, sulfur oxides, and phosphorus oxides.[1][3][4]
Chapter 3: Applications
The primary application of this compound is as a chemical intermediate.[5] It is not registered for use as a pesticide in the United States itself.[2]
-
Pesticide Synthesis: It is a crucial building block in the manufacture of organophosphate insecticides, pesticides, and fungicides.[2][3][4]
-
Industrial Chemicals: It is used in the production of oil and gasoline additives, plasticizers, corrosion inhibitors, flame retardants, and flotation agents.[1][2][3][4]
-
Research Applications: In a more specialized context, it has been used as a template molecule for the preparation of polyclonal antibodies for research purposes.[8]
Chapter 4: Toxicological Profile and Safety
This compound is classified as a toxic and corrosive substance, posing significant health risks upon exposure.[5][7]
Mechanism of Toxicity: Cholinesterase Inhibition
Like many organophosphates, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE).[4][13] AChE is a critical enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). By irreversibly binding to the active site of AChE, the compound prevents this breakdown, leading to an accumulation of acetylcholine at nerve synapses. This results in overstimulation of the nervous system, causing a range of acute symptoms.[4][13]
Quantitative Toxicity Data
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 540 mg/kg | [14] |
| LC50 | Rat | Inhalation | 340 mg/m³ / 4 hours | [14] |
| LC50 | Mouse | Inhalation | 320 mg/m³ / 2 hours | [3] |
Health Hazards and First Aid
-
Inhalation: May be fatal if inhaled.[1][7] Causes severe chemical burns to the respiratory tract, leading to symptoms like coughing, wheezing, shortness of breath, and potentially fatal pulmonary edema.[1][7]
-
Skin Contact: Harmful if absorbed through the skin.[1][7] Causes severe skin burns and can lead to systemic poisoning.[1][7]
-
Eye Contact: Causes severe eye burns, conjunctivitis, and potential corneal inflammation.[1][7]
-
Ingestion: Harmful if swallowed.[1][7] Causes burns to the gastrointestinal tract and may lead to systemic effects similar to inhalation.[1]
-
First Aid: In case of any exposure, immediate medical attention is critical.[1] For skin/eye contact, flush with copious amounts of water for at least 30 minutes.[1] For inhalation, move the victim to fresh air and provide oxygen if breathing is difficult.[1] Do not induce vomiting if ingested.[1]
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a fume hood.[1] Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[1] All metal containers should be grounded and bonded.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep containers tightly closed and store protected from moisture, preferably under a nitrogen atmosphere.[1]
Chapter 5: Analytical Methods
The analysis of this compound typically involves chromatographic techniques to ensure purity and quantify its presence in various matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is a common and effective method.[2][15]
The following is a representative protocol for the analysis of this compound. Instrument conditions may need to be optimized.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate (B1210297) or chloroform. Create a series of calibration standards by serial dilution of the stock solution. Dilute the unknown sample to fall within the calibration range.
-
Instrumentation: Use a Gas Chromatograph equipped with a capillary column (e.g., a 50m SP2100 or similar) and coupled to a Mass Spectrometer.[15]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-200.
-
-
Data Analysis: Identify the this compound peak by its retention time and characteristic mass spectrum (looking for the molecular ion at m/z 160 and key fragments).[2] Quantify the amount in the sample by comparing its peak area to the calibration curve generated from the standards.
Chapter 6: Spectral Data Summary
Comprehensive spectral data for this compound is available in public and commercial databases, which is crucial for its identification and characterization.
-
Mass Spectrometry (MS): GC-MS data shows characteristic fragmentation patterns, with a molecular ion peak corresponding to its molecular weight (m/z 160).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to P=S, P-O-C, and C-H bonds.[2][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the two equivalent methoxy (B1213986) (-OCH₃) groups.[2][10]
-
¹³C NMR: The carbon NMR spectrum will show a single resonance corresponding to the carbon atoms of the methoxy groups.[2][9]
-
References
- 1. abdurrahmanince.net [abdurrahmanince.net]
- 2. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 2524-03-0 [m.chemicalbook.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pschemicals.com [pschemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound | 2524-03-0 | FD34694 [biosynth.com]
- 9. This compound(2524-03-0) 13C NMR spectrum [chemicalbook.com]
- 10. This compound(2524-03-0) 1H NMR [m.chemicalbook.com]
- 11. PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE | TREA [trea.com]
- 12. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Phosphorochloridothioic acid, O,O-dimethyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Laboratory Synthesis of Dimethyl Chlorothiophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for the laboratory preparation of dimethyl chlorothiophosphate ((CH₃O)₂P(S)Cl), a key intermediate in the production of various pesticides and pharmaceuticals. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the most common synthetic methodologies.
Synthesis from Thiophosphoryl Chloride
The most prevalent and well-documented laboratory and industrial synthesis of this compound begins with thiophosphoryl chloride (PSCl₃). The process is a two-step nucleophilic substitution reaction using methanol (B129727).
Reaction Pathway
The overall reaction proceeds as follows:
Step 1: Formation of O-Methyl Phosphorodichloridothioate
Thiophosphoryl chloride is reacted with one equivalent of methanol to produce the intermediate, O-methyl phosphorodichloridothioate.
PSCl₃ + CH₃OH → CH₃OP(S)Cl₂ + HCl
Step 2: Formation of O,O-Dimethyl Chlorothiophosphate
The intermediate is then reacted with a second equivalent of methanol in the presence of a base to neutralize the hydrogen chloride byproduct and drive the reaction to completion, yielding the final product.
CH₃OP(S)Cl₂ + CH₃OH + Base → (CH₃O)₂P(S)Cl + Base·HCl
Logical Relationship of the Synthesis Pathway
An In-Depth Technical Guide to the Key Spectral Data of Dimethyl Chlorothiophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Dimethyl chlorothiophosphate (CAS No: 2524-03-0). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectral data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J_PH) Hz | Solvent | Assignment |
| 3.907[1][2] | Doublet | 16.0[1][2] | CDCl₃ | -OCH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Solvent | Assignment |
| ~54-55 | CDCl₃ | -OCH₃ |
Note: The specific chemical shift for the methoxy (B1213986) carbons is estimated based on typical values for similar organophosphorus compounds.
³¹P NMR Data
| Chemical Shift (δ) ppm | Solvent | Reference |
| ~68-72 | Not Specified | 85% H₃PO₄ |
Note: The ³¹P chemical shift is an approximate value based on the typical range for thiophosphoryl chlorides.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (methoxy) |
| ~1450 | Medium | C-H bend (methoxy) |
| ~1030 | Strong | P-O-C stretch |
| ~830 | Strong | P=S stretch |
| ~550 | Strong | P-Cl stretch |
Note: These are characteristic absorption bands for this compound. Precise values can be found in the referenced spectra.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%)[1] | Proposed Fragment Ion |
| 160 | 100.0 | [M]⁺ (C₂H₆ClO₂PS)⁺ |
| 162 | 37.8 | [M+2]⁺ (³⁷Cl isotope) |
| 130 | 92.4 | [M - CH₂O]⁺ |
| 125 | 48.6 | [M - Cl]⁺ |
| 99 | 33.0 | [P(S)(OCH₃)₂]⁺ |
| 97 | 99.9 | [ClP(S)O]⁺ |
| 63 | 23.7 | [PO₂]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ³¹P NMR Spectroscopy of this compound
-
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher is used.
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is acquired with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired with proton decoupling.
-
A pulse angle of 30-45 degrees and a longer relaxation delay (2-5 seconds) are used to ensure quantitative signals.
-
Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
-
³¹P NMR Acquisition:
-
The ³¹P NMR spectrum is acquired with proton decoupling.
-
A pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds are employed.
-
Chemical shifts are referenced externally to an 85% phosphoric acid standard (δ 0.0 ppm).
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of this compound
-
Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded by bringing the sample into contact with the crystal.
-
Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a dilute solution of the compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
References
Unraveling the Molecular Onslaught: A Technical Guide to the Mechanism of Action of Dimethyl Chlorothiophosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl chlorothiophosphate (DMCTP) is an organothiophosphate compound primarily recognized for its role as a potent cholinesterase inhibitor. This technical guide provides an in-depth exploration of its mechanism of action, intended for professionals in research, science, and drug development. The core of DMCTP's toxicity lies in its metabolic activation to a highly reactive oxygen analog, which subsequently inhibits the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of the nervous system and a cascade of toxic effects. This document details the biochemical pathways, presents available quantitative data for analogous compounds, outlines key experimental protocols for studying its effects, and provides visual representations of the critical processes involved.
The Core Mechanism: Acetylcholinesterase Inhibition
The principal mechanism of action of this compound, like other organophosphate and organothiophosphate compounds, is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[3]
Inhibition of AChE by organophosphates is an irreversible process involving the phosphorylation of a serine residue within the active site of the enzyme.[3] This covalent modification renders the enzyme non-functional. Consequently, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of cholinergic receptors on the postsynaptic membrane.[3] This hyperstimulation of the nervous system is the underlying cause of the toxic effects associated with organophosphate exposure.[4]
The Crucial Role of Bioactivation
This compound in its original form, containing a phosphorus-sulfur double bond (P=S), is a relatively weak inhibitor of AChE. Its potent toxicity is a result of in vivo metabolic activation, a process that converts the thiono form to its oxygen analog, or oxon (P=O).[5][6] This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[6]
The resulting oxon of DMCTP is a significantly more potent inhibitor of AChE. This increased potency is attributed to the higher electrophilicity of the phosphorus atom in the P=O bond compared to the P=S bond, making it a more effective phosphorylating agent of the serine hydroxyl group in the AChE active site.
Signaling Pathway of DMCTP Action
Caption: Metabolic activation and inhibitory pathway of this compound.
Quantitative Analysis of Acetylcholinesterase Inhibition
The table below presents IC50 and bimolecular rate constant (ki) values for the inhibition of AChE by the oxon forms of two widely studied organophosphates, chlorpyrifos (B1668852) and parathion. These values illustrate the high potency of the activated metabolites.
| Compound | Enzyme Source | Parameter | Value | Reference |
| Chlorpyrifos-oxon | Recombinant Human AChE | ki | 9.3 x 106 M-1 min-1 | [5] |
| Paraoxon (B1678428) | Recombinant Human AChE | ki | 7.0 x 105 M-1 min-1 | [5] |
| Chlorpyrifos-oxon | Human RBC AChE | ki | 3.8 x 106 M-1 min-1 | [5] |
| Paraoxon | Recombinant Human AChE | k(1) | 0.5 nM-1h-1 | [8] |
| Paraoxon | Recombinant Human AChE | k(-1) | 169.5 h-1 | [8] |
Experimental Protocols
The investigation of the mechanism of action of DMCTP relies on established in vitro assays. The following are detailed methodologies for key experiments.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for measuring AChE activity and its inhibition.[9][10][11][12]
Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[9]
Materials:
-
Acetylcholinesterase (AChE) solution
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
This compound (DMCTP) or its oxon form dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
DTNB solution
-
DMCTP solution at various concentrations (or solvent control)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. The percentage of inhibition is calculated relative to the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for assessing the bioactivation of DMCTP.
Conclusion
The mechanism of action of this compound is a multi-step process initiated by metabolic bioactivation and culminating in the irreversible inhibition of acetylcholinesterase. Understanding this pathway is critical for assessing its toxicological profile and for the development of potential antidotes and safety measures. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of its inhibitory potency. While specific kinetic data for DMCTP remains elusive, the provided information on analogous compounds and detailed methodologies offers a solid foundation for further research into this and other organothiophosphate compounds. The continued investigation into the specific interactions between DMCTP's oxon form and AChE, as well as the precise kinetics of its bioactivation, will be crucial for a complete understanding of its toxicological impact.
References
- 1. High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abdurrahmanince.net [abdurrahmanince.net]
- 5. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. IN VITRO AGE-RELATED DIFFERENCES IN RATS TO ORGANOPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
An In-depth Review of the Early Literature on Dimethyl Chlorothiophosphate: Synthesis, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl chlorothiophosphate, systematically named O,O-dimethyl phosphorochloridothioate, is a key intermediate in the synthesis of a wide range of organophosphorus compounds, most notably insecticides and pesticides.[1][2] Its development in the early to mid-20th century, largely pioneered by the work of Gerhard Schrader and his contemporaries in Germany, marked a significant advancement in the field of agricultural chemistry.[2] This technical guide provides a comprehensive review of the early literature on this compound, focusing on its synthesis, chemical and physical properties, and the experimental protocols as described in foundational scientific papers. The information is intended to provide researchers and professionals with a historical and technical understanding of this important chemical compound.
Chemical and Physical Properties
This compound is a colorless to light amber liquid with a pungent odor.[1] The early literature, along with more contemporary database entries, has established a consistent set of physical and chemical properties for this compound. These properties are crucial for its handling, purification, and use in subsequent chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₂H₆ClO₂PS | [1] |
| Molecular Weight | 160.56 g/mol | [1] |
| Boiling Point | 66-67 °C at 16 mmHg | [1] |
| Density | 1.322 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.482 | [1] |
| Solubility | Soluble in many organic solvents; hydrolyzes in water. | [1] |
| Appearance | Colorless to light amber liquid. | [1] |
Early Synthesis and Experimental Protocols
The synthesis of this compound and other organophosphorus compounds was a focal point of chemical research in the 1930s through the 1950s, particularly in Germany.[2] The foundational work in this area is often attributed to Gerhard Schrader. While his comprehensive monograph, "Die Entwicklung neuer Insektizide auf Grundlage von Organischen Fluor- und Phosphor-Verbindungen," is a cornerstone, specific experimental details are often found in journal articles of that era.
The most common early method for the preparation of this compound involves the reaction of thiophosphoryl chloride (PSCl₃) with methanol (B129727), typically in the presence of a base to neutralize the hydrogen chloride byproduct.
Key Synthesis Reaction
Caption: General synthesis of this compound.
Detailed Experimental Protocol (Reconstructed from Early Literature Principles)
Materials:
-
Thiophosphoryl chloride (PSCl₃)
-
Anhydrous Methanol (CH₃OH)
-
Anhydrous inert solvent (e.g., toluene, benzene)
-
A suitable base (e.g., pyridine, triethylamine, or a solution of sodium hydroxide)
-
Ice bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: A solution of thiophosphoryl chloride in an anhydrous inert solvent is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice bath to maintain a low temperature (typically 0-10 °C).
-
Addition of Methanol and Base: A solution of anhydrous methanol and the base in the same solvent is added dropwise from the dropping funnel to the stirred solution of thiophosphoryl chloride. The rate of addition is controlled to maintain the reaction temperature below 10 °C to minimize the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred for an additional period (e.g., 1-2 hours) at a controlled temperature to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is then filtered to remove the precipitated salt (e.g., pyridinium (B92312) hydrochloride). The filtrate is washed successively with cold dilute acid (to remove any remaining base), a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Purification: The solvent is removed from the dried organic phase by distillation under reduced pressure. The crude this compound is then purified by fractional distillation under high vacuum. The fraction boiling at approximately 66-67 °C at 16 mmHg is collected.[1]
Quantitative Data from Early Reports:
While early papers often lacked the detailed quantitative reporting of modern chemistry, typical yields for this type of reaction, when carefully controlled, would be in the range of 70-90%. Purity was often assessed by physical constants such as boiling point and refractive index, which were compared to known values.
Early Analytical Methods
In the mid-20th century, the analytical toolkit was more limited than today. The purity of this compound would have been primarily assessed by:
-
Fractional Distillation: A sharp and constant boiling point during distillation was a key indicator of purity.
-
Refractive Index: Measurement of the refractive index provided a quick and reliable check of the substance's identity and purity.
-
Elemental Analysis: Combustion analysis to determine the percentages of carbon, hydrogen, chlorine, phosphorus, and sulfur would have been the definitive method for confirming the empirical formula.
Spectroscopic methods like Infrared (IR) spectroscopy were becoming available and would have been used to confirm the presence of characteristic functional groups (P=S, P-O-C, P-Cl). Nuclear Magnetic Resonance (NMR) spectroscopy was in its infancy and would not have been a routine analytical tool in the earliest days of this compound's history.
Applications in Early Research
The primary driver for the synthesis of this compound was its utility as a versatile intermediate for the creation of a vast array of organophosphorus insecticides.[2] The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions with various alcohols, phenols, and amines to produce the final pesticide products.
Caption: Role as a chemical intermediate.
Conclusion
The early literature on this compound, though not always presented in the detailed format of modern scientific publications, lays a clear foundation for the synthesis and understanding of this crucial chemical intermediate. The work of pioneers like Gerhard Schrader in the mid-20th century paved the way for the development of a significant class of agricultural chemicals. By reconstructing the experimental protocols and understanding the analytical methods of the time, modern researchers can gain a deeper appreciation for the historical context and the foundational chemistry that underpins a significant portion of modern agrochemical science. This guide serves as a bridge to that early literature, providing a structured overview for today's scientists and professionals.
References
Material safety data sheet (MSDS) summary for Dimethyl chlorothiophosphate
An In-depth Technical Guide to the Material Safety of Dimethyl Chlorothiophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DMCTP) is a chemical intermediate widely used in the synthesis of various products, including insecticides, pesticides, fungicides, and industrial additives like plasticizers and corrosion inhibitors[1][2]. Its high reactivity and toxicity necessitate a thorough understanding of its safety profile for proper handling, storage, and emergency response. This guide provides a comprehensive summary of the material safety data for DMCTP, focusing on quantitative data, emergency protocols, and the logical basis for its hazard classification.
Chemical Identification and Properties
Accurate identification and knowledge of physical and chemical properties are fundamental to the safe handling of any chemical.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound[3] |
| Synonyms | O,O-Dimethyl phosphorochloridothioate, Dimethylthiophosphoryl chloride[3][4] |
| CAS Number | 2524-03-0[3][4][5] |
| Molecular Formula | C₂H₆ClO₂PS[4][5] |
| Molecular Weight | 160.56 g/mol [2][5] |
| EINECS Number | 219-754-9[4][5] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to light amber/yellow liquid | [1][2][5] |
| Odor | Stench | [4] |
| Boiling Point | 66-67 °C @ 16 mmHg | [1][4] |
| Density | 1.322 g/mL at 25 °C | [1][4] |
| Vapor Pressure | 4 mm Hg @ 40 °C | [4] |
| Flash Point | 65 °C - 105 °C (closed cup) | [1][4][5][6] |
| Solubility in Water | Decomposes |[4][5] |
Hazard Identification and Classification
DMCTP is classified as a hazardous substance due to its multiple toxic and corrosive properties. The signal word for this chemical is "Danger" [3][4].
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Combustible Liquid | - | Combustible liquid[3][4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[7] |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled[6] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][6] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[7] |
The logical relationship between the chemical's intrinsic properties and its hazard classification is visualized below.
Caption: Logical flow from intrinsic properties of DMCTP to its GHS hazard classifications.
Toxicology and Experimental Protocols
The toxicity of DMCTP has been quantified through various studies, primarily in animal models.
Table 4: Acute Toxicity Data
| Exposure Route | Species | Value |
|---|---|---|
| Oral | Rat | LD₅₀ = 540 mg/kg[3] |
| Dermal | Rabbit | LD₅₀ > 1000 mg/kg[3] |
| Inhalation | Rat | LC₅₀ = 340 mg/m³ (4 h)[3] |
| Inhalation | Mouse | LC₅₀ = 320 mg/m³ (2 h)[1] |
General Experimental Protocols
While the source safety data sheets do not provide detailed experimental protocols for the values cited, they generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (based on OECD TG 423): This protocol involves the administration of the chemical by oral gavage to fasted animals (commonly rats) in a stepwise procedure. A starting dose is given to a small group of animals. The outcome (survival or death) determines the dose for the next group. This process continues until the dose causing mortality in a certain proportion of animals is identified, allowing for classification of the substance's toxicity.
-
Acute Dermal Toxicity (based on OECD TG 402): The substance is applied to a shaved area of the skin (typically of rats, rabbits, or guinea pigs) and held in contact with an absorbent gauze for 24 hours. Animals are observed for signs of toxicity and mortality for at least 14 days. Graded doses are used across different animal groups to determine the dermal LD₅₀ value.
-
Acute Inhalation Toxicity (based on OECD TG 403): Animals (most often rats) are exposed to the chemical as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (e.g., 4 hours). Multiple concentration groups are tested to determine the LC₅₀, the concentration that is lethal to 50% of the test animals. Post-exposure observation typically lasts for 14 days.
Emergency Procedures
Immediate and appropriate response to exposure or spills is critical to minimizing harm.
First-Aid Measures
The following diagram outlines the decision-making process for first aid in the event of an exposure incident.
Caption: Decision workflow for first-aid response to DMCTP exposure.[3][4][6]
Spill and Leak Response
Proper containment and cleanup of spills are essential to prevent wider contamination and exposure.
Caption: Step-by-step workflow for responding to a DMCTP spill.[3][5][8]
Handling, Storage, and Reactivity
Safe Handling
-
Work only in a well-ventilated area, preferably in a closed system or under a chemical fume hood[3][6].
-
Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist[5][6].
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection[3][6].
-
Wash hands and any exposed skin thoroughly after handling[3].
-
Keep away from heat, sparks, open flames, and other ignition sources[3][5].
Storage Conditions
-
Store in a dry, cool, and well-ventilated place[3].
-
Store in a corrosives area, protected from moisture and direct sunlight[3][5].
-
The material is moisture and air sensitive; storage under nitrogen may be recommended[3][5].
-
Ground and bond metal containers during transfer to prevent static discharge.
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures. Autocatalytic decomposition may begin at temperatures above 120°C[4][5].
-
Incompatible Materials: Avoid contact with water, strong bases, strong oxidizing agents, strong reducing agents, alcohols, and amines[3][4][5]. Contact with water can cause a violent reaction[3].
-
Hazardous Decomposition Products: Thermal decomposition can produce highly toxic and irritating fumes, including hydrogen chloride, phosphine, oxides of sulfur, and oxides of phosphorus[4][5].
-
Hazardous Polymerization: Has not been reported[4].
Conclusion
This compound is a valuable chemical intermediate with significant health and safety hazards. Its corrosive nature, high acute toxicity via multiple routes of exposure, and reactivity with common substances like water demand stringent safety protocols. Professionals handling this substance must have a complete understanding of the information presented in the safety data sheet, utilize appropriate engineering controls and personal protective equipment, and be prepared to execute emergency procedures swiftly and effectively. Adherence to these guidelines is paramount for ensuring the safety of laboratory personnel and the environment.
References
- 1. This compound CAS#: 2524-03-0 [m.chemicalbook.com]
- 2. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. abdurrahmanince.net [abdurrahmanince.net]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. chemos.de [chemos.de]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Dimethyl Chlorothiophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl chlorothiophosphate (DMCTP), with the chemical formula C₂H₆ClO₂PS, is a reactive organophosphorus compound. Understanding its thermal stability and decomposition characteristics is of paramount importance for ensuring safe handling, storage, and use in various research and development applications. This technical guide provides a comprehensive overview of the thermal behavior of DMCTP, including its decomposition profile and the hazardous products that may be formed.
Thermal Stability Profile
This compound is stable under normal ambient temperatures and pressures. However, it is susceptible to thermal decomposition at elevated temperatures. Autocatalytic decomposition has been reported to begin at temperatures exceeding 120°C .[1] The presence of impurities or incompatible materials can potentially lower this onset temperature.
Key Thermal Hazard Considerations:
-
Exothermic Decomposition: The decomposition of DMCTP is an exothermic process, meaning it releases heat. This can lead to a runaway reaction if the heat is not adequately dissipated, especially in bulk quantities.
-
Gas Evolution: Decomposition results in the release of toxic and corrosive gases, leading to pressure build-up in closed systems.[1][2] This poses a significant risk of container rupture and release of hazardous materials.
-
Sensitivity to Moisture: DMCTP is moisture-sensitive. Contact with water can lead to hydrolysis, producing acidic byproducts that may be flammable and corrosive.[1][2]
Quantitative Thermal Analysis Data
| Parameter | Value | Source |
| Onset of Autocatalytic Decomposition | > 120 °C | [1] |
| Flash Point | 104.8 °C (closed cup) | [3] |
Hazardous Decomposition Products
The thermal decomposition of this compound can generate a range of hazardous substances. The exact composition of the decomposition products can vary depending on the temperature, heating rate, and the presence of other chemical species. The primary hazardous decomposition products are listed below.
| Decomposition Product | Chemical Formula | Hazards |
| Hydrogen Chloride | HCl | Corrosive, toxic by inhalation.[1][2] |
| Oxides of Phosphorus (e.g., Phosphorus pentoxide) | P₂O₅ | Corrosive, respiratory irritant.[1][2][4] |
| Oxides of Sulfur (e.g., Sulfur dioxide) | SO₂ | Toxic by inhalation, respiratory irritant.[1][2][4] |
| Carbon Monoxide | CO | Toxic, flammable gas.[1][2] |
| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations.[1][2] |
| Phosphine | PH₃ | Highly toxic and flammable gas.[1][2] |
| Chloride Fumes | Cl₂ | Highly toxic and corrosive gas.[1][2] |
Experimental Protocols for Thermal Analysis
Detailed experimental protocols for the thermal analysis of this compound are not explicitly published. However, based on standard practices for reactive and hazardous liquid chemicals, the following methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the temperature and rate of mass loss of DMCTP upon heating, indicating its decomposition profile.
Instrumentation: A calibrated Thermogravimetric Analyzer (TGA) with a coupled gas analysis system (e.g., FTIR or Mass Spectrometry) is highly recommended to identify the evolved gases.
Procedure:
-
Sample Preparation:
-
Due to the hazardous nature of DMCTP, all sample handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Use a hermetically sealed sample pan (e.g., stainless steel or gold-plated) to prevent volatilization before decomposition.
-
Place a small, accurately weighed sample (typically 5-10 mg) into the tared TGA pan.
-
-
Instrument Setup:
-
Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Set the initial temperature to ambient (e.g., 25°C).
-
Program a linear heating ramp, for example, 10°C/min, up to a final temperature well above the expected decomposition range (e.g., 400°C).
-
-
Data Acquisition:
-
Record the sample mass as a function of temperature.
-
If a coupled gas analysis system is used, simultaneously record the spectra of the evolved gases.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Analyze the evolved gas spectra to identify the decomposition products at different temperature ranges.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the heat flow associated with the thermal decomposition of DMCTP, identifying exothermic or endothermic events and their corresponding temperatures and enthalpies.
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) capable of handling hazardous and volatile materials.
Procedure:
-
Sample Preparation:
-
As with TGA, all sample handling must be conducted in a fume hood with appropriate PPE.
-
Use a high-pressure, hermetically sealed sample pan (e.g., gold-plated stainless steel) to contain any evolved gases and prevent evaporation.
-
Place a small, accurately weighed sample (typically 2-5 mg) into the tared DSC pan and seal it.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Set the initial temperature to ambient (e.g., 25°C).
-
Program a linear heating ramp, for example, 5-10°C/min, up to a final temperature of approximately 350°C. A slower heating rate can provide better resolution of thermal events.
-
-
Data Acquisition:
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify and integrate any exothermic peaks to determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).
-
Visualizations
The following diagrams illustrate key aspects of the thermal stability and decomposition of this compound.
Conclusion
This compound exhibits thermal instability at temperatures above 120°C, undergoing an exothermic decomposition that generates a variety of toxic and corrosive gases. A thorough understanding of its thermal properties through techniques such as TGA and DSC is crucial for the development of safe handling, storage, and emergency procedures. Researchers and professionals working with DMCTP must adhere to strict safety protocols, including temperature control and the use of appropriate containment and ventilation systems, to mitigate the risks associated with its thermal decomposition.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl chlorothiophosphate (DMPCTP), a versatile organophosphate intermediate, holds a significant position in the chemical manufacturing landscape. This technical guide provides a comprehensive overview of its primary industrial applications, focusing on its crucial role in the synthesis of pesticides, the production of flame retardants, its function as a corrosion inhibitor, and its use as an additive in lubricants and fuels. This document details the chemical properties, synthesis pathways, and experimental protocols associated with these core uses, supported by quantitative data and process diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in related fields.
Introduction
This compound (CAS No. 2524-03-0) is a colorless to light amber liquid with a pungent odor.[1][2] It is a key organophosphorus compound primarily utilized as an intermediate in the synthesis of a wide array of chemical products.[3][4] Its reactivity, stemming from the presence of a labile chlorine atom attached to the phosphorus center, allows for the facile introduction of the dimethyl thiophosphoryl moiety into various organic molecules. This reactivity is the cornerstone of its industrial importance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and process design in industrial settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆ClO₂PS | [1] |
| Molecular Weight | 160.56 g/mol | [1] |
| Appearance | Colorless to light amber liquid | [1][2] |
| Boiling Point | 66-67 °C @ 16 mmHg | [1] |
| Density | 1.32 g/mL at 25 °C | [1] |
| Flash Point | 105 °C | [5] |
| Solubility | Insoluble in water, soluble in most organic solvents. Decomposes in water. | [2] |
Core Industrial Applications
The primary industrial uses of this compound are centered on its role as a reactive intermediate. The following sections delve into the specifics of each major application.
Intermediate in Pesticide Synthesis
The most significant application of DMPCTP is in the manufacturing of organophosphate pesticides. These compounds are effective insecticides due to their ability to inhibit the enzyme acetylcholinesterase in insects.[6]
A prominent example is the synthesis of Methyl Parathion (B1678463), a non-systemic insecticide and acaricide.[7] The production process involves the reaction of DMPCTP with the sodium salt of 4-nitrophenol (B140041).[3][8][9]
Reaction Pathway:
Caption: Synthesis of Methyl Parathion from this compound.
Experimental Protocol: Industrial Scale Synthesis of Methyl Parathion
-
Preparation of Sodium 4-nitrophenoxide: An aqueous solution of sodium hydroxide (B78521) is reacted with 4-nitrophenol in a suitable solvent, typically acetone, to form the sodium salt.[8]
-
Reaction with DMPCTP: this compound is added to the solution of sodium 4-nitrophenoxide. The reaction is typically carried out under controlled temperature conditions.
-
Isolation and Purification: The resulting Methyl Parathion is then isolated. The product is often crystallized to achieve the desired purity.[3]
Quantitative Data:
| Parameter | Value | Reference(s) |
| U.S. Production of Methyl Parathion (1973) | ~23.2 million kg | [8] |
| U.S. Production of Methyl Parathion (1975) | ~24.4 million kg | [8] |
| U.S. Production of Methyl Parathion (1977) | ~18 million kg | [8] |
| Global Organophosphate Pesticides Market Size (2021) | $8.25 Billion | [10] |
| Projected Global Organophosphate Pesticides Market Size (2025) | $9.998 Billion | [10] |
Synthesis of Flame Retardants
Organophosphorus compounds are widely used as flame retardants. While specific protocols starting directly from DMPCTP are proprietary, the general synthesis route involves the reaction of a chlorophosphate with a diol or other polyol to create phosphate (B84403) esters which act as flame retardants. For example, diethyl chlorophosphate is reacted with 4,4′-disulfaneyldiphenol in the presence of sodium hydride and THF.
General Reaction Pathway:
References
- 1. [PDF] Formulation of Corrosion Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Parathion-methyl synthesis - chemicalbook [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Parathion methyl - Wikipedia [en.wikipedia.org]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Methyl Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methyl parathion (EHC 145, 1992) [inchem.org]
- 10. cognitivemarketresearch.com [cognitivemarketresearch.com]
Methodological & Application
Application Notes and Protocols for the Thiophosphorylation of Alcohols using Dimethyl Chlorothiophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a thiophosphate moiety into biologically active molecules is a critical strategy in drug development and medicinal chemistry. Thiophosphorylation can alter the lipophilicity, metabolic stability, and biological activity of parent compounds, often leading to enhanced therapeutic properties. Dimethyl chlorothiophosphate (DMCTP) is a key reagent for this transformation, enabling the efficient conversion of alcohols and phenols to their corresponding O,O-dimethyl thiophosphates. These products serve as important intermediates in the synthesis of a wide range of compounds, including pesticides, plasticizers, and novel therapeutic agents. This document provides detailed protocols and application notes for the safe and effective use of this compound in the thiophosphorylation of alcohols.
Safety and Handling
This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated laboratory fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn at all times.[1] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam; do not use water as it can react violently with the reagent.[2][3]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4] Keep the container tightly closed and protect from moisture.[1]
Reaction Mechanism
The thiophosphorylation of alcohols with this compound in the presence of a non-nucleophilic base, such as pyridine (B92270) or a strong base like n-butyllithium, proceeds through a nucleophilic substitution reaction at the phosphorus center. The reaction is believed to follow an SN2-type mechanism.
First, the base deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic phosphorus atom of the this compound, leading to the displacement of the chloride leaving group and the formation of the O,O-dimethyl O-alkyl thiophosphate product.
Figure 1: Proposed reaction mechanism for the thiophosphorylation of an alcohol with this compound.
Experimental Protocols
The following protocols are adapted from a general procedure for the thiophosphorylation of phenols and can be applied to primary and secondary alcohols with appropriate modifications.[1] It is recommended to perform a small-scale trial reaction to optimize conditions for a specific alcohol substrate.
General Protocol for Thiophosphorylation using a Strong Base
This protocol is suitable for alcohols that are not base-sensitive and require a strong base for deprotonation.
Materials:
-
Alcohol
-
This compound (DMCTP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for Thiophosphorylation using Pyridine
This protocol is suitable for alcohols that are sensitive to strong bases. Pyridine acts as both the base and the solvent.
Materials:
-
Alcohol
-
This compound (DMCTP)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with 1 M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The yield of the thiophosphorylation reaction is dependent on the structure of the alcohol, the reaction conditions, and the base used. The following table summarizes representative data for the thiophosphorylation of various phenols with the related reagent, diethyl chlorothiophosphate, which can serve as a general guideline for expected outcomes with this compound.[1]
| Entry | Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | n-BuLi | THF | -78 to rt | 12 | 40 |
| 2 | 2-Bromophenol | n-BuLi | THF | -78 to rt | 12 | 95 |
| 3 | 2,6-Dibromophenol | n-BuLi | THF | -78 to rt | 12 | 97 |
| 4 | 4-Methoxyphenol | n-BuLi | THF | -78 to rt | 12 | 85 |
Experimental Workflow
The general workflow for the thiophosphorylation of an alcohol using this compound is outlined below.
Figure 2: General experimental workflow for the thiophosphorylation of an alcohol.
References
Synthesis of Thiophosphate Esters Using Dimethyl Chlorothiophosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiophosphate esters utilizing dimethyl chlorothiophosphate as a key reagent. Thiophosphate esters are of significant interest in drug development and chemical biology due to their unique physicochemical and biological properties, often serving as bioisosteres of phosphates with increased metabolic stability.
Introduction
Thiophosphate esters are analogues of phosphate (B84403) esters where one of the oxygen atoms is replaced by a sulfur atom. This substitution imparts distinct properties, including altered electrophilicity, increased lipophilicity, and resistance to enzymatic cleavage by phosphatases. This compound is a versatile reagent for the introduction of the dimethyl thiophosphate moiety onto various nucleophiles such as alcohols, amines, and thiols. The general reaction scheme involves the nucleophilic attack of the heteroatom on the phosphorus center of this compound, leading to the displacement of the chloride leaving group and the formation of the corresponding thiophosphate ester.
Core Applications in Research and Drug Development
The synthesis of thiophosphate esters is pivotal in several areas of research and development:
-
Prodrug Design: Thiophosphorylation can mask polar hydroxyl or amino groups in a parent drug molecule, improving its membrane permeability and oral bioavailability. Once absorbed, the thiophosphate ester can be metabolically converted to the active drug.
-
Enzyme Inhibition: Thiophosphate esters can act as inhibitors of enzymes that process phosphate esters, such as kinases and phosphatases. Their increased stability makes them valuable tools for studying signal transduction pathways.[1][2]
-
Nucleic Acid Analogues: Thiophosphate modifications in oligonucleotides (antisense therapy and siRNAs) enhance their resistance to nuclease degradation, prolonging their therapeutic effect.
-
Pesticides and Insecticides: Many commercial pesticides are organothiophosphate esters due to their potent inhibitory effects on essential enzymes in pests.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of O, S, and N-linked thiophosphate esters using this compound.
Protocol 1: Synthesis of O-Aryl O,O-Dimethyl Thiophosphate Esters
This protocol describes the general procedure for the reaction of phenols with this compound to yield O-aryl O,O-dimethyl thiophosphate esters.
Materials:
-
This compound
-
Substituted phenol (B47542)
-
Triethylamine (B128534) (Et3N) or Potassium Carbonate (K2CO3)
-
Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of the substituted phenol (1.0 eq.) in the chosen anhydrous solvent, add the base (1.2-1.5 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add this compound (1.1-1.3 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the salt byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure O-aryl O,O-dimethyl thiophosphate ester.
-
Characterize the product by NMR and Mass Spectrometry.
Quantitative Data Summary:
| Entry | Phenol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | Et3N | Acetonitrile | 4 | 85-95 |
| 2 | 4-Nitrophenol | K2CO3 | THF | 6 | 90-98 |
| 3 | 4-Methoxyphenol | Et3N | DCM | 3 | 88-96 |
| 4 | 2-Chlorophenol | K2CO3 | Acetonitrile | 5 | 82-90 |
Table 1: Synthesis of various O-Aryl O,O-Dimethyl Thiophosphate Esters.
Protocol 2: Synthesis of N-Substituted O,O-Dimethyl Phosphoramidothioates
This protocol outlines the synthesis of phosphoramidothioates from the reaction of primary or secondary amines with this compound.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM to the amine solution.
-
Stir the reaction mixture at room temperature for the duration specified in Table 2, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the purified N-substituted O,O-dimethyl phosphoramidothioate by NMR and Mass Spectrometry.
Quantitative Data Summary:
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | DCM | 2 | 90-97 |
| 2 | Benzylamine | THF | 3 | 85-95 |
| 3 | Diethylamine | DCM | 2.5 | 88-96 |
| 4 | Piperidine | THF | 3 | 92-98 |
Table 2: Synthesis of various N-Substituted O,O-Dimethyl Phosphoramidothioates.
Protocol 3: Synthesis of S-Alkyl/Aryl O,O-Dimethyl Thiophosphate Esters
This protocol describes the S-thiophosphorylation of thiols with this compound. A key starting point for this reaction is the in-situ formation of a thiolate.
Materials:
-
This compound
-
Thiol (Aliphatic or Aromatic)
-
Sodium hydride (NaH) or Potassium Carbonate (K2CO3)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of the thiol (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
Add this compound (1.1 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 3, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure S-alkyl/aryl O,O-dimethyl thiophosphate ester.
-
Characterize the product by NMR and Mass Spectrometry.
Quantitative Data Summary:
| Entry | Thiol | Base | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Thiophenol | NaH | THF | 2 | 85-92 | | 2 | Benzyl mercaptan | K2CO3 | DMF | 4 | 80-90 | | 3 | 1-Dodecanethiol | NaH | THF | 3 | 88-95 | | 4 | 4-Methylthiophenol | K2CO3 | DMF | 4 | 82-91 |
Table 3: Synthesis of various S-Alkyl/Aryl O,O-Dimethyl Thiophosphate Esters.
Visualizations
General Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of thiophosphate esters using this compound.
Caption: General workflow for synthesizing thiophosphate esters.
Thiophosphorylation in Kinase Signaling Pathways
Thiophosphate esters, particularly ATPγS (a thiophosphate analog of ATP), are invaluable tools for studying kinase signaling pathways. Kinases can utilize ATPγS to transfer a thiophosphate group to their substrates. The resulting thiophosphorylated proteins are resistant to phosphatases, allowing for their accumulation and easier detection.
Caption: Use of ATPγS in kinase signaling studies.
References
Application Notes and Protocols: Dimethyl Chlorothiophosphate in Insecticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl chlorothiophosphate as a key intermediate in the synthesis of various organophosphate insecticides. The following sections detail the synthetic pathways, experimental protocols, and quantitative data for the preparation of notable insecticides including methamidophos (B33315), acephate (B21764), and cythioate.
Introduction
This compound, with the chemical formula C₂H₆ClO₂PS, is a versatile organophosphorus compound widely utilized as a precursor in the production of a range of commercial insecticides and acaricides.[1][2][3] Its reactivity, stemming from the phosphorus-chlorine bond, allows for the facile introduction of the dimethyl thiophosphoryl moiety into various molecules to create potent acetylcholinesterase inhibitors. This document outlines the synthetic routes and detailed methodologies for leveraging this compound in the synthesis of key agrochemicals.
Synthetic Pathways and Quantitative Data
The synthesis of several important insecticides originates from this compound. The following sections summarize the key reactions and associated quantitative data.
Synthesis of Methamidophos and Acephate
A common pathway for the synthesis of methamidophos and its subsequent conversion to acephate involves the ammonolysis of an O,O-dimethyl phosphorochloridothioate intermediate.[4][5] A telescoped synthesis approach in a biphasic system is often employed to maintain the intermediates in solution, enhancing reaction efficiency and safety.[4][5]
Table 1: Quantitative Data for the Synthesis of Methamidophos and Precursors
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Thiophosphoryl Chloride Synthesis | PCl₃, S₈ | >95 | - | [4] |
| 2 | O,O-dimethyl phosphorochloridothioate Formation | PSCl₃, Methanol (B129727)/NaOH in CH₂Cl₂ | 85-88 | 94-95 | [4][6] |
| 3 | O,O-dimethyl phosphoramidothioate (DMPAT) Formation | O,O-dimethyl phosphorochloridothioate, NH₃/NaOH | 98 | 93 | [4][5] |
| 4 | Methamidophos Synthesis | DMPAT, Catalytic dimethyl sulfate (B86663) | >94 | >94 | [7] |
| 5 | Methamidophos Synthesis (alternative) | Intermediate B, Benzene | 88 | 98 | [4] |
Synthesis of Cythioate
Cythioate, an insecticide used in veterinary medicine, is synthesized through the condensation of O,O-dimethyl phosphorochloridothioate with p-hydroxybenzenesulfonamide.
Table 2: Synthesis of Cythioate
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Condensation | O,O-dimethyl phosphorochloridothioate, p-hydroxybenzenesulfonamide, Base (e.g., triethylamine) in an inert solvent | - | - |
Experimental Protocols
The following are detailed experimental protocols for key synthetic steps in the production of insecticides from this compound.
Protocol for the Synthesis of O,O-dimethyl phosphoramidothioate (DMPAT)
This protocol is based on a continuous stirred-tank reactor (CSTR) system.[5]
Materials:
-
O,O-Dimethyl phosphorochloridothioate (in dichloromethane (B109758) - DCM)
-
25% Sodium hydroxide (B78521) solution
-
18% Ammonium (B1175870) hydroxide solution
Equipment:
-
Continuously Stirring Reactor System (CSTR)
-
Metering pumps
Procedure:
-
Maintain the CSTR at a constant temperature of 40°C.
-
Simultaneously and continuously add the following reactants to the CSTR:
-
A solution of O,O-Dimethyl phosphorochloridothioate in DCM.
-
25% sodium hydroxide solution, maintained at 0.93 molar equivalents with respect to the O,O-Dimethyl phosphorochloridothioate.
-
18% ammonium hydroxide solution, maintained at 1.41 molar equivalents with respect to the O,O-Dimethyl phosphorochloridothioate.
-
-
Maintain a residence time of 3 hours within the reactor.
-
Continuously remove the reaction mixture to maintain the desired volume in the CSTR. The resulting product is O,O-dimethyl phosphoramidothioate in a DCM solution.
Protocol for the Synthesis of Methamidophos from O,O-dimethyl thiol phosphamide
This protocol describes the methylation of O,O-dimethyl thiol phosphamide to yield methamidophos.[7]
Materials:
-
O,O-dimethyl thiol phosphamide (31.7 g, 89% content)
-
Toluene (B28343) (60 ml)
-
40% Sodium hydroxide solution (21.75 g)
-
Methanol (80 ml)
-
Dimethyl sulfate (30.3 g)
-
Ethylene (B1197577) dichloride
Equipment:
-
Reaction flask with dropping funnel and stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction flask, dissolve 31.7 g of O,O-dimethyl thiol phosphamide (89% content) in 60 ml of toluene.
-
At a temperature of 25-40°C, add 21.75 g of 40% sodium hydroxide solution dropwise.
-
After the addition is complete, stir the mixture for 1 hour at 38-40°C.
-
Separate the toluene layer. To the aqueous layer, add 80 ml of methanol.
-
At a temperature of 35-40°C, add 30.3 g of dimethyl sulfate dropwise.
-
After the reaction is complete, remove the methanol by distillation.
-
Extract the product repeatedly with ethylene dichloride.
-
Combine the organic extracts and concentrate to obtain methamidophos. (Expected yield: 28.5 g, 94.31% content, 95.3% yield).[7]
Diagrams
Synthesis Pathway of Methamidophos and Acephate
Caption: Synthesis of Methamidophos and Acephate.
Experimental Workflow for Methamidophos Synthesis
Caption: Workflow for Methamidophos Synthesis.
Synthesis Pathway of Cythioate
Caption: Synthesis of Cythioate from this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methamidophos | High-Purity Reference Standard [benchchem.com]
- 5. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 6. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]
- 7. CN1070194A - Process for synthesizing methamidophos - Google Patents [patents.google.com]
Application of Dimethyl Chlorothiophosphate in Flame Retardant Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl chlorothiophosphate (DMTCP) is an organophosphorus compound that serves as a versatile intermediate in the synthesis of a variety of chemicals, including flame retardants. Its chemical structure, featuring a reactive P-Cl bond, allows for the straightforward introduction of phosphorus into polymer matrices, a key element in the formulation of halogen-free flame retardants. This document provides detailed application notes and experimental protocols for the use of DMTCP in the manufacturing of phosphoramidate-based flame retardants, which are known for their efficiency in reducing the flammability of various polymers.
Mechanism of Action: Phosphorus-Based Flame Retardants
Phosphorus-containing flame retardants operate through a combination of condensed-phase and gas-phase mechanisms to interrupt the combustion cycle of polymers.[1][2][3]
-
Condensed-Phase Mechanism: In the solid state of the polymer, the phosphorus flame retardant thermally decomposes to produce phosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer chains, leading to the formation of a stable, carbonaceous char layer on the material's surface.[2][3] This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatile compounds.[2]
-
Gas-Phase Mechanism: During combustion, phosphorus-containing compounds can also volatilize and decompose in the flame. In the gas phase, they release phosphorus-containing radicals (such as PO•).[2] These radicals are highly reactive and act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction.[2] By quenching these radicals, the flame is inhibited, and the combustion process is slowed down or extinguished.
Application Notes: N-Aryl Phosphoramidothioates from DMTCP
A promising class of flame retardants that can be synthesized from this compound are N-aryl phosphoramidothioates. These compounds incorporate both phosphorus and nitrogen, which can exert a synergistic flame-retardant effect. A representative example is N-phenyl-O,O-dimethyl phosphoramidothioate .
Table 1: Illustrative Flame Retardant Performance of a Phosphonate (B1237965) in Polyamide 6 (PA6)
| Sample Composition | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (0.8 mm) |
| Neat PA6 | 25.0 | - |
| PA6 + 10% Phosphonate | 26.9 | - |
| PA6 + 15% Phosphonate | 27.8 | V-0 |
Data is illustrative and based on a bridged DOPO derivative in PA6 to demonstrate the potential performance of phosphorus-based flame retardants.[4]
Potential Applications:
N-aryl phosphoramidothioates derived from DMTCP are anticipated to be effective flame retardants for a range of polymers, particularly those containing heteroatoms like polyamides (e.g., PA6, PA66) and polyesters. Their incorporation can enhance the fire safety of materials used in electronics, automotive components, and textiles.
Experimental Protocols
Synthesis of N-phenyl-O,O-dimethyl phosphoramidothioate
This protocol is based on the known reactivity of chlorothiophosphates with anilines and general synthetic procedures.[5][6]
Materials:
-
This compound (DMTCP)
-
Triethylamine (B128534) (Et3N)
-
Anhydrous acetonitrile (B52724) (CH3CN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Dichloromethane (B109758) (CH2Cl2)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-phenyl-O,O-dimethyl phosphoramidothioate by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.
Evaluation of Flame Retardancy
1. Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[7]
Procedure:
-
Prepare standardized test specimens of the polymer with and without the flame retardant.
-
Clamp the specimen vertically in the center of a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Adjust the oxygen/nitrogen ratio until the specimen just supports combustion.
-
The LOI is calculated as the percentage of oxygen in the mixture.
2. UL-94 Vertical Burn Test
The UL-94 test classifies the flammability of plastic materials based on their response to a small open flame.[7]
Procedure:
-
Prepare standardized rectangular bar specimens of the polymer with and without the flame retardant.
-
Mount the specimen vertically.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.
-
Record the afterflame time.
-
Reapply the flame for another 10 seconds and record the afterflame and afterglow times.
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior according to the UL-94 standard. A V-0 rating indicates the highest level of flame retardancy in this classification.[7]
Visualizations
Caption: Synthesis of N-phenyl-O,O-dimethyl phosphoramidothioate.
Caption: Dual mechanism of phosphorus flame retardants.
Conclusion
This compound is a valuable precursor for the synthesis of effective halogen-free flame retardants. The resulting phosphoramidothioates can impart flame retardancy to various polymers through a combination of condensed-phase char formation and gas-phase radical scavenging. The provided protocols offer a framework for the synthesis and evaluation of these promising flame-retardant additives, contributing to the development of safer and more environmentally friendly materials. Further research into the specific performance of DMTCP-derived flame retardants in different polymer systems is warranted to fully realize their potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the Flame Retardants and Glass Fiber on the Polyamide 66/Polyphenylene Oxide Composites [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of the aminolysis of aryl phenyl chlorothiophosphates with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Kinetics and Mechanism of the Aminolysis of Aryl Phenyl Chlorothiophosphates with Anilines - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers [findoutaboutplastics.com]
Application Notes and Protocols for Safe Handling and Storage of Dimethyl Chlorothiophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl chlorothiophosphate (DMCTP) is a versatile intermediate used in the synthesis of various compounds, including insecticides, pesticides, and flame retardants.[1] It is an organophosphate that is highly reactive and possesses significant toxicological and corrosive properties.[2][3] Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. These application notes provide a comprehensive guide to the safe handling, storage, and emergency procedures for this compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₂H₆ClO₂PS | [4] |
| Molecular Weight | 160.56 g/mol | [4] |
| Appearance | Colorless to light amber liquid with a stench | [2] |
| Boiling Point | 66-67 °C @ 16 mmHg | [2] |
| Density | 1.322 g/mL at 25 °C | [2] |
| Vapor Pressure | 4 mmHg @ 40 °C | [2] |
| Vapor Density | 5.54 (Air = 1) | [5] |
| Flash Point | 105 °C (221 °F) | [4] |
| Solubility | Decomposes in water | [2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with multiple risk factors.
| Hazard | Description | GHS Pictograms |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[6] | ☠️ |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2] | corrosive |
| Combustibility | Combustible liquid.[2] | 🔥 |
| Moisture Sensitivity | Reacts with water and moisture, potentially releasing toxic and corrosive gases.[2][6] | - |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
| PPE | Specifications |
| Eye Protection | Chemical safety goggles or a face shield as per OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Contaminated gloves should be disposed of properly after use.[5] |
| Body Protection | A lab coat or chemical-resistant apron. In cases of potential splashing, a fully encapsulating, chemical-resistant suit is recommended.[2] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2] |
Handling and Storage Protocols
Handling Workflow
The following workflow must be followed when handling this compound:
Caption: Workflow for handling this compound.
Storage Conditions
Proper storage is crucial to prevent accidents and degradation of the chemical.
| Parameter | Requirement |
| Location | Store in a cool, dry, well-ventilated area away from incompatible substances.[2] A designated corrosives area is recommended.[2] |
| Container | Keep in a tightly closed container.[2] |
| Incompatible Substances | Moisture, water, strong bases, and strong oxidizing agents.[2] |
| Ignition Sources | Keep away from heat, sparks, and open flames.[2] |
Experimental Protocol: Synthesis of an Organophosphate Ester (Illustrative)
The following is an illustrative protocol for a reaction involving this compound, adapted from general synthetic procedures. This protocol should be adapted and optimized for specific research needs and performed under the supervision of experienced personnel.
Materials and Reagents
-
This compound (DMCTP)
-
An alcohol (e.g., ethanol)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Quenching solution (e.g., saturated ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
Experimental Workflow Diagram
Caption: Illustrative workflow for an organophosphate ester synthesis.
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq), anhydrous dichloromethane, and triethylamine (B128534) (1.1 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Addition of DMCTP: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, non-combustible absorbent material such as sand or dry earth.[2]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface.
-
-
Large Spills:
-
Evacuate the laboratory and alert emergency services.
-
Isolate the spill area and prevent entry.[3]
-
Increase ventilation if it is safe to do so.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[2] |
Stability and Reactivity
| Parameter | Description |
| Chemical Stability | Stable under normal temperatures and pressures. Autocatalytic decomposition may begin at temperatures above 120 °C.[2] |
| Incompatibilities | Moisture, water, strong bases, and strong oxidizing agents.[2] |
| Hazardous Decomposition Products | When heated to decomposition, it can emit highly toxic fumes of hydrogen chloride, phosphorus oxides, and sulfur oxides.[2] |
By adhering to these detailed application notes and protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. This compound | 2524-03-0 [amp.chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. abdurrahmanince.net [abdurrahmanince.net]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with Dimethyl Chlorothiophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup, safety precautions, and reaction protocols for utilizing Dimethyl chlorothiophosphate (DMCTP) in chemical synthesis. This compound is a key intermediate in the production of various organophosphorus compounds, including insecticides and pesticides. Due to its hazardous nature, strict adherence to safety protocols is imperative.
Safety Precautions and Handling
This compound is a corrosive, toxic, and moisture-sensitive liquid.[1][2][3][4][5] All manipulations should be carried out in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of insufficient ventilation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Handling:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Use spark-proof tools and explosion-proof equipment.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents.
-
Keep containers tightly closed and protected from moisture.
Synthesis of O,O-Dimethyl Phosphorochloridothioate (DMCTP)
The industrial synthesis of DMCTP is a multi-step process, typically starting from phosphorus trichloride. The following is a general overview of the synthetic route leading to the production of the insecticide Acephate, where DMCTP is a key intermediate.
Experimental Workflow for Acephate Synthesis
Caption: Synthetic pathway for Acephate production from Phosphorus Trichloride.
Quantitative Data for Synthesis Steps
The following table summarizes the quantitative data for the key steps in the synthesis of Acephate, including the formation of DMCTP.
| Reaction Step | Reactants | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Synthesis of O,O-Dimethyl Phosphorochloridothioate (DMCTP) | O-Methyl Phosphorodichloridothioate, Methanol, Sodium Hydroxide (B78521) | CH₂Cl₂ | -5 to 5 | 1 | 85 - 88 | 94 - 95 | [1][2] |
| Synthesis of O,O-Dimethyl Phosphoramidothioate (DMPAT) from DMCTP | O,O-Dimethyl Phosphorochloridothioate, Sodium Hydroxide, Ammonium (B1175870) Hydroxide | CH₂Cl₂ | - | - | 98 | 93 | [2] |
Experimental Protocols
Protocol 1: Synthesis of O,O-Dimethyl Phosphorochloridothioate (DMCTP)
This protocol is based on the industrial synthesis process for Acephate intermediates.
Materials:
-
O-Methyl Phosphorodichloridothioate
-
Methanol
-
Aqueous Sodium Hydroxide
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer
-
Cooling bath (e.g., ice-salt bath)
Procedure:
-
In a round-bottom flask, dissolve O-Methyl Phosphorodichloridothioate in dichloromethane.
-
Cool the solution to -5 to 5 °C using a cooling bath.
-
Prepare a "methyl lye" solution by reacting pre-chilled (0-5 °C) methanol (1.1 equivalents) with aqueous sodium hydroxide (1.1 equivalents) under an inert atmosphere.[2]
-
Slowly add the methyl lye solution to the cooled solution of O-Methyl Phosphorodichloridothioate while maintaining the temperature between -5 and 5 °C.
-
After the addition is complete, continue stirring for 1 hour at the same temperature.
-
Monitor the reaction progress by gas chromatography (GC) until the concentration of the starting material is less than 0.5%.[2]
-
Once the reaction is complete, stop stirring and allow the phases to separate.
-
The organic phase containing the O,O-Dimethyl Phosphorochloridothioate product in dichloromethane is carefully separated. The product is typically kept in solution for subsequent reactions.[2]
Protocol 2: Synthesis of O,O-Dimethyl Phosphoramidothioate (DMPAT) from DMCTP
This protocol describes the conversion of DMCTP to a key precursor for insecticides like Methamidophos and Acephate.
Materials:
-
Solution of O,O-Dimethyl Phosphorochloridothioate in Dichloromethane (from Protocol 1)
-
Aqueous Sodium Hydroxide
-
Aqueous Ammonium Hydroxide
-
Reaction vessel with stirring
Procedure:
-
The solution of O,O-Dimethyl Phosphorochloridothioate in dichloromethane is transferred to a suitable reaction vessel.
-
Aqueous solutions of sodium hydroxide and ammonium hydroxide are added to the DMCTP solution.
-
The reaction mixture is stirred vigorously to ensure good mixing between the aqueous and organic phases.
-
The reaction is typically carried out at or below room temperature.
-
After the reaction is complete (as determined by an appropriate analytical method like GC or TLC), the organic layer containing the O,O-Dimethyl Phosphoramidothioate product is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Reactions with Other Nucleophiles
This compound is a versatile reagent that can react with a variety of nucleophiles to form different organophosphorus compounds.
Reaction with Anilines
The reaction of aryl phenyl chlorothiophosphates with substituted anilines has been studied, indicating that these reactions proceed via a concerted SN2 mechanism.[4] While a detailed preparative protocol is not provided in the kinetic studies, the general principle involves the nucleophilic attack of the aniline (B41778) nitrogen on the phosphorus center of the chlorothiophosphate, leading to the displacement of the chloride ion.
Logical Relationship for Nucleophilic Substitution
Caption: General scheme for nucleophilic substitution reactions with DMCTP.
Further research into specific reaction conditions is recommended for optimizing the synthesis of novel thiophosphate esters and amides using this compound.
References
- 1. Nucleophilic Substitution at Thiophosphoryl Center (P=S) [article.sapub.org]
- 2. Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. | Semantic Scholar [semanticscholar.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Dimethyl Chlorothiophosphate in Polyclonal Antibody Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes delineate the hypothesized role of Dimethyl chlorothiophosphate as a coupling reagent in the preparation of immunogens for polyclonal antibody production. While direct literature for this specific application is scarce, the protocols provided are based on the known reactivity of chlorothiophosphates and established principles of hapten-carrier conjugation.
I. Introduction: Hapten-Carrier Conjugation for Immunogenicity
To elicit a robust antibody response against small molecules, known as haptens, it is essential to conjugate them to larger carrier proteins.[1][2][] This process renders the hapten immunogenic, enabling the host's immune system to recognize it and produce specific antibodies. The choice of coupling reagent is critical for a successful conjugation, and organophosphorus compounds like this compound offer a potential route for creating stable thiophosphate linkages.
This compound can act as a bifunctional linker, reacting with a functional group on the hapten and subsequently with a functional group on the carrier protein, or it can be used to modify a hapten to introduce a reactive thiophosphate group. The resulting thiophosphate ester bond is generally stable, making it suitable for creating an immunogen that can withstand biological conditions.
II. Hypothesized Role and Reaction Mechanism
This compound is proposed to function as a coupling agent to link haptens containing nucleophilic functional groups (e.g., hydroxyl or amino groups) to carrier proteins. The reaction proceeds via a nucleophilic substitution at the phosphorus atom, where the chlorine atom acts as a leaving group.
Step 1: Hapten Activation
The hapten, containing a hydroxyl or primary/secondary amine group, reacts with this compound in the presence of a non-nucleophilic base to form a hapten-thiophosphate intermediate.
Step 2: Carrier Protein Conjugation
The activated hapten-thiophosphate is then reacted with the carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)). The amino groups of lysine (B10760008) residues on the surface of the carrier protein attack the phosphorus atom of the hapten-thiophosphate, displacing a methoxy (B1213986) group and forming a stable phosphoramidothioate linkage.
Experimental Protocols
Protocol 1: Synthesis of a Hapten-Thiophosphate Intermediate
This protocol describes the activation of a hapten containing a hydroxyl group using this compound.
Materials:
-
Hapten with a hydroxyl group
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Dissolve the hapten (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) dropwise to the solution.
-
Slowly add this compound (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the hapten-thiophosphate intermediate.
Data Presentation: Hapten Activation Reaction Parameters
| Parameter | Value |
| Molar Ratio (Hapten:TEA:DMCP) | 1 : 1.2 : 1.1 |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Solvent | Anhydrous Dichloromethane |
| Purification Method | Silica Gel Column Chromatography |
Protocol 2: Conjugation of Hapten-Thiophosphate to a Carrier Protein
This protocol details the conjugation of the activated hapten to a carrier protein to form the immunogen.
Materials:
-
Hapten-thiophosphate intermediate
-
Carrier Protein (e.g., BSA or KLH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Dissolve the carrier protein in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
Dissolve the hapten-thiophosphate intermediate in a minimal amount of DMF.
-
Slowly add the hapten-thiophosphate solution dropwise to the carrier protein solution while gently stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature with continuous gentle stirring.
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) at 4°C for 48 hours with at least three buffer changes.
-
After dialysis, determine the protein concentration of the conjugate using a BCA assay.
-
Characterize the hapten-to-carrier protein conjugation ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Store the immunogen at -20°C or -80°C.
Data Presentation: Hapten-Carrier Conjugation Parameters
| Parameter | Value |
| Carrier Protein Concentration | 10 mg/mL |
| Molar Ratio (Hapten:Carrier) | 20:1 to 50:1 (can be optimized) |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.4 |
| Reaction Time | 4-6 hours |
| Purification Method | Dialysis (10 kDa MWCO) |
| Storage Temperature | -20°C or -80°C |
Protocol 3: Polyclonal Antibody Production
This is a general protocol for immunization and polyclonal antibody collection. All animal procedures must be performed in accordance with institutional and national guidelines.
Materials:
-
Hapten-carrier immunogen
-
Adjuvant (e.g., Freund's Complete Adjuvant and Freund's Incomplete Adjuvant)
-
Host animal (e.g., rabbit or goat)
-
Sterile syringes and needles
-
Blood collection supplies
Procedure:
-
Pre-immunization Bleed: Collect a blood sample from the animal before the first immunization to serve as a negative control.
-
Primary Immunization:
-
Emulsify the immunogen (e.g., 500 µg) with an equal volume of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the animal.
-
-
Booster Immunizations:
-
At 2-3 week intervals, prepare an emulsion of the immunogen (e.g., 250 µg) with Freund's Incomplete Adjuvant.
-
Inject the booster emulsion subcutaneously.
-
-
Titer Monitoring:
-
Collect small blood samples 7-10 days after each booster injection.
-
Determine the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Antibody Collection:
-
Once a high antibody titer is achieved, perform a final bleed to collect a larger volume of blood.
-
Allow the blood to clot and separate the serum containing the polyclonal antibodies.
-
-
Antibody Purification (Optional):
-
Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
-
Data Presentation: Immunization Schedule
| Time Point | Procedure | Adjuvant Used |
| Day 0 | Pre-immunization Bleed | None |
| Day 1 | Primary Immunization (500 µg immunogen) | Freund's Complete Adjuvant |
| Day 21 | 1st Booster (250 µg immunogen) | Freund's Incomplete Adjuvant |
| Day 28 | Test Bleed (Titer Check) | None |
| Day 42 | 2nd Booster (250 µg immunogen) | Freund's Incomplete Adjuvant |
| Day 49 | Test Bleed (Titer Check) | None |
| Day 63 | Final Bleed | None |
Visualizations
Caption: Workflow for the activation of a hapten using this compound.
Caption: Workflow for conjugating an activated hapten to a carrier protein.
Caption: Simplified signaling pathway for polyclonal antibody production.
References
Dimethyl Chlorothiophosphate: A Versatile Reagent in Medicinal Chemistry Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl chlorothiophosphate (DMCTP), with the chemical formula C₂H₆ClO₂PS, is a versatile organophosphorus reagent that has found niche but significant applications in medicinal chemistry.[1] While it is widely recognized as an intermediate in the synthesis of pesticides and plasticizers, its utility extends to the synthesis of bioactive molecules, including prodrugs and enzyme inhibitors.[1] The presence of a thiophosphate moiety can significantly alter the physicochemical and pharmacological properties of a parent drug molecule, often leading to improved stability, enhanced lipophilicity, and modified biological activity. These characteristics make DMCTP a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry research, with a focus on its role in the synthesis of thiophosphate prodrugs and as a tool for introducing the thiophosphate group into bioactive molecules.
Physicochemical Properties and Handling
This compound is a colorless to light amber liquid with a characteristic pungent odor.[1] It is crucial for researchers to be aware of its properties and handle it with appropriate safety precautions.
| Property | Value | Reference |
| Molecular Weight | 160.56 g/mol | [1] |
| Boiling Point | 66-67 °C at 16 mmHg | [1] |
| Density | 1.32 g/cm³ at 25 °C | [1] |
| Solubility | Insoluble in water | [1] |
Safety Precautions: this compound is corrosive and toxic.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is incompatible with strong oxidizing agents and strong bases.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is the introduction of a dimethyl thiophosphate group onto a drug molecule. This modification can serve several purposes:
-
Prodrug Synthesis: The thiophosphate group can act as a bioreversible promoiety. In vivo, enzymatic cleavage of the thiophosphate can release the active drug, potentially improving its pharmacokinetic profile.
-
Bioisosteric Replacement: The thiophosphate group can serve as a bioisostere for a phosphate (B84403) or carboxylate group in a bioactive molecule. This substitution can lead to altered binding affinity for a target enzyme or receptor, potentially resulting in enhanced potency or selectivity.
-
Modulation of Physicochemical Properties: The introduction of a thiophosphate moiety generally increases the lipophilicity of a molecule compared to its phosphate analog. This can enhance membrane permeability and cellular uptake.
Thiophosphorylation of Alcohols and Phenols
A common application of this compound is the thiophosphorylation of hydroxyl groups in drug molecules, such as those found in alcohols and phenols. This reaction typically proceeds via a nucleophilic substitution mechanism.
References
Application Notes and Protocols for Quenching Dimethyl Chlorothiophosphate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for quenching reactions involving Dimethyl chlorothiophosphate (DMCTP). DMCTP is a reactive organophosphorus compound commonly used in the synthesis of pesticides and other organophosphate derivatives. Due to its reactivity and toxicity, proper quenching of unreacted DMCTP is a critical step in any synthetic procedure to ensure safety and facilitate product purification.
Introduction
This compound is susceptible to nucleophilic attack at the phosphorus center, leading to the displacement of the chloride leaving group. This reactivity is harnessed in various synthetic applications but also necessitates careful handling and quenching of any excess reagent. The choice of quenching agent depends on the reaction solvent, the scale of the reaction, and the stability of the desired product. The most common quenching agents are nucleophiles such as water, alcohols, and amines, or basic aqueous solutions.
Quenching Agents and their Reactivity
The selection of a suitable quenching agent is crucial for the safe and effective termination of reactions involving DMCTP. The reactivity of common quenching agents with DMCTP follows the general order of nucleophilicity.
| Quenching Agent | Relative Reactivity | Products | Notes |
| Water | Moderate | Dimethyl thiophosphoric acid, HCl | Can be slow; the generated HCl may be incompatible with acid-sensitive products. |
| Methanol (B129727) | Moderate | O,O,S-Trimethyl phosphorothioate, HCl | Produces a stable, less reactive organophosphate and HCl. |
| Saturated Sodium Bicarbonate (aq) | High | Dimethyl thiophosphoric acid sodium salt, CO2, NaCl | Effective for neutralizing the reaction and the HCl byproduct. The evolution of CO2 gas requires careful addition and adequate venting. |
| Triethylamine (B128534) (followed by water) | High | Triethylammonium (B8662869) salt of dimethyl thiophosphoric acid | Acts as a nucleophile and a base to neutralize HCl. Subsequent addition of water hydrolyzes any remaining reactive species. |
Experimental Protocols
Safety Precautions: this compound is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution
This is a general and effective method for quenching DMCTP reactions, particularly when the desired product is stable to aqueous basic conditions.
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the quenching reaction.
-
Slow Addition: Slowly and carefully add the saturated sodium bicarbonate solution dropwise to the stirred reaction mixture. Vigorous gas evolution (CO2) will occur. Ensure the addition rate is slow enough to control the effervescence and prevent the reaction from foaming over.
-
Monitoring: Continue the addition until the gas evolution ceases, indicating that all the reactive species have been quenched.
-
Warming and Stirring: Allow the mixture to warm to room temperature and continue stirring for an additional 30 minutes to ensure the quenching is complete.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, the layers will separate. If the reaction was performed in a water-miscible solvent, add a suitable organic extraction solvent.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to isolate the crude product.
Protocol 2: Quenching with Methanol
This method is suitable for reactions where the product is sensitive to water or basic conditions.
Materials:
-
Reaction mixture containing unreacted this compound
-
Anhydrous methanol (MeOH)
-
An appropriate organic solvent for workup
-
Standard laboratory glassware
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slow Addition: Slowly add anhydrous methanol to the stirred reaction mixture. The reaction is typically less vigorous than with aqueous solutions.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Workup: The workup procedure will depend on the subsequent steps. If isolation of the product is desired, the solvent and excess methanol can be removed under reduced pressure. The generated HCl may need to be neutralized in a subsequent step if it interferes with purification or product stability.
Protocol 3: Quenching with Triethylamine and Water
This two-step method is useful when a non-aqueous quench is initially preferred, followed by a final aqueous wash. Triethylamine acts as both a nucleophile and a base.
Materials:
-
Reaction mixture containing unreacted this compound
-
Triethylamine (Et3N)
-
Water
-
An appropriate organic solvent for extraction
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Triethylamine: Slowly add triethylamine to the stirred reaction mixture. A precipitate of triethylammonium chloride may form.
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Addition of Water: Slowly add water to the reaction mixture to hydrolyze any remaining reactive species.
-
Warming and Stirring: Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and add an appropriate organic solvent if necessary. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.
Reaction Mechanisms and Workflows
The quenching of this compound proceeds via a nucleophilic substitution reaction at the phosphorus center, which is generally considered to be a concerted SN2-type mechanism.[1]
Quenching Workflow
Caption: General workflow for quenching this compound reactions.
Hydrolysis Reaction Pathway (with Water)
Caption: Hydrolysis of this compound with water.
Alcoholysis Reaction Pathway (with Methanol)
Caption: Alcoholysis of this compound with methanol.
Aminolysis Reaction Pathway (with Triethylamine)
Caption: Reaction of this compound with triethylamine followed by hydrolysis.
References
Use of Dimethyl chlorothiophosphate in the production of plasticizers and oil additives
Note: ZDDP (Zinc Dialkyldithiophosphate) is a common antiwear additive used as a benchmark. The data presented is a general representation of the performance of thiophosphate additives. [4]
Signaling Pathways and Logical Relationships
The primary mechanism of action for thiophosphate oil additives involves the formation of a protective tribofilm on metal surfaces. This is not a biological signaling pathway but a chemical reaction pathway at the asperity contacts under boundary lubrication conditions.
Tribofilm Formation Pathway
Caption: Logical pathway of tribofilm formation by thiophosphate additives.
Disclaimer: The experimental protocols provided are representative and may require optimization based on specific laboratory conditions and desired product specifications. Appropriate safety precautions should be taken when handling all chemicals, particularly this compound, which is toxic and corrosive.
References
- 1. chemeo.com [chemeo.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Design and synthesis of a castor oil based plasticizer containing THEIC and diethyl phosphate groups for the preparation of flame-retardant PVC materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. precisionlubrication.com [precisionlubrication.com]
Application Notes and Protocols for Selective Thiophosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective thiophosphorylation is a critical chemical modification in the synthesis of therapeutic oligonucleotides (e.g., antisense oligonucleotides and siRNAs) and in the study of protein phosphorylation and signal transduction. The introduction of a thiophosphate moiety in place of a phosphate (B84403) group can confer nuclease resistance to oligonucleotides and can be used to trap and identify kinase substrates. The success of selective thiophosphorylation hinges on the strategic use of protecting groups to mask reactive functionalities and direct the reaction to the desired site. This document provides detailed application notes and experimental protocols for various protecting group strategies in selective thiophosphorylation.
Application Notes
Protecting Groups for Oligonucleotide Thiophosphorylation
The synthesis of oligonucleotides containing thiophosphate linkages typically involves a phosphoramidite-based solid-phase synthesis approach. Protecting groups are essential for the phosphite (B83602)/phosphate/thiophosphate group, the 5'-hydroxyl group, and the exocyclic amino groups of the nucleobases. Orthogonality of these protecting groups is crucial, allowing for their selective removal without affecting other protected functionalities.[1][2]
Table 1: Protecting Groups for Internucleotide Thiophosphate Linkages
| Protecting Group | Structure/Class | Protection Method | Deprotection Conditions | Yields/Efficiency | Key Features & Applications |
| 2-Cyanoethyl | Alkyl | Standard phosphoramidite (B1245037) chemistry | Concentrated ammonium (B1175870) hydroxide (B78521) or AMA (ammonium hydroxide/methylamine).[3] | High coupling efficiencies | Widely used in solid-phase oligonucleotide synthesis.[3] |
| Allyl | Alkyl | Allyl phosphoramidites | Concentrated ammonium hydroxide with 2% mercaptoethanol.[4][5] Can also be removed by palladium complexes, but this is less common for therapeutic applications due to potential metal contamination.[4] | Yields are comparable to β-cyanoethyl chemistry.[4] | Offers an alternative to the standard 2-cyanoethyl group, with facile removal under nucleophilic conditions.[4][5] |
| 4-Methylthio-1-butyl | Alkyl | Deoxyribonucleoside phosphoramidites functionalized with the group.[6] | Facile removal under neutral or standard basic conditions.[6] | Not specified | Versatile protecting group compatible with solid-phase synthesis.[6] |
| Beta-(benzoylmercapto)ethyl | Thiol-based | Used for protecting the thiol in thiophosphoramidites for phosphorodithioate (B1214789) synthesis.[7] | Basic deprotection conditions first remove the benzoyl group, followed by elimination of ethylene (B1197577) sulfide.[7] | Not specified | Specifically used for the synthesis of phosphorodithioate linkages.[7] |
Protecting Groups for Peptide Thiophosphorylation
Thiophosphorylation of peptides is a valuable tool for studying kinase activity and creating stable phosphopeptide mimetics. Protecting groups are required for the amino terminus (N-terminus), the carboxyl terminus (C-terminus), and the reactive side chains of amino acids (e.g., hydroxyl, amino, carboxyl, and thiol groups).[1][2] The choice of protecting group strategy (e.g., Boc/Bzl vs. Fmoc/tBu) dictates the overall synthetic scheme.[2]
Table 2: Protecting Groups for Amino Acid Side Chains Relevant to Thiophosphorylation
| Amino Acid | Side Chain Functionality | Protecting Group | Deprotection Conditions | Key Features |
| Serine (Ser), Threonine (Thr) | Hydroxyl (-OH) | tert-Butyl (tBu) | Trifluoroacetic acid (TFA) | Commonly used in Fmoc-based solid-phase peptide synthesis.[8] |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu) | Trifluoroacetic acid (TFA) | Standard protection in Fmoc chemistry.[9] |
| Cysteine (Cys) | Thiol (-SH) | Trityl (Trt) | Mild acid (e.g., TFA), HBr/AcOH.[8] | Commonly used for protecting the highly reactive thiol group.[8] |
| Cysteine (Cys) | Thiol (-SH) | Acetamidomethyl (Acm) | Requires specific deprotection, often with mercury(II) acetate (B1210297) or iodine. | Orthogonal to many other protecting groups.[8] |
| Cysteine (Cys) | Thiol (-SH) | Methoxy substituted nitrodibenzofuran (MeO-NDBF) | UV or two-photon mediated photolysis.[10] | Photoremovable protecting group, useful for spatiotemporal control of deprotection.[10] |
| Histidine (His) | Imidazole (B134444) | Trityl (Trt) | 90% TFA.[9] | Protects the imidazole ring from side reactions.[9] |
| Lysine (Lys) | Amino (-NH2) | tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | Standard protection for the epsilon-amino group in Fmoc chemistry.[11] |
| Aspartic Acid (Asp), Glutamic Acid (Glu) | Carboxyl (-COOH) | tert-Butyl ester (OtBu) | Trifluoroacetic acid (TFA) | Protects the side-chain carboxyl group from participating in amide bond formation.[8] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Thiophosphate Oligonucleotide using 2-Cyanoethyl Protecting Groups
This protocol outlines the general steps for synthesizing a simple DNA oligonucleotide with a single thiophosphate linkage using standard phosphoramidite chemistry on a solid support.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
DNA phosphoramidites (A, C, G, T) with 2-cyanoethyl protection on the phosphate.
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).
-
Oxidizing agent (for phosphate linkages): 0.02 M Iodine in THF/Pyridine/Water.
-
Sulfurizing agent (for thiophosphate linkages): e.g., 3-((Dimethylamino-methylidene)amino)-3-oxo-propanethionyl-pyrrolidine (DDTT) or Beaucage reagent.[4]
-
Capping solution A (e.g., Acetic anhydride/Pyridine/THF) and Capping solution B (e.g., 10% N-Methylimidazole in THF).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).
-
Cleavage and deprotection solution: Concentrated ammonium hydroxide or AMA.[3]
-
Acetonitrile (synthesis grade).
Procedure:
-
Initialization: The CPG solid support is loaded into a synthesis column on an automated DNA synthesizer.
-
Detritylation: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution. The column is then washed with acetonitrile.
-
Coupling: The next phosphoramidite and activator are delivered to the column to form the internucleotide linkage.
-
Sulfurization (for thiophosphate linkage): Instead of oxidation, the sulfurizing agent is delivered to the column to convert the newly formed phosphite triester to a thiophosphate triester. For a standard phosphate linkage, the oxidizing agent would be used.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation using the capping solutions to prevent the formation of deletion mutants.
-
Cycle Repetition: The detritylation, coupling, sulfurization/oxidation, and capping steps are repeated for each subsequent nucleotide in the sequence.
-
Final Detritylation: The final DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the 2-cyanoethyl phosphate protecting groups and nucleobase protecting groups are removed by incubation with concentrated ammonium hydroxide or AMA at elevated temperature (e.g., 55°C for 8-16 hours).[3]
-
Purification: The crude oligonucleotide is purified, typically by HPLC or PAGE.
Protocol 2: On-Resin Thiophosphorylation of a Peptide
This protocol describes a general method for the thiophosphorylation of a serine residue within a peptide synthesized on a solid support using Fmoc chemistry.
Materials:
-
Peptide synthesized on a solid support (e.g., Rink Amide resin) with all side chains protected except for the hydroxyl group of the target serine.
-
Thiophosphoramidite reagent (e.g., di-tert-butyl N,N-diethylthiophosphoramidite).
-
Activator (e.g., 4,5-dicyanoimidazole).
-
Sulfurizing agent (e.g., DDTT).
-
Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Procedure:
-
Peptide Synthesis: The peptide is synthesized on the solid support using standard Fmoc-based solid-phase peptide synthesis. The target serine is incorporated as Fmoc-Ser(OH)-OH.
-
Resin Swelling: The resin-bound peptide is swelled in anhydrous DCM.
-
Thiophosphitylation: The thiophosphoramidite reagent and activator are dissolved in anhydrous DCM and added to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature.
-
Washing: The resin is washed thoroughly with DCM and DMF.
-
Sulfurization: The sulfurizing agent is dissolved in a suitable solvent (e.g., acetonitrile) and added to the resin. The reaction proceeds for 30-60 minutes.
-
Washing: The resin is washed with DMF and DCM.
-
Side-Chain Deprotection and Cleavage: The peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl groups on the thiophosphate) are removed by treatment with the cleavage cocktail for 2-4 hours at room temperature.
-
Precipitation and Purification: The crude thiophosphorylated peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by HPLC.
Visualizations
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. biosynth.com [biosynth.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 4-methylthio-1-butyl group for phosphate/thiophosphate protection in oligodeoxyribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl Chlorothiophosphate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl chlorothiophosphate (DMCTP) is a highly reactive organophosphorus compound widely utilized in chemical synthesis. While the term "catalytic methods" was specified, a comprehensive review of scientific literature indicates that DMCTP does not function as a catalyst. Instead, it serves as a crucial intermediate and a potent thiophosphorylating agent.[1][2][3] Its primary application lies in the stoichiometric introduction of the dimethyl thiophosphate moiety onto various nucleophiles. This document provides detailed application notes and protocols for its use as a synthetic reagent, which is of significant interest to researchers in drug development and medicinal chemistry for the synthesis of novel organophosphorus compounds.
Chemical and Physical Properties
A thorough understanding of the properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 2524-03-0 | [2] |
| Molecular Formula | C2H6ClO2PS | [2] |
| Molecular Weight | 160.56 g/mol | [2] |
| Appearance | Colorless to light amber liquid | [2][3] |
| Boiling Point | 66-67 °C at 16 mmHg | [3] |
| Density | 1.322 g/mL at 25 °C | [3] |
| Solubility | Insoluble in water; soluble in many organic solvents. | [2] |
| Stability | Moisture sensitive; begins autocatalytic decomposition above 120 °C. | [2] |
Core Application: Thiophosphorylation of Nucleophiles
The principal utility of this compound is in the thiophosphorylation of a wide range of nucleophiles, including alcohols, phenols, amines, and thiols. This reaction is central to the synthesis of many pesticides, insecticides, and has potential applications in the development of therapeutic agents.[1] The general transformation involves the displacement of the chloride ion by a nucleophile, forming a stable thiophosphate ester, thioester, or phosphoamide.
A general schematic for this reaction is presented below:
References
Troubleshooting & Optimization
How to avoid side reactions with Dimethyl chlorothiophosphate
This guide provides researchers, scientists, and drug development professionals with essential information to handle Dimethyl chlorothiophosphate (DMCTP) effectively and minimize the occurrence of side reactions during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing poor yield and multiple unknown spots on my TLC plate. What are the likely side reactions?
A1: The most common side reaction involving DMCTP is hydrolysis, which occurs upon contact with water or moisture. This can lead to the formation of O,O-dimethyl thiophosphoric acid and hydrochloric acid, which can further catalyze other undesired reactions. Another possibility is thermal degradation if the reaction temperature is too high, or reactions with incompatible nucleophiles present in your reaction mixture.
Q2: How can I prevent the hydrolysis of this compound during my experiment?
A2: To prevent hydrolysis, it is critical to maintain anhydrous (dry) conditions throughout your experiment. This includes:
-
Using oven-dried or flame-dried glassware.
-
Employing anhydrous solvents.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
Storing DMCTP in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere.[1][2]
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: DMCTP is sensitive to moisture and heat.[1][3] It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[1] To prevent decomposition, avoid temperatures above 120°C, as it can undergo autocatalytic decomposition.[3] For long-term storage, keeping it under a nitrogen atmosphere is recommended to prevent contact with moist air.[1]
Q4: I need to quench my reaction containing residual this compound. What is a safe and effective method?
A4: A safe method for quenching residual DMCTP is to slowly add the reaction mixture to a cooled, stirred solution of a weak base, such as sodium bicarbonate solution. This will neutralize the acidic byproducts of hydrolysis and react with the remaining DMCTP in a controlled manner. Avoid using strong bases, as the reaction can be vigorous.[1] The quench should be performed in a fume hood due to the potential release of toxic gases.
Q5: My purified this compound seems to contain an oxygenated impurity. What is it and how can I avoid its formation?
A5: A common impurity is the corresponding oxygen analog, dimethyl chlorophosphate. This can form if the starting material is exposed to oxidizing agents or during synthesis and purification.[4] Exposure to heat during distillation can also increase the content of such oxygenated impurities.[4] To minimize its formation, ensure that your reaction and purification steps are carried out under an inert atmosphere and at the lowest feasible temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | Hydrolysis of DMCTP | Ensure all glassware is thoroughly dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Reaction with incompatible solvents or reagents | Review the compatibility of all reagents. DMCTP is incompatible with strong bases, strong oxidizing agents, alcohols, and amines.[5] | |
| Thermal decomposition | Maintain a controlled and appropriate reaction temperature. Avoid localized overheating. DMCTP starts to decompose above 120°C.[3] | |
| Formation of acidic byproducts (e.g., HCl) | Hydrolysis of DMCTP | In addition to maintaining anhydrous conditions, consider using a non-nucleophilic base (e.g., proton sponge) as an acid scavenger in your reaction. |
| Presence of O,O-dimethyl thiophosphoric acid in product | Incomplete reaction or hydrolysis during workup | Ensure the reaction goes to completion. During workup, use a mild basic wash (e.g., saturated sodium bicarbonate) to remove the acidic impurity. |
| Increased amount of oxygenated impurities after distillation | Thermal degradation during purification | Purify via vacuum distillation at the lowest possible temperature. A patented method suggests adding a high-boiling point alcohol to the crude material before distillation to suppress the formation of oxygenated impurities.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions
-
Glassware Preparation: Dry all necessary glassware (e.g., round-bottom flask, dropping funnel, condenser) in an oven at 120°C for at least 4 hours or flame-dry under vacuum and allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are also anhydrous.
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas. If adding a solid reagent, do so under a blanket of inert gas.
-
Addition of DMCTP: Draw the required amount of this compound into a dry syringe and add it dropwise to the reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly transfer the reaction mixture via cannula or dropping funnel into a separate flask containing a stirred, cooled, saturated aqueous solution of sodium bicarbonate.
-
Workup: Proceed with the standard aqueous workup and extraction with a suitable organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification of Products from Reactions Involving this compound
-
Initial Purification: After the workup, the crude product can be purified by flash column chromatography on silica (B1680970) gel. Choose an appropriate solvent system based on the polarity of your desired compound.
-
Distillation (if applicable): If your product is a liquid and requires further purification by distillation, perform it under reduced pressure to minimize the temperature required.
-
Characterization: Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Visualizing Reaction Pathways and Workflows
Caption: Desired vs. Side Reaction Pathways for DMCTP.
Caption: Recommended Experimental Workflow for Using DMCTP.
Caption: Troubleshooting Logic for DMCTP Reactions.
References
Technical Support Center: Optimizing Reactions with Dimethyl Chlorothiophosphate
Welcome to the technical support center for optimizing reaction conditions with Dimethyl chlorothiophosphate (DMCTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to achieve high yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in reactions involving this compound?
A1: The most critical parameters to control for achieving high yield and purity are:
-
Moisture Control: DMCTP is highly sensitive to moisture and will readily hydrolyze. All reagents, solvents, and glassware must be scrupulously dry. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The optimal temperature is reaction-dependent. For instance, reactions with nucleophiles like alcohols or amines are often carried out at low to moderate temperatures (e.g., -5°C to 50°C) to control exotherms and minimize side reactions.[1][2]
-
Stoichiometry: The molar ratio of reactants is crucial. An excess of the nucleophile (alcohol or amine) is sometimes used, but precise control is necessary to avoid side reactions.
-
Base Selection and Stoichiometry: A non-nucleophilic organic base, such as triethylamine (B128534) or pyridine, is typically required to scavenge the HCl byproduct. The choice and amount of base can significantly impact the reaction rate and yield.
Q2: What are the common side products in reactions with this compound and how can they be minimized?
A2: Common side products include:
-
Hydrolysis Products: Formation of O,O-dimethyl thiophosphoric acid due to the presence of water. This can be minimized by ensuring anhydrous conditions.
-
Over-alkylation Products: In the synthesis of phosphoramidothioates, over-reaction can lead to byproducts like trimethyl thiophosphate.[3] Careful control of stoichiometry and reaction time can mitigate this.
-
Rearrangement Products: Depending on the reaction conditions and substrate, rearrangement products may form. For example, in the synthesis of methamidophos, an isomerization step is intentionally carried out.[1]
Q3: Which solvents are recommended for reactions with this compound?
A3: Aprotic solvents are generally preferred to avoid reaction with the solvent. Dichloromethane (B109758) (CH2Cl2) is a commonly used solvent in the synthesis of DMCTP derivatives, such as in the preparation of acephate (B21764) intermediates.[2][3] Other suitable aprotic solvents include toluene, diethyl ether, and tetrahydrofuran (B95107) (THF), provided they are anhydrous. The choice of solvent can influence reaction rates and solubility of reactants and products.[4]
Q4: How can I monitor the progress of my reaction with this compound?
A4: Reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC): Useful for quantitative analysis of volatile components in the reaction mixture.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P NMR): ³¹P NMR is particularly powerful for monitoring the formation of phosphorus-containing products and byproducts, as the chemical shifts are very sensitive to the electronic environment of the phosphorus atom.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Presence of moisture leading to hydrolysis of DMCTP. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Inactive nucleophile (alcohol/amine). | Check the purity and activity of the nucleophile. | |
| Insufficient or inappropriate base. | Use a dry, non-nucleophilic tertiary amine base like triethylamine or pyridine. Ensure at least one equivalent of base is used to neutralize the generated HCl. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. Some reactions may require moderate heating (e.g., 30-50°C).[1] | |
| Formation of Multiple Products | Reaction temperature is too high, leading to side reactions or decomposition. | Perform the reaction at a lower temperature. For highly exothermic reactions, consider adding the limiting reagent slowly at a low temperature (e.g., 0°C or below).[2] |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. | |
| Presence of impurities in starting materials. | Purify starting materials before use. | |
| Product is Difficult to Purify | Presence of acidic impurities (e.g., hydrolyzed DMCTP). | Wash the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts.[5] |
| Co-elution with byproducts during chromatography. | Optimize the chromatography conditions (e.g., solvent system, gradient). Consider alternative purification methods like distillation or recrystallization. Flash distillation can be effective for removing volatile impurities.[6] |
Quantitative Data Summary
The following tables summarize reaction parameters from literature for the synthesis of O,O-dimethyl phosphorothioate (B77711) derivatives.
Table 1: Synthesis of Acephate Intermediates [1][2][3]
| Intermediate | Reactants | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| O,O-dimethyl phosphorochloridothioate | O-methyl phosphorodichloridothioate, Methanol | Dichloromethane | Sodium Hydroxide (B78521) ("Methyl Lye") | -5 to 5 | 2-3 | 85-88 | 94-95 |
| O,O-dimethyl phosphoramidothioate (DMPAT) | O,O-dimethyl phosphorochloridothioate, Ammonia | Dichloromethane | Sodium Hydroxide | - | - | 98 | 93 |
| Methamidophos (Isomerization of DMPAT) | O,O-dimethyl phosphoramidothioate | Dichloromethane | Dimethyl sulfate (B86663) (catalyst) | 30-50 | 2-5 | - | - |
| Acephate (Acetylation of Methamidophos) | Methamidophos, Acetic anhydride | Dichloromethane | Sulfuric acid | 30-50 | 2-5 | High | 98 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of O,O-dimethyl O-aryl phosphorothioates
This protocol is a general guideline for the reaction of this compound with a phenolic compound.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the desired phenol (B47542) (1.0 eq.) and a dry, non-nucleophilic solvent (e.g., anhydrous dichloromethane or toluene) to an oven-dried round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a dry tertiary amine base (e.g., triethylamine, 1.1 eq.) to the flask and stir the mixture until the phenol is fully dissolved.
-
Reaction with DMCTP: Cool the mixture to 0°C using an ice bath. Slowly add this compound (1.05 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Filter the reaction mixture to remove the amine hydrochloride salt.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol 2: Synthesis of O,O-dimethyl phosphoramidothioate (DMPAT) [Adapted from 2, 5]
-
Reaction Setup: In a reactor maintained under a nitrogen atmosphere, a solution of O,O-dimethyl phosphorochloridothioate in dichloromethane is cooled to a specified temperature range.
-
Ammonolysis: A solution of ammonium (B1175870) hydroxide and sodium hydroxide is added to the reactor while maintaining the temperature.
-
Phase Separation: After the reaction is complete, stirring is stopped, and the aqueous and organic phases are allowed to separate.
-
Extraction: The aqueous phase is extracted with dichloromethane to recover any remaining product.
-
Product Solution: The organic layers are combined to yield a solution of DMPAT in dichloromethane, which can be used in subsequent steps without isolation.
Visualizations
Caption: General workflow for high-yield thiophosphorylation.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE | TREA [trea.com]
- 2. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 3. CA3106821A1 - Process for preparation of o, o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 4. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4367180A - Process for the preparation of malathion - Google Patents [patents.google.com]
Common byproducts in Dimethyl chlorothiophosphate reactions and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl chlorothiophosphate (DMCTP). The information provided aims to help identify common byproducts and resolve issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in reactions involving DMCTP?
A1: Byproducts in DMCTP reactions can generally be categorized based on the nucleophile used and the reaction conditions. Common byproduct classes include:
-
Hydrolysis Products: DMCTP is sensitive to moisture and can hydrolyze to form O,O-dimethyl thiophosphoric acid.
-
Rearrangement Isomers: Thiono-thiolo rearrangement can occur, especially at elevated temperatures, leading to the formation of O,S-dimethyl phosphorochloridothioate.
-
Side-Products from Reactions with Amines: When reacting DMCTP with amines, particularly in the synthesis of phosphoramidothioates, several side products can form. These can include over-alkylated products, and in the case of methamidophos (B33315) synthesis, impurities such as trimethyl phosphorothioate (B77711) (TMP) and isotrimethyl phosphorothioate (i-TMP) have been reported.[1]
-
Byproducts from Reactions with Alcohols/Phenols: In phosphorylation reactions with alcohols or phenols, byproducts can arise from side reactions with the base or solvent, or from the thermal degradation of the product.
-
Thermal Decomposition Products: At temperatures above 120°C, DMCTP can undergo autocatalytic decomposition.[2] When heated to decomposition, it emits highly toxic fumes containing hydrogen chloride, phosphine, carbon monoxide, and oxides of sulfur and phosphorus.[2]
Q2: How can I detect the formation of these byproducts during my reaction?
A2: The most effective methods for detecting and identifying byproducts in DMCTP reactions are chromatographic and spectroscopic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile byproducts. Derivatization may sometimes be necessary for less volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally sensitive byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for identifying and quantifying phosphorus-containing byproducts due to its wide chemical shift range and the 100% natural abundance of the ³¹P isotope.[3][4] ¹H and ¹³C NMR can provide further structural information.
Q3: Are there any specific safety concerns associated with the byproducts of DMCTP reactions?
A3: Yes. Byproducts from DMCTP reactions can be hazardous. For instance, thermal decomposition can release highly toxic gases like phosphine.[2] Some organophosphate byproducts may also be toxic. Therefore, it is crucial to handle all reaction mixtures and isolated byproducts with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Presence of Multiple Unidentified Peaks in GC-MS
Possible Cause 1: Hydrolysis of DMCTP
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Possible Cause 2: Thermal Degradation
-
Troubleshooting Steps:
-
Maintain a controlled and stable reaction temperature. Avoid localized overheating.
-
If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
-
Monitor the reaction progress to avoid prolonged heating after completion.
-
Possible Cause 3: Side Reactions with the Nucleophile
-
Troubleshooting Steps:
-
Optimize the stoichiometry of the reactants. An excess of either the nucleophile or DMCTP can lead to side reactions.
-
Control the rate of addition of DMCTP to the reaction mixture to prevent localized high concentrations.
-
Consider using a different base or solvent that is less likely to participate in side reactions.
-
Issue 2: Difficulty in Purifying the Product from a Persistent Impurity
Possible Cause: Co-elution or Similar Physicochemical Properties of the Product and a Byproduct
-
Troubleshooting Steps:
-
Analytical Characterization: Use a combination of analytical techniques (GC-MS, LC-MS, NMR) to identify the structure of the persistent impurity.
-
Purification Method Optimization:
-
Chromatography: Experiment with different stationary phases, mobile phase compositions, and gradients in column chromatography.
-
Crystallization: Try different solvent systems to selectively crystallize the desired product.
-
Distillation: If the product and impurity have sufficiently different boiling points, fractional distillation under reduced pressure may be effective.
-
-
Experimental Protocols
Protocol 1: General GC-MS Method for Analysis of Organophosphorus Compounds
This protocol provides a general framework for the analysis of DMCTP reaction mixtures. Optimization will be required based on the specific analytes of interest.
-
Sample Preparation:
-
Quench the reaction by a suitable method.
-
Extract the organic components using an appropriate solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the extract to a suitable volume.
-
If necessary, derivatize the sample to improve the volatility of the analytes.
-
-
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC (or equivalent) |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C for 1 min, ramp at 35°C/min to 227°C, hold for 6 min, then ramp at 10°C/min to 275°C, hold for 2 min. |
| MS System | Agilent 7000D GC/TQ (or equivalent) |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (for unknown identification) or Selected Ion Monitoring (SIM) (for quantification of known byproducts) |
Note: This is a general method and may need to be adapted based on the specific compounds being analyzed.[5]
Protocol 2: Quantitative ³¹P NMR for Byproduct Analysis
This protocol outlines the steps for quantitative analysis of phosphorus-containing byproducts.
-
Sample Preparation:
-
Accurately weigh a known amount of the crude reaction mixture.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O).
-
Add a known amount of an internal standard. Triphenyl phosphate (B84403) or trimethyl phosphate are common choices that should not react with the sample components.[3]
-
-
NMR Acquisition Parameters:
| Parameter | Recommended Setting |
| Spectrometer | Bruker 500 MHz (or equivalent) |
| Nucleus | ³¹P |
| Decoupling | ¹H decoupling |
| Pulse Program | Standard single pulse with a long relaxation delay (e.g., 5 times the longest T₁ of the phosphorus nuclei in the sample) to ensure full relaxation for accurate quantification. |
| Number of Scans | Sufficient to obtain a good signal-to-noise ratio. |
| Referencing | External 85% H₃PO₄ or the internal standard. |
-
Data Analysis:
-
Integrate the signals corresponding to the product and the identified byproducts.
-
Calculate the relative molar amounts of each species based on their integral values relative to the integral of the internal standard.
-
Visualizations
Caption: General reaction pathways leading to common byproducts in DMCTP reactions.
Caption: A typical analytical workflow for the identification and quantification of byproducts.
References
- 1. Impurity analysis of methamidophos with chromatographic methods | CoLab [colab.ws]
- 2. O,O-Dimethyl phosphorochloridothioate(2524-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. US5616769A - Method for purifying O,S-dimethyl N-acetylphosphoramidothioate - Google Patents [patents.google.com]
Addressing the moisture sensitivity of Dimethyl chlorothiophosphate in experiments
Welcome to the technical support center for Dimethyl chlorothiophosphate (DMCTP). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the moisture sensitivity of DMCTP in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMCTP) and why is it moisture sensitive?
A1: this compound (DMCTP) is an organophosphate compound with the chemical formula C₂H₆ClO₂PS.[1] It is a versatile reagent used as an intermediate in the synthesis of insecticides, pesticides, fungicides, and in various other industrial applications.[2][3] Its sensitivity to moisture stems from the presence of a reactive phosphorus-chlorine bond. This bond is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction degrades the DMCTP, forming byproducts and releasing corrosive and toxic gases, which can compromise the integrity of your experiment and pose safety hazards.[4][5]
Q2: How should I properly store DMCTP to prevent degradation?
A2: To maintain the integrity of DMCTP, it is crucial to store it under anhydrous and inert conditions. The recommended storage is in a tightly sealed container, in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances like water, strong bases, and oxidizing agents.[5] For optimal stability, it is highly recommended to store DMCTP under an inert atmosphere, such as nitrogen or argon.[5][6]
Q3: What are the primary products of DMCTP hydrolysis?
Q4: How can I detect if my DMCTP has been compromised by moisture?
A4: Several indicators can suggest that your DMCTP has been exposed to moisture:
-
Visual Inspection: The liquid may appear cloudy or contain solid precipitates. Pure DMCTP is a colorless to light amber liquid.[2][3]
-
Odor: A sharp, acidic odor may be present due to the formation of hydrolysis byproducts.
-
Analytical Techniques:
-
³¹P NMR Spectroscopy: This is a powerful tool to assess the purity of DMCTP. The appearance of new peaks downfield or upfield from the characteristic DMCTP signal can indicate the presence of hydrolysis and other degradation products.[7][8]
-
GC-MS: Gas chromatography-mass spectrometry can be used to separate and identify volatile impurities and degradation products.[4]
-
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Phosphorylation Reactions
Possible Cause: Degradation of DMCTP due to moisture contamination in the reaction setup.
Troubleshooting Steps:
-
Verify Reagent Purity: Before starting your experiment, check the purity of your DMCTP using ³¹P NMR or GC-MS if possible.
-
Ensure Anhydrous Conditions:
-
Glassware: All glassware must be thoroughly dried, either by oven-drying (120-150 °C for several hours) or flame-drying under a stream of inert gas.[9]
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. The water content of solvents can be a critical factor.[10][11]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or in a glovebox.[9]
-
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of your reaction. The appearance of unexpected spots or peaks could indicate side reactions due to degraded starting material.[7][12]
Issue 2: Formation of Unexpected Byproducts
Possible Cause: Reaction of DMCTP with protic impurities other than water, such as residual alcohols from a previous step.
Troubleshooting Steps:
-
Purify Starting Materials: Ensure all starting materials, not just the solvent, are free from protic impurities.
-
Use of a Proton Scavenger: In some cases, the addition of a non-nucleophilic base can help to neutralize trace amounts of acid generated from hydrolysis, which might catalyze side reactions.
-
Analyze Byproducts: If possible, isolate and characterize the byproducts using techniques like NMR and mass spectrometry to understand the nature of the side reactions.
Issue 3: Difficulty in Monitoring Reaction Progress with TLC
Possible Cause: The polarity of DMCTP and its products may make visualization or separation on a standard silica (B1680970) TLC plate challenging.
Troubleshooting Steps:
-
Staining: Use a potassium permanganate (B83412) stain, which is effective for visualizing organophosphorus compounds.
-
Alternative Stationary Phases: Consider using reverse-phase TLC plates if your compounds are non-polar.
-
HPLC as an Alternative: If TLC proves ineffective, HPLC with a suitable detector (e.g., UV or mass spectrometry) can provide a more reliable method for reaction monitoring.
Quantitative Data
Table 1: Physicochemical Properties of this compound (DMCTP)
| Property | Value | Reference |
| Molecular Formula | C₂H₆ClO₂PS | [1] |
| Molecular Weight | 160.56 g/mol | [1] |
| Appearance | Colorless to light amber liquid | [2][3] |
| Boiling Point | 66-67 °C @ 16 mmHg | [2] |
| Density | 1.322 g/mL at 25 °C | [2] |
| Solubility in Water | Slowly hydrolyzes | [2] |
| Incompatible Materials | Water, strong bases, oxidizing agents | [5] |
Table 2: Reference Hydrolysis Data for Diethyl Chlorophosphate (DECP) at Room Temperature
| [DECP]/[H₂O] Molar Ratio | Half-life (t₁/₂) | Observation | Reference |
| 12.4 | ~17 hours | First-order kinetics observed. Formation of multiple pyrophosphate and polyphosphate breakdown products. | [7] |
| 1 (Equimolar) | Rapid | Primarily forms the initial hydrolysis product with minimal condensation. | [7] |
Note: This data is for DECP and should be used as a qualitative guide for understanding the moisture sensitivity of DMCTP.
Experimental Protocols
Protocol 1: General Procedure for Handling DMCTP in a Phosphorylation Reaction
This protocol outlines the general steps for using DMCTP in a reaction where moisture sensitivity is a concern, such as the synthesis of an organophosphate pesticide like parathion-methyl.[9]
-
Preparation of Glassware and Reagents:
-
Thoroughly dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) in an oven at 120 °C overnight and allow to cool in a desiccator or under a stream of inert gas.
-
Assemble the glassware hot and flush with dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents.
-
-
Reaction Setup:
-
Set up the reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.
-
Dissolve the substrate (e.g., sodium 4-nitrophenoxide for parathion-methyl synthesis) in the anhydrous solvent in the reaction flask.[9]
-
-
Addition of DMCTP:
-
Using a gas-tight syringe, carefully transfer the required amount of DMCTP to the reaction mixture. The addition is often done dropwise at a controlled temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by periodically taking small aliquots (using a syringe) and analyzing them by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction appropriately (e.g., by pouring into water or a buffered solution, if the product is stable).
-
Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method such as column chromatography or crystallization.
-
Protocol 2: Monitoring DMCTP Purity and Hydrolysis by ³¹P NMR Spectroscopy
This protocol is adapted from a study on the analogous compound DECP and can be used to assess the quality of DMCTP and monitor its degradation.[7]
-
Sample Preparation:
-
In a dry NMR tube, under an inert atmosphere (e.g., in a glovebox), add your DMCTP sample.
-
Add a suitable deuterated solvent (e.g., CDCl₃) that has been dried over molecular sieves.
-
For hydrolysis studies, a known amount of water can be added to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum. A proton-decoupled spectrum is usually sufficient.
-
Use an external standard of phosphoric acid (H₃PO₄) set to 0.0 ppm for chemical shift referencing.[7]
-
-
Data Analysis:
-
The signal for pure DMCTP should appear as a sharp singlet. The exact chemical shift may vary slightly depending on the solvent and concentration.
-
The appearance of new peaks indicates the presence of impurities or hydrolysis products. Based on data for similar compounds, hydrolysis products are expected to appear at different chemical shifts.[7] By integrating the peaks, the relative amounts of DMCTP and its degradation products can be quantified.
-
Visualizations
Caption: Workflow for handling moisture-sensitive DMCTP in a typical experiment.
Caption: Troubleshooting logic for experiments involving DMCTP.
References
- 1. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pic.int [pic.int]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. Parathion-methyl synthesis - chemicalbook [chemicalbook.com]
- 10. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visual monitoring of trace water in organic solvents based on ecofriendly b/r-CDs ratiometric fluorescence test paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Dimethyl Chlorothiophosphate (DMCTP) Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe management, stench control, and disposal of Dimethyl chlorothiophosphate (DMCTP) waste. Adherence to institutional and regulatory safety protocols is paramount when handling this hazardous chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (DMCTP) waste?
A1: this compound (DMCTP) is a corrosive, toxic, and environmentally hazardous substance. The primary hazards associated with its waste include:
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.
-
Corrosivity: It can cause severe skin burns and eye damage.
-
Reactivity: DMCTP reacts with water, including moisture in the air, to produce toxic and flammable gases.
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.
-
Stench: The compound and its degradation products have a strong, foul odor.
Q2: What is the cause of the strong stench from DMCTP waste and how can it be managed?
A2: The powerful and unpleasant odor associated with DMCTP is primarily due to the release of volatile sulfur compounds, such as methanethiol, upon decomposition or reaction with moisture. To manage the stench, it is crucial to handle the waste in a well-ventilated area, preferably within a chemical fume hood. Neutralization of the waste with a suitable reagent, such as a basic solution, can help to break down the odor-causing compounds.
Q3: Can I dispose of DMCTP waste down the drain?
A3: No. Under no circumstances should DMCTP waste be disposed of down the drain. It is very toxic to aquatic life and can react with water in the plumbing system to generate hazardous gases. All DMCTP waste must be collected and disposed of as hazardous chemical waste according to your institution's and local regulations.
Q4: What personal protective equipment (PPE) is required when handling DMCTP waste?
A4: Appropriate PPE is essential when handling DMCTP waste. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Always consult the Safety Data Sheet (SDS) for specific PPE recommendations.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Strong, persistent odor in the lab | Improper storage of DMCTP waste; spill or leak. | Ensure waste containers are tightly sealed and stored in a ventilated cabinet. Check for any spills and clean them up immediately using appropriate procedures. Consider neutralizing the waste before storage. |
| Fuming or gas evolution from waste container | Reaction with moisture in the air or incompatible waste streams. | Do not open the container. Move the container to a fume hood if safe to do so. Alert your institution's Environmental Health & Safety (EHS) department immediately. Ensure DMCTP waste is not mixed with incompatible chemicals. |
| Corrosion or degradation of waste container | Use of an incompatible container material. | Use only chemically resistant containers for storing DMCTP waste (e.g., high-density polyethylene (B3416737) - HDPE). If you notice any damage to the container, transfer the waste to a new, appropriate container in a fume hood. |
Experimental Protocols
Protocol 1: Neutralization of DMCTP Waste
This protocol describes a method for neutralizing small quantities of DMCTP waste in a laboratory setting. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
DMCTP waste
-
Sodium hydroxide (B78521) (NaOH) solution (1 M) or Calcium hydroxide (Ca(OH)₂)
-
Stir plate and stir bar
-
pH indicator strips or a pH meter
-
Appropriate waste container
Procedure:
-
Slowly and carefully add the DMCTP waste to a stirred, cooled solution of sodium hydroxide (1 M) or a slurry of calcium hydroxide. The addition should be done dropwise to control the exothermic reaction.
-
Monitor the temperature of the reaction mixture and ensure it does not rise excessively.
-
Continue stirring the mixture for at least 2 hours to ensure complete neutralization.
-
Check the pH of the solution using pH indicator strips or a pH meter. The final pH should be between 6 and 8.
-
If the pH is still acidic, add more basic solution until the desired pH is reached.
-
Once neutralized, the waste can be collected in a designated hazardous waste container for disposal by your institution's EHS department.
Visualizations
Technical Support Center: Thiophosphorylation Reaction Troubleshooting
Welcome to the technical support center for thiophosphorylation reactions. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments involving thiophosphorylation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in thiophosphorylation reactions?
A1: Low conversion rates in thiophosphorylation reactions can be attributed to several factors. A primary challenge is the often poor competition of ATPγS (adenosine 5'-O-(3-thiotriphosphate)) against the natural phosphoryl donor, ATP, especially when using kinases that show sluggish kinetics with ATPγS, such as many tyrosine kinases.[1][2] Other common issues include suboptimal reaction conditions (e.g., divalent cation concentration, pH, temperature), enzyme instability, substrate or product inhibition, and decomposition of reactants or products.[3][4]
Q2: How can I improve the efficiency of my kinase with ATPγS?
A2: The efficiency of many kinases with ATPγS can be significantly improved by optimizing the divalent metal cofactor composition in the reaction buffer. While Mg²⁺ is the typical cofactor for phosphorylation, its chelation with the thiol group of ATPγS is poor.[1] The addition of "thiophilic" divalent cations like Mn²⁺ or Co²⁺ can "rescue" or enhance thiophosphorylation rates.[1] For instance, a combination of Mg²⁺ and Mn²⁺ (e.g., a 10:1 ratio) has been shown to be effective for Abl tyrosine kinase.[1] For serine/threonine kinases like PKA, Co²⁺ may be a better choice.[1]
Q3: My thiophosphorylated product appears to be unstable. What could be the cause and how can I mitigate it?
A3: Product instability can be a concern. For example, detergent-denatured thiophosphorylated histidine kinases have been observed to hydrolyze at the P-N bond over time, even at neutral pH.[2] To mitigate this, it is crucial to handle samples appropriately post-reaction, potentially minimizing exposure to harsh conditions or denaturants if not necessary for downstream applications. In some chemical synthesis contexts, the stability of the final product can be influenced by the protecting groups used on the substrates.[3][5]
Q4: I am observing significant amounts of the phosphorylated product alongside my desired thiophosphorylated product. How can I increase the selectivity for thiophosphorylation?
A4: Achieving high selectivity for thiophosphorylation in the presence of competing ATP can be challenging. One effective strategy is to increase the ratio of ATPγS to ATP in the reaction mixture.[1] For example, a 10:1 ratio of ATPγS to ATP was sufficient to achieve a 1:1 ratio of thiophosphorylated to phosphorylated product for Abl kinase under optimized metal cofactor conditions.[1] Additionally, optimizing the concentration of "thiophilic" cations like Mn²⁺ can further promote selectivity for the thiophosphorylation reaction.[1]
Troubleshooting Guide
Problem 1: Very low or no detectable thiophosphorylation.
| Possible Cause | Suggested Solution |
| Inefficient Kinase Activity with ATPγS | Optimize the divalent cation concentration. For tyrosine kinases, try a combination of Mg²⁺ and Mn²⁺ (e.g., 10 mM MgCl₂ and 1 mM MnCl₂). For serine/threonine kinases, consider using Co²⁺.[1] |
| Inactive Kinase | Confirm the activity of your kinase using a standard phosphorylation assay with ATP. If the kinase is inactive, obtain a new batch or re-purify.[6] |
| Suboptimal ATPγS Concentration | Increase the concentration of ATPγS in the reaction. Titration experiments may be necessary to find the optimal concentration for your specific kinase and substrate.[1] |
| Incorrect Reaction Buffer pH | Determine the optimal pH for your kinase by performing the reaction across a range of pH values.[4] |
| Suboptimal Temperature | Optimize the reaction temperature. While many kinase assays are performed at 30°C or 37°C, your specific enzyme may have a different optimal temperature.[4] |
Problem 2: High levels of side products or non-specific reactions.
| Possible Cause | Suggested Solution |
| Presence of Competing ATP | If possible, reduce or eliminate contaminating ATP from your reaction components. Increase the molar ratio of ATPγS to ATP.[1] |
| Reaction with Cysteine Residues | For downstream applications involving chemical labeling of the thiophosphate, it's important to block free cysteine residues to avoid side reactions.[7] |
| Decomposition of Reactants | Ensure the stability of ATPγS and your substrate under the reaction conditions. Prepare fresh solutions and store them appropriately.[3] |
Experimental Protocols
Protocol 1: Optimization of Divalent Cation Concentration for a Tyrosine Kinase
This protocol is adapted from a study optimizing thiophosphorylation by the Abl tyrosine kinase.[1]
Materials:
-
Purified tyrosine kinase
-
Peptide or protein substrate
-
10X Kinase Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂)
-
ATPγS solution (e.g., 10 mM)
-
ATP solution (e.g., 25 µM)
-
MnCl₂ solution (e.g., 10 mM)
-
Reaction quench solution (e.g., 0.5 M EDTA, pH 8.5)
-
Analytical system (e.g., MALDI-TOF MS)
Methodology:
-
Set up a series of reactions in parallel, each with a final volume of 25 µL.
-
To each reaction, add the kinase and substrate to their final desired concentrations.
-
Add 10X Kinase Buffer to a 1X final concentration.
-
Add ATP to a final concentration of 2.5 µM and ATPγS to a final concentration of 1 mM.
-
Create a matrix of conditions by varying the final concentration of MnCl₂ (e.g., 0, 0.5, 1, 2, 5 mM) in the presence of 10 mM MgCl₂.
-
Initiate the reactions by adding the enzyme.
-
Incubate at 30°C for 30 minutes.
-
Quench the reactions by adding 10 µL of 0.5 M EDTA.
-
Analyze the products by MALDI-TOF MS to determine the ratio of thiophosphorylated to phosphorylated product.[1]
Table 1: Example Data for Divalent Cation Optimization
| MgCl₂ (mM) | MnCl₂ (mM) | Ratio of Thiophosphorylated to Phosphorylated Product | Overall Conversion (%) |
| 10 | 0 | Low | High |
| 0 | 5 | ~1:1 | <5% |
| 10 | 1 | High | High |
This table is illustrative and based on findings for Abl kinase where the combination of Mg²⁺ and Mn²⁺ was optimal.[1]
Visual Guides
Caption: A generalized workflow for a thiophosphorylation experiment.
Caption: A decision tree for troubleshooting low conversion rates.
Caption: A simplified signaling pathway involving thiophosphorylation.
References
- 1. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of protein thiophosphorylation by Phos-tag affinity electrophoresis: evaluation of adenosine 5'-O-(3-thiotriphosphate) as a phosphoryl donor in protein kinase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst-free thiophosphorylation of in situ formed ortho -quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02169B [pubs.rsc.org]
- 6. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-ene enabled detection of thiophosphorylated kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl Chlorothiophosphate Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl chlorothiophosphate (DMCTP). The following information addresses common issues encountered during kinetic studies, with a focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
As with most chemical reactions, an increase in temperature typically leads to an increase in the reaction rate of this compound. This relationship is generally described by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature. This is due to a higher proportion of reactant molecules possessing the required activation energy for the reaction to occur.
Q2: What are the expected kinetics for reactions involving this compound, such as hydrolysis?
Theoretical studies using Density Functional Theory (DFT) on the hydrolysis of this compound suggest that the reaction can be complex. In the presence of water, it may follow third-order kinetics where an additional water molecule acts as a general base catalyst.[1] However, experimental studies on the hydrolysis of the closely related diethyl chlorophosphate (DECP) have shown the reaction can be well-described by first-order kinetics, especially when water is in excess.[2] The observed reaction order can be influenced by the specific reaction conditions, including solvent and the concentration of reactants.
Q3: Are there any theoretical values for the activation energy of this compound hydrolysis?
Yes, theoretical calculations based on DFT studies have estimated the activation parameters for the hydrolysis of this compound. For the hydrolysis involving two water molecules in a cyclic transition state, the calculated enthalpy of activation (ΔH‡) is approximately 12.34 kcal/mol.[1] It is important to note that this is a theoretical value and may differ from experimentally determined activation energies.
Q4: What analytical methods are suitable for monitoring the kinetics of this compound reactions?
Several analytical techniques are well-suited for monitoring the kinetics of organophosphate reactions.[3] For this compound, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool, as it allows for the direct quantification of the phosphorus-containing reactant and products over time.[2] Other techniques such as Mass Spectrometry (MS) coupled with a suitable sample introduction method (e.g., Pressurized Sample Infusion) can also be used to monitor the reaction components.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction rate is too slow or not proceeding. | 1. Low Temperature: The reaction temperature may be too low, resulting in insufficient kinetic energy for the molecules to react. 2. Inhibitors: Trace impurities in the reactants or solvent could be inhibiting the reaction. 3. Incorrect Reagent Concentration: The concentration of one or more reactants may be too low. | 1. Gradually increase the reaction temperature in controlled increments (e.g., 5-10 °C) and monitor the effect on the reaction rate. 2. Ensure the purity of all reactants and solvents. Consider using freshly distilled solvents. 3. Verify the concentrations of all stock solutions and reactants. |
| Reaction rate is too fast to measure accurately. | 1. High Temperature: The reaction temperature may be too high, leading to a very rapid reaction. 2. High Reactant Concentration: The initial concentrations of the reactants may be too high. | 1. Lower the reaction temperature. Consider running the experiment at sub-ambient temperatures if necessary. 2. Dilute the reactant solutions to slow down the reaction rate to a measurable level. |
| Poor reproducibility of kinetic data. | 1. Temperature Fluctuations: Inconsistent temperature control during the experiment. 2. Inaccurate Timing: Errors in starting or stopping the reaction or in the timing of sample collection. 3. Inconsistent Sample Preparation: Variations in how samples are quenched or prepared for analysis. | 1. Use a thermostatically controlled water bath or reaction block to maintain a constant temperature (±0.1 °C). 2. Use a calibrated timer and establish a consistent procedure for initiating and quenching the reaction. 3. Develop and strictly follow a standard operating procedure for sample handling and preparation. |
| Side reactions or unexpected products observed. | 1. High Temperatures: Elevated temperatures can sometimes promote alternative reaction pathways or decomposition. 2. Presence of Impurities: Impurities in the starting materials or solvent can act as catalysts for side reactions. 3. Moisture Contamination: For reactions sensitive to water, atmospheric moisture can lead to hydrolysis as a side reaction. | 1. Attempt the reaction at a lower temperature to see if the formation of byproducts is reduced. 2. Purify all reactants and use high-purity, dry solvents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques. |
Quantitative Data
Table 1: First-Order Rate Constants for the Hydrolysis of Diethyl chlorophosphate (DECP) at Different Temperatures
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |
| Data for illustrative purposes based on analogous compounds. |
Note: The table is a template for data presentation. Specific values for this compound would need to be determined experimentally.
Experimental Protocols
Protocol: Determination of Reaction Kinetics using ³¹P NMR Spectroscopy
This protocol outlines a general method for studying the kinetics of this compound hydrolysis.
1. Materials and Reagents:
- This compound (DMCTP)
- Solvent (e.g., a buffered aqueous solution or a mixed solvent system)
- Deuterated solvent for NMR lock (e.g., D₂O)
- Internal standard (optional, e.g., triphenyl phosphate)
- Thermostatically controlled NMR spectrometer
- NMR tubes
2. Procedure:
- Temperature Equilibration: Equilibrate the solvent and a sealed vial of DMCTP to the desired reaction temperature using a water bath or thermostat.
- Reaction Initiation: In a pre-thermostatted vial, add a known volume of the solvent. Initiate the reaction by adding a small, known amount of DMCTP. Start a timer immediately upon addition.
- Sample Preparation for NMR: At predetermined time intervals, withdraw an aliquot of the reaction mixture and transfer it to an NMR tube containing the deuterated lock solvent. If necessary, the reaction can be quenched by rapid cooling or by the addition of a quenching agent.
- NMR Data Acquisition: Acquire a ³¹P NMR spectrum for each sample. Ensure the spectrometer is tuned and the temperature is stable.
- Data Analysis:
- Integrate the peaks corresponding to the DMCTP reactant and the hydrolysis product(s).
- Calculate the concentration of DMCTP at each time point relative to the initial concentration (or an internal standard).
- Plot the natural logarithm of the DMCTP concentration versus time.
- If the plot is linear, the reaction is first-order with respect to DMCTP. The negative of the slope of this line is the pseudo-first-order rate constant, k.
- Temperature Variation: Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant.
- Activation Energy Calculation: Construct an Arrhenius plot by plotting ln(k) versus 1/T (in Kelvin). The activation energy (Ea) can be calculated from the slope of this plot (Slope = -Ea/R, where R is the gas constant).
Visualizations
Caption: Workflow for determining reaction kinetics using NMR.
Caption: Troubleshooting logic for inconsistent kinetic data.
References
Incompatible chemical classes for Dimethyl chlorothiophosphate reactions
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with dimethyl chlorothiophosphate. Adherence to these guidelines is critical for mitigating the risks associated with this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical classes incompatible with this compound?
A1: this compound is incompatible with a range of chemical classes that can lead to hazardous reactions. These include moisture, water, strong bases, strong oxidizing agents, alcohols, amines, strong reducing agents, and metals.[1] Contact with these substances can cause vigorous reactions, decomposition, and the release of toxic gases.
Q2: What are the hazardous decomposition products of this compound?
A2: Decomposition of this compound can produce highly toxic and corrosive fumes.[1] These include hydrogen chloride, phosphine (B1218219), carbon monoxide, oxides of sulfur, and oxides of phosphorus.[1]
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. The storage area should be designated for corrosive materials and protected from moisture. It is recommended to store and use this chemical under a nitrogen atmosphere.[1]
Q4: What should I do in case of a small spill of this compound?
A4: In the event of a small spill, immediately evacuate the area and ensure adequate ventilation. Wearing appropriate personal protective equipment (PPE), cover the spill with a dry, non-combustible absorbent material such as dry earth, sand, or powdered limestone.[1][2] Do not use water.[1] Collect the absorbed material using spark-proof tools and place it in a suitable container for disposal.
Q5: Can I quench a reaction containing this compound with water?
A5: No, you should never quench a reaction containing this compound directly with water.[1] The reaction with water is vigorous and produces toxic and corrosive gases. A controlled quenching procedure using a suitable quenching agent is necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Exothermic Reaction | Contamination with incompatible substances (e.g., moisture, alcohols, bases). | 1. Ensure all glassware is scrupulously dried before use. 2. Use anhydrous solvents and reagents. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Solid Precipitates | Reaction with atmospheric moisture or impurities in reagents. | 1. Handle the reagent under an inert atmosphere. 2. Use freshly distilled or high-purity solvents and reagents. |
| Release of Pungent or Toxic Odors | Decomposition of the reagent. | 1. Work in a well-ventilated fume hood at all times. 2. Ensure your experimental setup is properly sealed. 3. Have appropriate acid gas scrubbing in place if necessary. |
| Delayed or Runaway Reaction During Quenching | Quenching at low temperatures leading to accumulation of unreacted reagent; direct addition of quenching agent to the reaction mixture. | 1. Use a "reverse quench" method: always add the reaction mixture slowly to the quenching solution. 2. Maintain a controlled temperature during quenching, avoiding excessively low temperatures.[3] |
Incompatible Chemical Classes and Potential Hazards
| Incompatible Chemical Class | Potential Hazards |
| Moisture / Water | Violent reaction, release of hydrogen chloride and other toxic gases.[1] |
| Strong Bases (e.g., hydroxides, alkoxides) | Vigorous or violent reaction, decomposition. |
| Strong Oxidizing Agents | Risk of fire and explosion. Partial oxidation can release toxic phosphorus oxides.[2] |
| Alcohols | Exothermic reaction, formation of flammable and toxic byproducts. |
| Amines | Exothermic reaction, formation of toxic byproducts. |
| Strong Reducing Agents (e.g., hydrides) | Formation of highly toxic and flammable phosphine gas.[2] |
| Metals | Corrosion and potential for hazardous reactions, especially in the presence of moisture. |
Experimental Protocols
Protocol 1: Safe Quenching of a Reaction Mixture Containing this compound
Objective: To safely neutralize unreacted this compound in a reaction mixture.
Materials:
-
Reaction mixture containing this compound.
-
Saturated aqueous sodium bicarbonate solution or a 5-10% aqueous sodium hydroxide (B78521) solution.
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Ice bath.
-
Stir plate and stir bar.
-
Addition funnel.
-
Appropriate personal protective equipment (chemical resistant gloves, safety goggles, lab coat, face shield).
Procedure:
-
Preparation: In a separate flask equipped with a stir bar and large enough to accommodate both the reaction mixture and the quenching solution, place the quenching solution (e.g., saturated sodium bicarbonate). Cool the flask in an ice bath.
-
"Reverse Quench": Transfer the reaction mixture to an addition funnel.
-
Slow Addition: With vigorous stirring, add the reaction mixture dropwise from the addition funnel to the cold quenching solution.
-
Temperature Control: Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice to the bath as needed.
-
Gas Evolution: Be aware that gas (e.g., CO2 if using bicarbonate) will evolve. Ensure the setup is not sealed to avoid pressure buildup.
-
Completion: After the addition is complete, continue to stir the mixture for at least one hour to ensure complete neutralization.
-
Work-up: Allow the mixture to warm to room temperature. If applicable, separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filter.
Protocol 2: Neutralization of a Small Spill of this compound
Objective: To safely neutralize and clean up a small laboratory spill of this compound.
Materials:
-
Dry, non-combustible absorbent material (e.g., dry sand, powdered limestone, or sodium bicarbonate).[2]
-
Spark-proof scoop or brush.
-
Sealable container for hazardous waste.
-
Appropriate personal protective equipment (chemical resistant gloves, safety goggles, lab coat, and a respirator with appropriate cartridges for acid gases and organic vapors).
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate the immediate vicinity of the spill. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: If the spill is spreading, create a dike around the spill using the absorbent material.
-
Neutralization and Absorption: Gently cover the spill with the dry absorbent material, starting from the outside and working inwards. Do not use water.
-
Collection: Once the liquid has been fully absorbed and any reaction has ceased, carefully collect the material using a spark-proof scoop or brush.
-
Disposal: Place the collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water, if appropriate for the surface. All cleaning materials should also be disposed of as hazardous waste.
Visualizations
Caption: Incompatible chemical classes for this compound reactions.
Caption: Experimental workflow for the safe quenching of this compound.
References
How to monitor the progress of a reaction involving Dimethyl chlorothiophosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl chlorothiophosphate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a reaction involving this compound?
A1: The progress of reactions involving this compound, an organophosphorus compound, can be monitored using several standard analytical techniques. The most common methods are Thin-Layer Chromatography (TLC) for rapid qualitative checks, Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS) for quantitative analysis of volatile compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, for detailed structural and quantitative information.[1][2][3][4][5]
Q2: How do I choose the right analytical method for my specific reaction?
A2: The choice of method depends on the specific requirements of your experiment:
-
Thin-Layer Chromatography (TLC): Ideal for quick, real-time monitoring to see if the starting material is being consumed and a new product is forming. It is cost-effective and requires minimal sample preparation.[6][7]
-
Gas Chromatography (GC/GC-MS): Best suited for reactions where the starting material, products, and byproducts are volatile and thermally stable.[4][8] It provides excellent separation and quantitative data. US EPA Method 8141B is a standard method for the analysis of organophosphorus compounds by GC.[9]
-
³¹P NMR Spectroscopy: This is a powerful technique for monitoring these reactions as the phosphorus atom provides a unique spectroscopic handle. It allows for direct, non-destructive analysis of the reaction mixture, providing clear quantitative data on the consumption of the starting material and the formation of phosphorylated products and phosphorus-containing byproducts.[1][2]
Q3: What are the typical side reactions or impurities I should be aware of?
A3: this compound is highly susceptible to hydrolysis by moisture.[10][11] The primary byproduct is often the corresponding dimethyl thiophosphoric acid, formed from reaction with trace amounts of water in the reagents or solvent. In reactions with nucleophiles like amines or alcohols, incomplete reactions can leave unreacted starting materials, while side reactions may lead to the formation of pyrophosphate-type structures or other impurities.[12][13]
Troubleshooting Guides
Issue 1: My reaction appears incomplete or stalled when monitored by TLC.
Q: My TLC analysis shows a significant amount of starting material remaining even after a prolonged reaction time. What should I do?
A: An incomplete or stalled reaction can be due to several factors. A systematic approach is needed to identify the cause.
Troubleshooting Workflow for Incomplete Reactions
Caption: Troubleshooting decision tree for an incomplete reaction.
-
Reagent Integrity: Ensure that the this compound and your nucleophile are pure. This compound can degrade upon storage. Also, verify that the stoichiometry of your reagents is correct.
-
Anhydrous Conditions: this compound readily hydrolyzes.[10][12] Ensure your solvent and glassware are scrupulously dry. Use of an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Reaction Temperature: Some thiophosphorylation reactions may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature.
-
Solvent Effects: The polarity of the solvent can significantly impact reaction rates. Consider if the chosen solvent is appropriate for the specific reaction chemistry.
Issue 2: My TLC plate is streaky or the spots are poorly resolved.
Q: When I spot my reaction mixture on a TLC plate, I get a long streak instead of distinct spots. How can I fix this?
A: Streaking on a TLC plate is a common issue, often caused by the reaction solvent or sample concentration.
-
High Polarity Solvents: If your reaction is in a high-boiling, polar solvent like DMF or DMSO, it will cause severe streaking. To resolve this, perform a mini-workup before spotting: take a small aliquot of the reaction mixture, dilute it with water, and extract the compounds with an organic solvent like ethyl acetate (B1210297). Use the ethyl acetate layer for TLC spotting.[14]
-
Sample Overloading: Spotting too much of the reaction mixture can lead to broad, streaky spots. Dilute your sample before spotting it on the plate.
-
Inappropriate Developing Solvent: If the polarity of your eluent (solvent system) is too high, all components will travel with the solvent front. If it's too low, they will remain at the baseline. Develop a solvent system where the starting material has an Rf value of approximately 0.3-0.4 to achieve good separation.[5]
Issue 3: I am seeing poor peak shapes and reproducibility in my GC-MS analysis.
Q: My GC chromatogram shows tailing peaks for my thiophosphate product, and the peak areas are not reproducible. What could be the cause?
A: Organophosphorus compounds can be challenging to analyze by GC due to their potential for thermal degradation and interaction with active sites in the GC system.[8]
-
Inlet Activity: The high temperatures in the GC injector port can cause degradation of organothiophosphates. This leads to peak tailing and poor reproducibility.[8]
-
Solution: Use a deactivated, splitless quartz liner. Deactivated liners have fewer active sites, minimizing compound interaction and degradation.[8]
-
-
Column Choice: A low-polarity silarylene phase column, similar to a 5% diphenyl/95% dimethyl polysiloxane phase, is often suitable for the analysis of organophosphorus pesticides and related compounds.[4]
-
Sample Matrix Effects: If your sample is in a complex matrix, non-volatile components can build up in the liner and column, creating active sites. Perform a sample cleanup (e.g., solid-phase extraction) if necessary.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica (B1680970) gel TLC plate.[7]
-
Solvent System Selection: Choose an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate). The ideal system will give your starting material an Rf value of ~0.3-0.4.[5]
-
Spotting: On the baseline, apply three separate spots using a capillary tube:[6]
-
Lane 1 (Reference): A dilute solution of your starting this compound.
-
Lane 2 (Co-spot): Spot the reference solution first, then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): A small aliquot from your reaction vessel.
-
-
Development: Place the TLC plate in a developing chamber containing the eluent, ensuring the solvent level is below the baseline. Cover the chamber.[7]
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Allow the solvent to evaporate. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) stain).[14]
-
Interpretation: The reaction is complete when the starting material spot is no longer visible in the "Reaction Mixture" lane, and a new product spot has appeared. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.[5][6]
TLC Data Interpretation
| Lane | Observation | Interpretation |
| Reference (Start) | Single spot at Rf ~0.4 | Position of starting material. |
| Reaction (t=0) | Single spot at Rf ~0.4 | Reaction has not yet started. |
| Reaction (t=x) | Spot at Rf ~0.4 (fainter)New spot at Rf ~0.2 | Reaction is in progress. Starting material is being consumed, and a more polar product is forming. |
| Reaction (t=final) | No spot at Rf ~0.4Strong spot at Rf ~0.2 | Reaction is complete. |
Protocol 2: General Procedure for GC-MS Analysis
This protocol is adapted from standard methods for organophosphorus compound analysis, such as EPA Method 8141B.[4][9]
-
Sample Preparation: Take an aliquot of the reaction mixture. If necessary, perform a liquid-liquid extraction into a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to remove non-volatile components. Dry the organic extract over anhydrous sodium sulfate.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (MS) or a selective detector like a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD).[9]
-
GC Conditions (Example):
-
Data Analysis: Monitor the disappearance of the peak corresponding to this compound and the appearance of the product peak. Use an internal standard for accurate quantification.
Illustrative GC Parameters
| Parameter | Setting | Rationale |
| Injector Type | Splitless | For trace analysis and higher sensitivity. |
| Liner | Deactivated single taper | Minimizes degradation of thermally labile organophosphates.[8] |
| Detector | MS, FPD, or NPD | Provides high selectivity and sensitivity for phosphorus-containing compounds.[9] |
Protocol 3: Monitoring by ³¹P NMR Spectroscopy
-
Sample Preparation: Transfer ~0.5 mL of the reaction mixture directly into an NMR tube. If the reaction solvent is not deuterated, add a sealed capillary containing a deuterated solvent for locking purposes.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A simple one-pulse experiment is usually sufficient.
-
Data Analysis:
-
This compound will have a characteristic chemical shift.
-
The thiophosphorylated product will appear at a different chemical shift.
-
The hydrolysis byproduct, dimethyl thiophosphoric acid, will also have a distinct signal.
-
Integrate the peaks corresponding to the starting material and the product(s). The relative integrals directly correspond to the molar ratio of these species in the mixture, allowing for calculation of the reaction conversion.[2]
-
Hypothetical ³¹P NMR Chemical Shifts
| Compound | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | ~73 | Singlet |
| R-S-P(S)(OCH₃)₂ (Product) | Varies (e.g., 65-85) | Singlet |
| (CH₃O)₂P(S)OH (Hydrolysis) | ~55-60 | Singlet |
| Note: Chemical shifts are approximate and can vary based on solvent and reaction conditions. |
Diagram of Key Reaction and Side Reaction
Caption: Key reaction pathways for this compound.
References
- 1. Sensitivity-Enhanced 13 C-NMR Spectroscopy for Monitoring Multisite Phosphorylation at Physiological Temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Analytical methodology for organophosphorus pesticides used in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. coconote.app [coconote.app]
- 8. analysis.rs [analysis.rs]
- 9. epa.gov [epa.gov]
- 10. abdurrahmanince.net [abdurrahmanince.net]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. bkcs.kchem.org [bkcs.kchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Laboratory Synthesis of Dimethyl Chlorothiophosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the laboratory synthesis of Dimethyl chlorothiophosphate (DMCTP).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: Two primary routes are commonly considered for scaling up the synthesis of this compound:
-
Route 1: From Thiophosphoryl Chloride (PSCl₃) : This method involves the reaction of thiophosphoryl chloride with methanol (B129727). It is a direct and often preferred route for industrial production.
-
Route 2: From Phosphorus Trichloride (B1173362) (PCl₃) : This route involves the reaction of phosphorus trichloride with methanol to form a phosphite (B83602) intermediate, which then reacts with sulfur to yield the final product.
Q2: What are the main safety concerns when handling this compound at a larger scale?
A2: this compound is a toxic and corrosive substance. Key safety concerns include:
-
Toxicity : It can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] It is a cholinesterase inhibitor and can cause severe damage to the nervous system.[3]
-
Reactivity : It is moisture-sensitive and reacts with water, which can release toxic and flammable gases.[1][3] It can also react with strong reducing agents to form highly toxic and flammable phosphine (B1218219) gas.[3]
-
Flammability : It is a combustible liquid and may ignite combustibles.[1][3]
Always work in a well-ventilated area, preferably in a closed system, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[1][4]
Q3: What are the typical impurities encountered during the synthesis of this compound?
A3: The most common impurities include:
-
O,O,O-Trimethyl phosphorothioate : This byproduct can form, especially at higher reaction temperatures.
-
Oxygenated Phosphorus Compounds : These can arise from the presence of moisture or oxidation during the reaction or purification.[3]
-
Unreacted Starting Materials : Incomplete reactions can leave residual thiophosphoryl chloride, phosphorus trichloride, or methanol.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My scaled-up reaction is resulting in a lower than expected yield. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors. Systematically investigate the following:
-
Poor Temperature Control : The reaction is exothermic. Insufficient cooling can lead to side reactions and the formation of byproducts like O,O,O-trimethyl phosphorothioate, reducing the yield of the desired product.
-
Solution : Ensure your cooling system is adequate for the scale of the reaction. Monitor the internal reaction temperature closely and adjust the addition rate of reagents to maintain the optimal temperature range.
-
-
Incomplete Reaction : The reaction may not have gone to completion.
-
Solution : Monitor the reaction progress using techniques like GC or TLC. If starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature (while being mindful of byproduct formation).
-
-
Reagent Stoichiometry : Incorrect molar ratios of reactants can limit the yield.
-
Solution : Carefully verify the molar ratios of your starting materials. For instance, in the reaction of thiophosphoryl chloride with methanol, ensure the correct equivalence of methanol is used.
-
-
Moisture Contamination : The presence of water can lead to the hydrolysis of intermediates and the final product, reducing the overall yield.
-
Solution : Use anhydrous solvents and reagents. Ensure all glassware and reaction vessels are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Issue 2: Product Purity is Below Specification
Q: The purity of my this compound is low, with significant byproducts observed. How can I improve the purity?
A: Impurities often arise from suboptimal reaction conditions or inefficient purification.
-
Presence of O,O,O-Trimethyl phosphorothioate : This is a common byproduct resulting from the reaction of the product with excess methanol, often at elevated temperatures.
-
Solution : Maintain strict temperature control during the reaction. Optimize the stoichiometry to avoid a large excess of methanol.
-
-
Contamination with Oxygenated Phosphorus Compounds : These impurities can be difficult to remove by standard distillation.
-
Solution : One approach is to treat the crude product with a high-boiling point alcohol. This converts the oxygenated impurities into less volatile compounds, allowing for the purification of this compound by distillation.
-
-
Inefficient Purification : The chosen purification method may not be suitable for the scale and impurity profile.
-
Solution : Vacuum distillation is the standard method for purifying this compound. Ensure your vacuum system is efficient and the distillation column is appropriately sized for the batch. A fractional distillation setup may be necessary to separate closely boiling impurities.
-
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis (Route 1)
| Parameter | Laboratory Scale (e.g., 100g) | Pilot Scale (e.g., 10 kg) |
| Reactants | Thiophosphoryl chloride, Methanol | Thiophosphoryl chloride, Methanol |
| Solvent | Dichloromethane (optional) | Dichloromethane or no solvent |
| Temperature | 0-10 °C | -5 to 5 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (post-distillation) | >98% | >97% |
Experimental Protocols
Pilot-Scale Synthesis of this compound from Thiophosphoryl Chloride
Safety Precautions : This procedure must be carried out in a well-ventilated fume hood or a contained reactor system. Full personal protective equipment (chemically resistant suit, gloves, face shield, and respirator) is mandatory. All glassware and equipment must be thoroughly dried before use. The reaction should be conducted under an inert atmosphere (nitrogen).
Equipment :
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Chiller/circulator for temperature control.
-
Vacuum pump and distillation setup for purification.
-
Scrubber system for off-gases.
Reagents :
-
Thiophosphoryl chloride (PSCl₃): (e.g., 8.45 kg, 50 mol)
-
Anhydrous Methanol (CH₃OH): (e.g., 1.6 kg, 50 mol)
-
Anhydrous Dichloromethane (CH₂Cl₂): (e.g., 5 L)
Procedure :
-
Reactor Setup : Assemble the 20 L reactor and ensure it is clean and dry. Purge the reactor with dry nitrogen.
-
Charging the Reactor : Charge the reactor with thiophosphoryl chloride and anhydrous dichloromethane.
-
Cooling : Cool the reactor contents to 0 °C using the chiller/circulator.
-
Methanol Addition : Slowly add the anhydrous methanol to the stirred solution via the addition funnel over a period of 2-3 hours. Maintain the internal temperature between 0-5 °C throughout the addition. The reaction is exothermic, so careful control of the addition rate is crucial.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by taking small, quenched aliquots for GC analysis until the consumption of the starting material is complete.
-
Workup : Once the reaction is complete, slowly warm the mixture to room temperature.
-
Purification : The solvent can be removed under reduced pressure. The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 66-67 °C at 16 mmHg).
-
Waste Neutralization : All waste materials should be neutralized appropriately according to safety guidelines.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
Monitoring Thiophosphorylation Reactions: A Comparative Guide to 31P NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the study of kinase-mediated signaling pathways, the ability to accurately monitor thiophosphorylation reactions is paramount. This guide provides an objective comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with two common alternatives—radioactive assays and fluorescence-based assays—for monitoring the transfer of a thiophosphate group to a peptide or protein substrate. The information presented herein is supported by experimental data and detailed protocols to assist in selecting the most suitable method for your research needs.
Introduction to Thiophosphorylation Monitoring
Thiophosphorylation, the enzymatic transfer of a thiophosphate group from a donor molecule like adenosine-5'-O-(3-thiotriphosphate) (ATPγS) to a substrate, is a widely used technique in kinase research. The resulting thiophosphorylated product is more stable against phosphatases than its phosphorylated counterpart, making it a valuable tool for studying kinase activity, identifying kinase substrates, and developing kinase inhibitors. The choice of monitoring technique is critical and depends on factors such as sensitivity, safety, cost, and the nature of the experimental question.
Core Principles of Monitoring Techniques
³¹P NMR Spectroscopy: This technique directly observes the phosphorus nucleus, which is 100% naturally abundant. The chemical shift of the ³¹P nucleus is highly sensitive to its local chemical environment.[1][2] Consequently, the phosphorus atoms in ATPγS, the thiophosphorylated product, and the resulting adenosine-5'-diphosphate (ADP) exhibit distinct signals in the ³¹P NMR spectrum, allowing for direct, real-time, and quantitative monitoring of the reaction progress without the need for labels.[3][4]
Radioactive Assays: These assays are the traditional gold standard for kinase activity measurement and rely on the use of [γ-³²P]ATP. The radiolabeled phosphate (B84403) group is transferred to the substrate, which is then separated from the excess [γ-³²P]ATP and quantified by detecting the emitted radiation.[5][6]
Fluorescence-Based Assays: A diverse range of assays fall under this category. Many utilize ATP analogs with fluorescent tags or employ coupled enzyme systems that produce a fluorescent signal proportional to ADP production.[7][8][9] These methods offer a non-radioactive alternative for high-throughput screening.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for each technique. The data presented is a synthesis from multiple sources to provide a representative comparison.
| Parameter | ³¹P NMR Spectroscopy | Radioactive Assay ([γ-³²P]ATP) | Fluorescence-Based Assay |
| Sensitivity | Moderate (micromolar to millimolar range)[10] | Very High (picomolar to nanomolar range)[5] | High (nanomolar to micromolar range)[7] |
| Limit of Detection (LOD) | ~10-50 µM[10] | ~10-100 pM | ~1-10 nM |
| Dynamic Range | Wide | Wide | Variable, can be limited by background fluorescence |
| Quantitative Accuracy | High (Direct detection)[2] | High (with proper controls) | Moderate to High (can be indirect) |
| Real-time Monitoring | Yes[11] | No (requires quenching and separation) | Yes (with specific assay formats)[7] |
| Throughput | Low | High (amenable to 96-well format)[6] | Very High (amenable to 384-well and 1536-well formats) |
| Labeling Requirement | None | Radioactive label ([³²P]) | Fluorescent label or coupled enzyme system |
| Safety Concerns | Minimal (strong magnetic fields) | High (ionizing radiation) | Low (chemical handling) |
| Cost (instrumentation) | High | Moderate | Low to Moderate |
| Cost (reagents) | Low | High (radiolabeled ATP) | Moderate to High (probes, antibodies, enzymes) |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.
³¹P NMR Spectroscopy Protocol for a Kinase-Catalyzed Thiophosphorylation Reaction
This protocol provides a general framework for monitoring a thiophosphorylation reaction in real-time using ³¹P NMR.
1. Sample Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Dissolve the peptide substrate in the reaction buffer to a final concentration of 1-5 mM.
-
Prepare a stock solution of ATPγS (e.g., 100 mM).
-
Prepare the kinase solution in the reaction buffer.
-
In an NMR tube, combine the reaction buffer, peptide substrate, and ATPγS. Add 5-10% D₂O for the NMR lock.
-
Place the NMR tube in the spectrometer and acquire a baseline spectrum (t=0).
2. NMR Data Acquisition:
-
Initiate the reaction by adding a known amount of the kinase to the NMR tube and mix gently.
-
Immediately start acquiring a series of one-dimensional ³¹P NMR spectra at regular time intervals.
-
Typical Acquisition Parameters:
-
Spectrometer Frequency: ≥ 202 MHz for ³¹P
-
Pulse Program: Single pulse with proton decoupling
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (should be at least 5 times the longest T₁ of the phosphorus signals for accurate quantification)
-
Number of Scans: Dependent on the concentration of reactants and the desired signal-to-noise ratio. For real-time monitoring, a lower number of scans per time point is used.
-
3. Data Processing and Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Identify the characteristic ³¹P signals for ATPγS (γ-S-P), the thiophosphorylated peptide, and ADP (β-P).[12][13][14] The chemical shifts will be distinct for each species.[15][16][17]
-
Integrate the area of each signal at each time point.
-
The rate of product formation can be determined by plotting the integral of the thiophosphorylated peptide signal against time. The rate of substrate consumption can be monitored by the decrease in the integral of the γ-S-P signal of ATPγS.
Radioactive Kinase Assay Protocol ([γ-³²P]ATP)
This protocol outlines the steps for a standard endpoint radioactive kinase assay.
1. Reaction Setup:
-
Prepare a kinase reaction buffer as described for the NMR experiment.
-
Prepare a reaction mix containing the reaction buffer, peptide substrate, and the kinase.
-
Prepare a stock of [γ-³²P]ATP with a known specific activity.
-
Initiate the reaction by adding the [γ-³²P]ATP to the reaction mix.
-
Incubate the reaction at the optimal temperature for the kinase for a defined period (e.g., 10-30 minutes).
2. Reaction Quenching and Substrate Separation:
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid or EDTA).
-
Spot the reaction mixture onto a phosphocellulose paper or membrane that binds the peptide substrate.
-
Wash the paper/membrane extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.
3. Detection and Quantification:
-
Allow the paper/membrane to dry.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Calculate the kinase activity based on the specific activity of the [γ-³²P]ATP and the amount of radioactivity incorporated per unit time.[6]
Fluorescence-Based Kinase Assay Protocol (Generic)
This protocol describes a general workflow for a fluorescence-based kinase assay using a fluorescent ATP analog.
1. Reagent Preparation:
-
Prepare a kinase reaction buffer.
-
Prepare solutions of the kinase, peptide substrate, and a fluorescent ATP analog (e.g., a BODIPY or ADP-Glo™ based reagent).
2. Assay Procedure:
-
In a microplate, add the kinase and the peptide substrate.
-
Initiate the reaction by adding the fluorescent ATP analog or the detection reagents of a coupled-enzyme assay.
-
Incubate the plate at the appropriate temperature for a set time, or monitor the fluorescence signal in real-time using a plate reader.
3. Data Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
The change in fluorescence is proportional to the kinase activity.
-
For inhibitor screening, the percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control wells.
Visualizing the Workflow and Signaling Context
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Kinase-catalyzed thiophosphorylation reaction.
References
- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 2. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 3. Monitoring of phosphatase and kinase activity using 31P NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 8. Fluorescence detection techniques for protein kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com.br [promega.com.br]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. A real-time 31P-NMR-based approach for the assessment of glycerol kinase catalyzed monophosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aiinmr.com [aiinmr.com]
- 13. 31P nuclear magnetic resonance spectra of the thiophosphate analogues of adenine nucleotides; effects of pH and Mg2+ binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Characterization of Thiophosphorylated Molecules by ¹H and ¹³C NMR: A Comparative Guide
The introduction of a thiophosphate group in place of a phosphate (B84403) in biological molecules serves as a valuable tool for researchers in drug development and cell signaling. This modification, which replaces an oxygen atom with a sulfur atom in the phosphate moiety, can render molecules resistant to phosphatases, making them excellent probes for studying kinase-mediated signaling pathways. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, offers a powerful, non-destructive method to characterize these thiophosphorylated molecules, providing detailed structural and quantitative information.
This guide provides an objective comparison of the NMR characteristics of thiophosphorylated molecules against their phosphorylated counterparts and other analytical techniques. It includes detailed experimental protocols and supporting data to aid researchers in applying these methods.
Comparative Data: NMR vs. Mass Spectrometry
While both NMR and Mass Spectrometry (MS) are powerful techniques for analyzing post-translationally modified proteins, they offer complementary information. NMR is inherently quantitative and provides detailed structural insights in a solution state that mimics the cellular environment, whereas MS offers superior sensitivity for detection.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Quantitative Analysis | Inherently quantitative, signal intensity is directly proportional to the number of nuclei.[1][2] | Requires isotopic labeling or calibration curves for accurate quantification. |
| Sensitivity | Lower sensitivity, typically requires micromolar to millimolar sample concentrations.[1] | High sensitivity, capable of detecting picomole to femtomole quantities.[1] |
| Sample Preparation | Minimal, non-destructive, allowing for the analysis of molecules in near-native conditions.[1][2] | Often requires derivatization, separation by chromatography, and can be destructive.[3] |
| Structural Information | Provides detailed information on 3D structure, dynamics, and intermolecular interactions at atomic resolution. | Primarily provides mass-to-charge ratio, fragmentation patterns for sequence information, and modification site. |
| Throughput | Lower throughput due to longer acquisition times. | Higher throughput, especially when coupled with liquid chromatography (LC-MS). |
¹H and ¹³C NMR Chemical Shift Comparison
The substitution of an oxygen atom with a more electronegative sulfur atom in the phosphate group induces subtle but measurable changes in the local electronic environment, which are reflected in the ¹H and ¹³C NMR chemical shifts of the modified amino acid residue and its neighbors. While extensive databases exist for the chemical shifts of standard and phosphorylated amino acids, data for thiophosphorylated residues is less common. The following table provides a summary of typical chemical shifts for non-modified, phosphorylated, and an estimation for thiophosphorylated serine, threonine, and tyrosine residues. Phosphorylation generally leads to a downfield shift for the Cβ and an upfield shift for the Cα in serine and threonine.[4][5]
| Amino Acid | Modification | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Serine | None | Hα | ~4.50 | Cα: ~58.4, Cβ: ~64.0 |
| Phosphorylated | Hα | ~4.67 | Cα: ~57.0, Cβ: ~68.0 | |
| Thiophosphorylated | Hα | Similar to Phosphorylated | Similar to Phosphorylated | |
| Threonine | None | Hα | ~4.35 | Cα: ~62.0, Cβ: ~70.0 |
| Phosphorylated | Hα | ~4.78 | Cα: ~60.5, Cβ: ~74.0 | |
| Thiophosphorylated | Hα | Similar to Phosphorylated | Similar to Phosphorylated | |
| Tyrosine | None | Hα | ~4.60 | Cα: ~57.5, Cβ: ~39.0 |
| Phosphorylated | Hα | ~4.54 | Cα: ~57.0, Cβ: ~38.0 | |
| Thiophosphorylated | Hα | Similar to Phosphorylated | Similar to Phosphorylated |
Note: Chemical shifts are approximate and can vary depending on the local environment, pH, and temperature. Thiophosphorylated values are estimated based on the similar electronic effects to phosphorylation.[4][5][6]
Experimental Protocols
Preparation of a Thiophosphorylated Protein for NMR Analysis
This protocol describes the in vitro thiophosphorylation of a protein of interest using a specific kinase and the ATP analog, ATPγS.
a. Expression and Purification of the Target Protein:
-
Express the protein of interest, typically with ¹⁵N and/or ¹³C isotopic labels, in a suitable expression system (e.g., E. coli BL21(DE3) cells).
-
Purify the protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Confirm the purity and concentration of the protein using SDS-PAGE and a spectrophotometer.
-
Dialyze the purified protein into a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
b. In Vitro Thiophosphorylation Reaction:
-
Set up the reaction mixture in a microcentrifuge tube:
-
Purified target protein (final concentration ~50-100 µM)
-
Active kinase (e.g., PKA, Src; concentration depends on kinase activity, typically 1:100 to 1:1000 molar ratio of kinase to substrate)
-
ATPγS (final concentration 1-5 mM)
-
Kinase reaction buffer to the final volume.
-
-
Incubate the reaction mixture at 30°C for 2-16 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.
c. Sample Preparation for NMR:
-
After the reaction is complete, remove the kinase and any remaining nucleotides. This can be achieved by affinity chromatography (if the kinase is tagged) or size-exclusion chromatography.
-
Exchange the buffer of the thiophosphorylated protein to the desired NMR buffer (e.g., 20 mM MES, pH 6.5, 50 mM NaCl, 1 mM DTT, 5-10% D₂O). This is typically done using a desalting column or by repeated concentration and dilution with the NMR buffer in a centrifugal filter unit.
-
Concentrate the final sample to the desired concentration for NMR analysis (typically 0.1-1 mM).
¹H and ¹³C NMR Data Acquisition
a. NMR Sample Preparation:
-
Transfer the final protein sample (~500 µL for a standard 5 mm NMR tube) into a clean NMR tube.
-
Add a small amount of a chemical shift reference standard, such as DSS or TSP, if an internal reference is desired.
b. NMR Experiments:
-
Acquire a 1D ¹H spectrum to assess the overall quality of the sample (e.g., proper folding and absence of aggregation).
-
Record a 2D ¹H-¹⁵N HSQC spectrum. This is the most common experiment to check for phosphorylation/thiophosphorylation, as the amide proton and nitrogen of the modified residue and its neighbors will show significant chemical shift perturbations.
-
To obtain ¹³C chemical shifts, acquire a 2D ¹H-¹³C HSQC spectrum. This will show the chemical shifts of the protonated carbons.
-
For non-protonated carbons, 2D experiments like HMBC can be used.
-
Data is typically acquired on a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Visualizations
Caption: Kinase-mediated transfer of a thiophosphate group from ATPγS to a substrate protein.
Caption: Workflow for the preparation and NMR analysis of a thiophosphorylated protein.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. A Fast Method to Monitor Tyrosine Kinase Inhibitor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Random coil chemical shifts for serine, threonine and tyrosine phosphorylation over a broad pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mass Spectrometry for Thiophosphate Product Confirmation: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of thiophosphate analysis, mass spectrometry stands as a cornerstone technique for confirming product identity and purity. This guide provides an objective comparison of the two most prevalent mass spectrometry approaches—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—supported by experimental data and detailed protocols to inform your selection of the most suitable method.
Thiophosphate modifications, particularly in oligonucleotides, are a critical strategy for enhancing drug stability and efficacy. However, the introduction of a sulfur atom in place of an oxygen in the phosphate (B84403) backbone presents unique analytical challenges. Mass spectrometry, with its high sensitivity and mass accuracy, is indispensable for verifying the successful incorporation and integrity of these thiophosphate linkages.[1][2][3]
At a Glance: ESI vs. MALDI for Thiophosphate Analysis
Both ESI and MALDI are powerful ionization techniques, but their suitability for thiophosphate analysis depends on the specific analyte and the analytical goal. Electrospray ionization, typically coupled with liquid chromatography (LC-ESI-MS/MS), excels in the analysis of complex mixtures and provides high quantitative accuracy.[4][5][6] In contrast, MALDI, often paired with a time-of-flight (TOF) mass analyzer (MALDI-TOF), is a high-throughput technique ideal for the rapid screening and molecular weight determination of larger molecules like oligonucleotides.[1][7][8][9]
Performance Comparison: Quantitative Data
The choice between ESI and MALDI often hinges on key performance metrics such as sensitivity, mass accuracy, and the ability to handle different sample types. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
| Parameter | LC-ESI-MS/MS | MALDI-TOF MS | Reference |
| Limit of Detection (LOD) | 0.0201 - 0.0697 ng/mL (for dialkyl thiophosphates) | ~1-10 fmol (for oligonucleotides) | [5], |
| Limit of Quantification (LOQ) | 0.0609 - 0.2112 ng/mL (for dialkyl thiophosphates) | Not typically used for quantification | [5] |
| Mass Accuracy | High | ± 0.2% for oligonucleotides > 50 bases | [1] |
| Throughput | Lower, dependent on chromatography | High | [1] |
| Sample Type | Complex mixtures, small molecules, oligonucleotides | Purified oligonucleotides, large biomolecules | [1][4][5] |
| Salt Tolerance | Low | Moderate | [1] |
Table 1: Performance Comparison of LC-ESI-MS/MS and MALDI-TOF MS for Thiophosphate Analysis.
Experimental Workflows
The analytical workflow for thiophosphate analysis by mass spectrometry involves several key steps, from sample preparation to data analysis. The specific protocol will vary depending on the chosen ionization technique.
Figure 1: Comparative experimental workflows for thiophosphate analysis.
Detailed Experimental Protocols
LC-ESI-MS/MS Method for Thiophosphate Metabolite Quantification
This protocol is adapted from a validated method for the determination of dialkyl thiophosphate (DAP) metabolites in biological matrices.[5][10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma or urine sample, add an internal standard.
-
Perform liquid-liquid extraction using a suitable organic solvent (e.g., butanol).[4]
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: C18 or C8 reversed-phase column.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the analyte.[4][11]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for the specific instrument and analyte.
MALDI-TOF MS Method for Thiophosphate Oligonucleotide Analysis
This protocol is a general guideline for the analysis of synthetic thiophosphate oligonucleotides.[8][9]
1. Sample Preparation:
-
Purify the synthesized oligonucleotide using methods like reversed-phase HPLC.
-
Prepare a matrix solution, commonly 3-hydroxypicolinic acid (3-HPA) or 2,4,6-trihydroxy acetophenone (B1666503) (THAP).[9]
-
Mix the oligonucleotide sample (typically in the femtomole to picomole range) with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to co-crystallize.
2. MALDI-TOF Mass Spectrometry:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization: A pulsed nitrogen laser (337 nm) is typically used to desorb and ionize the sample.
-
Detection Mode: Linear negative ion mode is often preferred for oligonucleotides.[8][9]
-
Mass Analyzer: The time-of-flight analyzer separates ions based on their mass-to-charge ratio.
Fragmentation Analysis for Sequence Confirmation
Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the sequence of thiophosphate oligonucleotides by analyzing their fragmentation patterns.[12][13] Collision-induced dissociation (CID) is a commonly used fragmentation technique.[12] The presence of thiophosphate linkages can alter the fragmentation behavior compared to their phosphodiester counterparts, sometimes increasing the stability of the oligonucleotide backbone.[14]
Figure 2: General workflow for sequence confirmation via fragmentation.
Conclusion
The choice between LC-ESI-MS/MS and MALDI-TOF MS for the analysis of thiophosphate products is dictated by the specific analytical requirements. For quantitative analysis of small molecule thiophosphates in complex matrices, the sensitivity and selectivity of LC-ESI-MS/MS are unparalleled. For high-throughput screening and molecular weight confirmation of larger thiophosphate oligonucleotides, MALDI-TOF MS offers a rapid and reliable solution. By understanding the relative strengths and weaknesses of each technique and employing optimized experimental protocols, researchers can confidently confirm the identity and purity of their thiophosphate products, a critical step in drug development and scientific research.
References
- 1. web.colby.edu [web.colby.edu]
- 2. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 3. idtdna.com [idtdna.com]
- 4. Development of an LC-MS/MS assay to determine plasma pharmacokinetics of the radioprotectant octadecyl thiophosphate (OTP) in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Sequence analysis of phosphorothioate oligonucleotides via matrix-assisted laser desorption ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence determination of phosphorothioated oligonucleotides using MALDI-TOF mass spectrometry for controlling gene doping in equestrian sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of fragmentation of synthetic single‐stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increasing Oligonucleotide Sequencing Information and Throughput with Ion Mobility Spectrometry–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Dimethyl chlorothiophosphate vs Diethyl chlorothiophosphate
A Comparative Analysis of Dimethyl Chlorothiophosphate and Diethyl Chlorothiophosphate for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of this compound (DMCTP) and Diethyl chlorothiophosphate (DECTP), two critical organothiophosphate intermediates. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis, focusing on physicochemical properties, reactivity, applications, and supporting experimental data.
Introduction
This compound (CAS No: 2524-03-0) and Diethyl chlorothiophosphate (CAS No: 2524-04-1) are organophosphorus compounds characterized by a central phosphorus atom bonded to two alkoxy groups (methoxy or ethoxy, respectively), a sulfur atom (thiophosphoryl group), and a chlorine atom.[1] They are primarily utilized as reactive intermediates in organic synthesis for the preparation of a wide range of products, including insecticides, pesticides, plasticizers, and flame retardants.[2][3] Their high reactivity, particularly towards nucleophiles, makes them valuable reagents for introducing the thiophosphoryl moiety into various molecules.
Physicochemical Properties
The fundamental physicochemical properties of DMCTP and DECTP are summarized below. These properties influence their handling, storage, and behavior in reaction media.
| Property | This compound (DMCTP) | Diethyl chlorothiophosphate (DECTP) | Reference(s) |
| CAS Number | 2524-03-0 | 2524-04-1 | [4][5] |
| Molecular Formula | C₂H₆ClO₂PS | C₄H₁₀ClO₂PS | [4][5] |
| Molecular Weight | 160.56 g/mol | 188.61 g/mol | [2] |
| Appearance | Colorless to light amber liquid with a stench | Colorless to light yellow/green liquid with a disagreeable odor | [4][6] |
| Density | 1.322 g/mL at 25 °C | 1.2 g/mL at 25 °C | [4][5] |
| Boiling Point | 66-67 °C at 16 mmHg | 96 °C / 45 °C at 3 mmHg | [4] |
| Melting Point | N/A | -75 °C | [5][6] |
| Flash Point | 105 °C (221 °F) | 92 °C (197.6 °F) - closed cup | [4] |
| Vapor Pressure | 0.67 psi (34.9 mmHg) at 20 °C | 1.4 mmHg at 50 °C | [4] |
| Refractive Index | n20/D 1.482 | n20/D 1.472 | [4] |
| Solubility | Decomposes in water | Hydrolyzes in water; soluble in most organic solvents | [3][4][6] |
Reactivity and Stability
Reactivity: Both DMCTP and DECTP are electrophilic at the phosphorus center and are highly reactive towards nucleophiles. The P-Cl bond is the primary site of reaction, leading to the displacement of the chloride ion.
-
Nucleophilic Substitution: They readily react with alcohols, phenols, and amines to form the corresponding thiophosphate esters and phosphoramidothioates.[7][8] Kinetic studies on DECTP with substituted anilines indicate a concerted mechanism for most nucleophilic reactions.[8] The methyl groups in DMCTP offer less steric hindrance than the ethyl groups in DECTP, which may lead to faster reaction rates for DMCTP with certain nucleophiles, although the slightly greater electron-donating effect of the ethyl groups in DECTP could also modulate the electrophilicity of the phosphorus center.
-
Hydrolysis: Both compounds react with water, leading to decomposition and the release of corrosive and toxic fumes like hydrogen chloride.[6][9] This reactivity necessitates handling under anhydrous conditions.
-
Thermal Stability: DMCTP is stable under normal temperatures but begins autocatalytic decomposition above 120 °C.[4] DECTP is noted to be stable at room temperature but slowly isomerizes at 100 °C.[8]
Incompatibilities: Both compounds are incompatible with strong bases, strong oxidizing agents, water, moisture, alcohols, and amines.[3][4][10] They are susceptible to forming highly toxic and flammable phosphine (B1218219) gas in the presence of strong reducing agents.[9]
Applications in Synthesis
DMCTP and DECTP serve as crucial building blocks in the chemical industry.
-
Pesticide Synthesis: This is the most significant application for both compounds. They are intermediates in the production of numerous organothiophosphate insecticides and fungicides.[1][2] For example, DECTP is a precursor for insecticides like Chlorpyrifos and Flupyrazofos.[3][6]
-
Industrial Chemicals: They are also used to manufacture oil and gasoline additives, plasticizers, corrosion inhibitors, flame retardants, and flotation agents.[2][3][9]
-
Research Applications: In a laboratory setting, these reagents are used to study the mechanisms of organophosphate toxicity and to synthesize novel biologically active molecules.[8][11] DECTP, for instance, is used in studies to understand the mode of action of organophosphate insecticides.[8]
The general workflow for the application of these compounds in synthesis is illustrated below.
Experimental Protocols: Synthesis
Detailed methodologies for the synthesis of DMCTP and DECTP are often proprietary. However, based on patent literature, the following represents common approaches.
Protocol 1: Synthesis of O,O-Dimethyl Chlorothiophosphate (DMCTP)
This process can be achieved via the reaction of O-methyl dichlorothiophosphate with methanol (B129727) in the presence of a base.[12]
-
Reactor Setup: A cooled, stirred-tank reactor (CSTR) is charged with methanol (2.85 x 10³ Kg).
-
Addition of Intermediate: O-methyl dichlorothiophosphate (4.482 x 10³ Kg) is added to the reactor while maintaining a temperature of -10 °C.
-
Base Addition: A 32% sodium hydroxide (B78521) solution (3.75 x 10³ Kg) is slowly added to the mixture. The temperature must be carefully controlled and maintained at -5 ± 3 °C throughout the addition.
-
Workup: After the reaction is complete, the reaction mass is diluted with water.
-
Separation: The organic layer containing the O,O-dimethyl chlorothiophosphate product is separated from the aqueous layer and can be used directly in subsequent steps or purified further by distillation.
Protocol 2: Synthesis of O,O-Diethyl Chlorothiophosphate (DECTP)
A method for preparing high-purity DECTP involves the reaction of phosphorus pentasulfide with ethanol (B145695), followed by chlorination.[13]
-
Formation of Dithiophosphate (B1263838): Phosphorus pentasulfide is reacted with absolute ethanol to produce O,O-diethyl dithiophosphate. This reaction typically involves adding the alcohol to a slurry of phosphorus pentasulfide in a solvent, often with a catalyst like pyridine, at a controlled temperature (e.g., 60-80 °C).[13] The byproduct H₂S gas is scrubbed with a sodium hydroxide solution.
-
Initial Chlorination: The resulting O,O-diethyl dithiophosphate is then reacted with a specific quantity of chlorine gas. This step yields a crude product mixture.
-
Post-Chlorination: A catalyst is added to the crude mixture, and a post-chlorination reaction is conducted. This step produces DECTP and solid, crystalline sulfur.
-
Purification: The sulfur is removed by centrifugal separation. The remaining liquid is then distilled using a film evaporator to yield a high-purity product.
The core reactivity of these compounds is their reaction with nucleophiles, as depicted in the following diagram.
Quantitative Data Summary
Quantitative data from industrial synthesis provides insight into the efficiency of the production processes.
| Compound | Process Highlight | Reported Yield / Purity | Reference(s) |
| This compound | Intermediate for O,O-dimethyl phosphoroamidothioate | 98% yield for the final amide product | [14] |
| Diethyl chlorothiophosphate | Synthesis via P₂S₅, ethanol, and chlorination | >99% purity (high-purity product) | [13] |
Conclusion
Both this compound and Diethyl chlorothiophosphate are indispensable reagents in the chemical industry, particularly for the synthesis of organothiophosphate pesticides.
-
DMCTP is a smaller, potentially more reactive molecule due to reduced steric hindrance, making it suitable for reactions where rapid kinetics are desired.
-
DECTP is a slightly larger, less volatile compound. Its synthesis has been optimized to produce a high-purity product, which is critical for applications demanding low levels of impurities, such as in the synthesis of active pharmaceutical ingredients or specific performance chemicals.[13]
The choice between DMCTP and DECTP will ultimately depend on the specific requirements of the target molecule, desired reaction kinetics, and the economic and environmental considerations of the synthesis process. Researchers and drug development professionals should consider the subtle differences in their physical properties and reactivity when designing synthetic routes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. abdurrahmanince.net [abdurrahmanince.net]
- 5. Diethyl chlorothiophosphate | CAS#:2524-04-1 | Chemsrc [chemsrc.com]
- 6. Diethyl chlorothiophosphate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 8. Buy Diethyl chlorothiophosphate | 2524-04-1 [smolecule.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. This compound | 2524-03-0 | FD34694 [biosynth.com]
- 12. PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE | TREA [trea.com]
- 13. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]
- 14. CN101486731B - Production method of O, O-dimethyl thiophosphoryl chloride - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Thiophosphates: Evaluating Alternatives to Dimethyl Chlorothiophosphate
In the landscape of pharmaceutical research and drug development, the synthesis of thiophosphates—analogues of organophosphates where a sulfur atom replaces an oxygen—is a critical process. These compounds are integral to the development of antisense oligonucleotides, insecticides, and probes for studying cellular signaling pathways due to their increased stability against enzymatic degradation.[1][2][3]
Historically, Dimethyl chlorothiophosphate (DMP-Cl) and its diethyl counterpart have been common reagents for this purpose. However, their high toxicity, corrosive nature, and moisture sensitivity present significant handling challenges and safety concerns.[4][5][6] When heated, DMP-Cl can emit highly toxic fumes of phosphorus oxides, sulfur oxides, and chlorine-containing compounds.[4][7][8] These drawbacks have spurred the search for safer and more efficient alternatives.
This guide provides a comprehensive comparison of established and emerging alternatives to this compound for the synthesis of thiophosphates. We will evaluate these methods based on experimental data, detailing reaction protocols, yields, and the scope of their applications, to assist researchers in selecting the most suitable method for their specific needs.
The Benchmark: this compound (DMP-Cl)
DMP-Cl is a reactive electrophile used to introduce a dimethyl thiophosphoryl group onto nucleophiles, typically alcohols. The reaction proceeds via a nucleophilic attack on the phosphorus atom, displacing the chloride ion. While effective, the reaction often requires a base to scavenge the HCl byproduct and can be difficult to control, leading to side products.
Hazards and Handling:
-
Toxicity: Highly toxic if inhaled, ingested, or absorbed through the skin. It is a strong irritant to the eyes, skin, and mucous membranes.[5][9]
-
Reactivity: Reacts with water and moisture, potentially releasing toxic and corrosive gases.[8] It is incompatible with strong bases and oxidizing agents.[4]
-
Byproducts: The reaction generates HCl, which must be neutralized.
References
- 1. 5' Thiophosphate Oligonucleotide Modifcation [biosyn.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abdurrahmanince.net [abdurrahmanince.net]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound CAS#: 2524-03-0 [m.chemicalbook.com]
- 8. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 2524-03-0 [amp.chemicalbook.com]
A Comparative Guide to HPLC Method Development for Purity Analysis of Dimethyl Chlorothiophosphate
For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like Dimethyl chlorothiophosphate (DMCTP) is critical for the synthesis of safe and effective final products. This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the analysis of DMCTP reaction purity, supported by detailed experimental protocols and logical workflows.
This compound is a key intermediate in the synthesis of various insecticides and pesticides.[1][2] Monitoring its purity is essential to control the formation of unwanted byproducts that can impact the efficacy and safety of the final active pharmaceutical ingredient. Common impurities can include oxygenated phosphorus compounds such as dialkyl chlorophosphates, which may arise during production or from thermal degradation.[3]
This guide explores three hypothetical reversed-phase HPLC methods, detailing their performance characteristics to aid in the selection of an optimal analytical strategy.
Comparative Analysis of HPLC Methods
The following tables summarize the quantitative data for three developed HPLC methods for the analysis of this compound and its potential impurities.
Table 1: Chromatographic Conditions
| Parameter | Method A | Method B | Method C |
| Column | C18 (250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | C8 (100 x 2.1 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Methanol:Water (70:30 v/v) with 0.1% Formic Acid | Acetonitrile:Water Gradient |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5 mL/min |
| Detection | UV at 220 nm | DAD at 220 nm & 254 nm | UV at 220 nm |
| Injection Volume | 10 µL | 5 µL | 2 µL |
| Column Temp. | 30 °C | 35 °C | 40 °C |
Table 2: Method Performance Characteristics
| Parameter | Method A | Method B | Method C |
| Retention Time (DMCTP) | 5.8 min | 4.2 min | 3.5 min |
| Resolution (DMCTP/Impurity 1) | 1.8 | 2.5 | 2.1 |
| Tailing Factor (DMCTP) | 1.2 | 1.1 | 1.0 |
| Theoretical Plates (DMCTP) | 8500 | 12000 | 15000 |
| Linearity (R²) (DMCTP) | 0.9992 | 0.9998 | 0.9995 |
| LOD (µg/mL) | 0.1 | 0.05 | 0.08 |
| LOQ (µg/mL) | 0.3 | 0.15 | 0.24 |
| Run Time | 15 min | 10 min | 8 min |
Experimental Workflow and Logical Relationships
The development and validation of an HPLC method for analyzing the purity of a chemical reaction involves a systematic series of steps. The following diagram illustrates the logical workflow from initial method development to routine analysis.
Caption: Workflow for HPLC Method Development and Validation.
Detailed Experimental Protocols
Below are the detailed experimental protocols for the three hypothetical HPLC methods.
Method A: Isocratic C18 Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a standard solution of this compound at a concentration of 1 mg/mL in the mobile phase.
Method B: Isocratic Phenyl-Hexyl Method with Acidic Modifier
-
Instrumentation: An HPLC system with a Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of 70% Methanol and 30% Water containing 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detector Wavelength: 220 nm for quantification and 254 nm for peak purity analysis.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the reaction sample in the mobile phase to a concentration of 0.5 mg/mL and filter through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare a 0.5 mg/mL standard solution of this compound in the mobile phase.
Method C: Gradient C8 Method
-
Instrumentation: A UHPLC or HPLC system with a UV detector.
-
Column: C8, 100 mm x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 40% B
-
1-5 min: 40% to 90% B
-
5-6 min: 90% B
-
6.1-8 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detector Wavelength: 220 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dilute the reaction mixture to approximately 0.2 mg/mL in a 50:50 mixture of Acetonitrile and Water. Filter using a 0.22 µm syringe filter.
-
Standard Preparation: Prepare a 0.2 mg/mL standard solution of this compound in a 50:50 mixture of Acetonitrile and Water.
Conclusion
The selection of an appropriate HPLC method for analyzing the reaction purity of this compound depends on the specific requirements of the analysis.
-
Method A represents a robust, straightforward isocratic method suitable for routine quality control where high throughput is not the primary concern.
-
Method B offers improved resolution and peak shape due to the phenyl-hexyl stationary phase and the use of an acidic modifier. The DAD detector also allows for peak purity assessment, which is advantageous during method development and for impurity identification.
-
Method C provides the fastest analysis time, making it ideal for high-throughput screening of reaction conditions. The gradient elution allows for the separation of a wider range of impurities with varying polarities.
Researchers and analytical scientists should consider these trade-offs between speed, resolution, and complexity when choosing a method for their specific application. The provided protocols offer a solid starting point for developing and validating a reliable HPLC method for ensuring the quality of this compound.
References
Comparing the efficacy of different phosphorylating and thiophosphorylating agents
A Comparative Guide to Phosphorylating and Thiophosphorylating Agents
For Researchers, Scientists, and Drug Development Professionals
Phosphorylation and its thio-analogue, thiophosphorylation, are fundamental biochemical reactions crucial for a vast array of cellular processes, including signal transduction, protein function regulation, and energy metabolism. The deliberate introduction of phosphate (B84403) and thiophosphate groups is a cornerstone of drug development, oligonucleotide synthesis, and the study of cellular signaling. This guide provides an objective comparison of common phosphorylating and thiophosphorylating agents, supported by experimental data and detailed protocols to aid researchers in selecting the most effective agent for their specific application.
Part 1: Phosphorylating Agents
Phosphorylation is the addition of a phosphoryl group (PO₃²⁻) to a molecule, most commonly catalyzed by enzymes called kinases.[1] This process can also be achieved through chemical synthesis. The choice between an enzymatic or chemical approach depends on the desired specificity, scale, and nature of the substrate.
Comparison of Common Phosphorylating Agents
The efficacy of a phosphorylating agent is determined by its ability to selectively deliver a phosphate group to a target molecule with high yield. Below is a comparison of common agents used in research and development.
| Agent/Method | Type | Typical Substrates | Key Advantages | Key Limitations | Common Applications |
| Protein Kinases | Enzymatic | Proteins, Peptides, Amino Acids (Ser, Thr, Tyr)[2] | High specificity for target sequence/structure.[2] Mild reaction conditions. | Substrate specificity can be limiting. Enzyme production can be complex. | In vitro kinase assays, studying protein function, generating phosphoproteins for structural analysis.[3][4] |
| T4 Polynucleotide Kinase (PNK) | Enzymatic | 5'-hydroxyl termini of DNA and RNA[5][6] | High efficiency for labeling nucleic acids. Robust and commercially available. | Limited to 5'-termini of nucleic acids. | 5'-end labeling of DNA/RNA, preparing DNA for ligation.[6] |
| ATP / GTP | Chemical (Enzyme Cofactor) | Utilized by kinases as the phosphate donor.[2] | Natural biological phosphate source. Readily available. | Requires a kinase for specific transfer. Can be hydrolyzed. | Standard in all enzymatic phosphorylation reactions.[5] |
| Phosphoramidites | Chemical | Alcohols (e.g., nucleoside hydroxyls) | Key reagents in solid-phase oligonucleotide synthesis. Allows for sequential, controlled additions. | Water-sensitive reagents. Requires protection/deprotection steps. | Automated DNA and RNA synthesis. |
| Diphosphoryl Chloride / Phosphorodichloridates | Chemical | Alcohols, Phenols[7] | Highly reactive, suitable for small molecule phosphorylation. | Low selectivity, harsh reaction conditions, can be sensitive to moisture. | Synthesis of phosphate esters and prodrugs.[7][8] |
| Tetrabenzyl Pyrophosphate | Chemical | Phenols, primary, secondary, and tertiary alcohols[9] | Chemoselective for phosphorylating alcohols and phenols.[9] | Requires subsequent debenzylation step. | Synthesis of phosphate monoesters.[9] |
Experimental Protocol: In Vitro Protein Phosphorylation using a Protein Kinase
This protocol provides a general framework for the in vitro phosphorylation of a purified protein substrate by a specific protein kinase.[3][5]
Materials:
-
Purified protein kinase
-
Purified substrate protein
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[5]
-
Adenosine Triphosphate (ATP) solution (e.g., 100 µM final concentration)[5]
-
SDS-PAGE loading buffer
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the kinase, the substrate protein, and the appropriate volume of Kinase Reaction Buffer.[5] The optimal enzyme-to-substrate ratio should be determined empirically.
-
Initiation: Initiate the reaction by adding the ATP solution to the reaction mixture. For detection purposes, radiolabeled [γ-³²P]ATP can be used.[4][5]
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined duration (e.g., 15-60 minutes).[5]
-
Termination: Stop the reaction by adding an equal volume of SDS-PAGE loading buffer, which typically contains SDS and EDTA to denature the kinase and chelate the Mg²⁺ cofactor.
-
Analysis: Analyze the phosphorylation of the substrate protein by SDS-PAGE. The phosphorylated protein can be visualized by autoradiography if radiolabeled ATP was used, or by Western blot using a phospho-specific antibody.[4][5]
Visualization of a Kinase Signaling Pathway
Kinases are central components of signaling cascades, where a signal is amplified and transmitted through a series of sequential phosphorylation events.
Part 2: Thiophosphorylating Agents
Thiophosphorylation involves the transfer of a thiophosphate group (PO₃S³⁻). This modification is particularly valuable in research because the resulting thiophosphate ester is resistant to many phosphatases and the sulfur atom provides a unique chemical handle for detection and purification.[10][11]
Comparison of Common Thiophosphorylating Agents
The choice of a thiophosphorylating agent often depends on whether the target is a biological macromolecule or a small organic molecule.
| Agent | Type | Typical Substrates | Key Advantages | Key Limitations | Common Applications |
| ATPγS | Enzymatic Substrate | Proteins, Peptides (via kinases)[10] | Accepted by many kinases.[10] Resulting thiophosphate is phosphatase-resistant.[11] The sulfur atom allows for specific chemical labeling.[12] | Often a less efficient substrate for kinases than ATP (the "thio-effect").[13] This can sometimes be mitigated by using Mn²⁺ or Co²⁺ as cofactors.[13] | Kinase assays, identifying direct kinase substrates, studying phosphatase resistance.[10][11] |
| Lawesson's Reagent | Chemical | Carbonyl compounds (ketones, esters, amides)[14][15] | Mild and effective for converting C=O to C=S.[14] Can be used for sulfurization of phosphite (B83602) triesters to phosphorothioates.[16] | Primarily a thionating agent, not a direct thiophosphorylating agent for alcohols. Unpleasant odor. | Synthesis of thioamides, thioesters, and thioketones.[17] Used in the synthesis of oligodeoxyribonucleoside phosphorothioates.[16] |
| Thiophosphoryl Chloride (PSCl₃) | Chemical | Alcohols, Nucleosides[18] | Highly reactive for introducing a thiophosphate group. | Low selectivity, harsh reaction conditions, highly sensitive to moisture. | Synthesis of thiophosphorylated small molecules and nucleoside monothiophosphates.[18] |
Experimental Protocol: Kinase Assay using ATPγS and Affinity Capture
This protocol outlines a non-radioactive method to identify kinase substrates by thiophosphorylating them with ATPγS, followed by covalent labeling and capture.[10][12]
Materials:
-
Kinase of interest and cell lysate/purified substrate
-
Kinase Reaction Buffer (as above, may be optimized with 1 mM MnCl₂)[13]
-
ATPγS (e.g., 100 µM final concentration)[11]
-
p-Nitrobenzyl mesylate (PNBM) for alkylation
-
Anti-thiophosphate ester antibody or Iodoacetyl-agarose beads for capture[11][12]
-
Wash buffers and elution buffers
Procedure:
-
Thiophosphorylation Reaction: Set up the kinase reaction as described in the phosphorylation protocol, but substitute ATP with ATPγS. Incubate to allow for substrate thiophosphorylation.[10]
-
Alkylation: Quench the reaction and alkylate the newly formed thiophosphate group by adding PNBM. This attaches a chemical tag to the sulfur atom, creating a stable thiophosphate ester.[11]
-
Affinity Capture:
-
Antibody Method: Immunoprecipitate the tagged substrates using a specific anti-thiophosphate ester antibody.[11]
-
Chemical Method: If using a thiol-reactive probe like iodoacetyl-agarose, digest the protein mixture into peptides first, then capture the thiol-containing (thiophosphorylated) peptides.[12]
-
-
Washing: Wash the beads thoroughly to remove non-specifically bound proteins/peptides.
-
Elution and Analysis: Elute the captured substrates/peptides from the beads.
-
Identification: Analyze the eluted proteins or peptides by mass spectrometry to identify the direct substrates of the kinase.
Visualization of an Experimental Workflow
The following diagram illustrates the workflow for identifying kinase substrates using thiophosphorylation and mass spectrometry.
References
- 1. Phosphorylation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. neb.com [neb.com]
- 7. Phosphorylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 8. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 10. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATP-gamma-S, kinase substrate (CAS 93839-89-5) (ab138911) | Abcam [abcam.com]
- 12. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lawesson's Reagent [organic-chemistry.org]
- 15. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 16. Synthesis of oligodeoxyribonucleoside phosphorothioates using Lawesson's reagent for the sulfur transfer step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Validating Novel Reagents for Kinetic Resolution of Alcohols: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure alcohols is a critical step in the creation of new therapeutics and fine chemicals. Kinetic resolution (KR) remains a cornerstone technique for achieving this separation. This guide provides a comparative overview of established methods for the kinetic resolution of secondary alcohols and proposes a framework for validating new potential resolving agents, using dimethyl chlorothiophosphate as a hypothetical case study.
While established enzymatic and non-enzymatic methods offer robust solutions, the exploration of novel, potentially more efficient or selective reagents is an ongoing endeavor in synthetic chemistry. This document will equip researchers with the necessary protocols and data-driven benchmarks to assess the viability of new candidates for kinetic resolution.
Established Methods for Kinetic Resolution of Secondary Alcohols: A Performance Benchmark
The efficacy of a kinetic resolution is primarily evaluated by its enantioselectivity (expressed as the enantiomeric excess, ee) and the yield of the resolved products. Below is a comparison of two widely employed methods: enzymatic kinetic resolution using lipases and non-enzymatic kinetic resolution with chiral 4-(dimethylamino)pyridine (DMAP) derivatives.
| Method | Catalyst/Reagent | Substrate | Acylating Agent | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol | Enantiomeric Excess (ee) of Acylated Product | Selectivity Factor (s) |
| Enzymatic | Novozym 435 (Immobilized CALB) | 1-Phenylethanol (B42297) | Vinyl acetate (B1210297) | n-Hexane | 3 | 48 | >99% (S) | >99% (R) | >200[1] |
| Enzymatic | Novozym 435 | 1-Indanol | Vinyl acetate | Toluene (B28343) | 24 | 50 | 99% (S) | 99% (R) | >200[1] |
| Enzymatic | Novozym 435 | 4-Phenyl-2-butanol | Isopropenyl acetate | Toluene | 2.5 | 50 | >99% | >99% | >200[1] |
| Non-Enzymatic | Chiral DMAP Derivative | 1-Phenylethanol | Acetic anhydride (B1165640) | Toluene | 15 | ~50 | Not specified | Not specified | up to 12[2] |
| Non-Enzymatic | Chiral N-Heterocyclic Carbene | 1-Phenylethanol | Vinyl diphenylacetate | THF | 24 | 48 | 91% (S) | 98% (R) | 48 |
Table 1: Performance Comparison of Established Kinetic Resolution Methods. This table summarizes the experimental conditions and outcomes for the kinetic resolution of various secondary alcohols using enzymatic and non-enzymatic methods.
Experimental Protocols for Established Methods
Detailed and reproducible experimental protocols are essential for comparing results and validating new procedures.
Protocol 1: Enzymatic Kinetic Resolution of 1-Phenylethanol using Novozym 435[1]
Materials:
-
Racemic 1-phenylethanol
-
Immobilized Candida antarctica lipase (B570770) B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous n-hexane (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a dry flask, add racemic 1-phenylethanol (1 equivalent) and anhydrous n-hexane.
-
Add vinyl acetate (2 equivalents).
-
Add Novozym 435 (typically 10-50 mg per mmol of alcohol).
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Upon completion, the enzyme is removed by filtration.
-
The filtrate containing the unreacted alcohol and the ester can be concentrated under reduced pressure.
-
The unreacted alcohol and the ester are then separated by column chromatography.
Protocol 2: Non-Enzymatic Kinetic Resolution of 1-Phenylethanol using a Chiral DMAP Derivative[2]
Materials:
-
Racemic 1-phenylethanol
-
Chiral DMAP derivative (e.g., (S,S)-4a as described in the cited literature) (5 mol%)
-
Acetic anhydride (0.75 equivalents)
-
Triethylamine (B128534) (1.5 equivalents)
-
Anhydrous toluene (solvent)
-
Standard laboratory glassware under an inert atmosphere (e.g., argon or nitrogen)
-
Magnetic stirrer
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral DMAP derivative.
-
Add anhydrous toluene, followed by the racemic 1-phenylethanol (1 equivalent) and triethylamine.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C).
-
Add acetic anhydride dropwise.
-
Stir the reaction mixture at the set temperature and monitor its progress by chiral GC or HPLC.
-
The reaction is quenched at the desired conversion by adding a small amount of methanol.
-
The mixture is then concentrated, and the unreacted alcohol and the ester product are separated by column chromatography.
A Framework for Validating a Novel Reagent: The Case of this compound
Currently, there is a lack of published data on the use of this compound for the kinetic resolution of alcohols. However, its structure suggests it could act as an electrophilic thiophosphorylating agent. To validate its potential, a systematic experimental approach is required.
Hypothetical Experimental Protocol for Kinetic Resolution using this compound
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
This compound
-
Chiral nucleophilic catalyst or chiral base
-
Anhydrous, non-protic solvent (e.g., toluene, THF, or dichloromethane)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Standard laboratory glassware under an inert atmosphere
-
Magnetic stirrer
-
Analytical equipment (chiral GC or HPLC)
Procedure:
-
Catalyst/Base Screening: In a series of parallel reactions, combine the racemic alcohol (1 equivalent), a chiral nucleophilic catalyst (e.g., a chiral DMAP derivative) or a chiral amine base (1-10 mol%), and a tertiary amine base (1.5 equivalents) in an anhydrous solvent under an inert atmosphere.
-
Reaction Initiation: Cool the mixtures to a set temperature (e.g., 0°C, -20°C, or -78°C) and add this compound (0.5-0.7 equivalents) dropwise.
-
Monitoring: Stir the reactions and monitor the progress by chiral GC or HPLC, analyzing for the consumption of the starting alcohol and the formation of the thiophosphate ester. Determine the enantiomeric excess of the remaining alcohol and the product.
-
Optimization: Based on the initial screening, optimize the reaction conditions, including the choice of catalyst/base, solvent, temperature, and stoichiometry of the reagents.
-
Data Analysis: Calculate the conversion and the selectivity factor (s) to quantify the effectiveness of the resolution.
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams created using Graphviz depict the experimental workflows and the underlying principle of kinetic resolution.
Figure 1: General Principle of Kinetic Resolution
Figure 2: Workflow for Enzymatic Kinetic Resolution
Figure 3: Proposed Workflow for Validating this compound
Conclusion
The validation of a new reagent for kinetic resolution requires a systematic comparison against established, high-performing methods. While this compound remains a hypothetical candidate pending experimental validation, the protocols and comparative data presented here provide a clear roadmap for such an investigation. By following a structured approach of screening, monitoring, and optimization, researchers can effectively evaluate the potential of novel reagents to expand the toolkit for synthesizing enantiopure alcohols. The ultimate goal is to discover new resolving agents that may offer advantages in terms of selectivity, reaction time, cost, or substrate scope over existing technologies.
References
A Comparative Analysis of Dimethyl Chlorothiophosphate and Dimethyl Chlorophosphate for Researchers and Drug Development Professionals
An in-depth guide to the properties, reactivity, and applications of two key organophosphorus reagents.
Dimethyl chlorothiophosphate (DMCTP) and Dimethyl chlorophosphate (DMCP) are versatile organophosphorus compounds widely utilized as intermediates and reagents in organic synthesis, particularly within the agrochemical and pharmaceutical industries. While structurally similar, the substitution of a sulfur atom for an oxygen atom in the thiophosphate imparts distinct chemical and physical properties, influencing their reactivity and suitability for specific applications. This guide provides a comprehensive comparison of these two reagents, supported by available data and outlining experimental protocols for their comparative evaluation.
Comparative Overview: At a Glance
A summary of the key physical and chemical properties of this compound and Dimethyl chlorophosphate is presented below.
| Property | This compound (DMCTP) | Dimethyl chlorophosphate (DMCP) |
| CAS Number | 2524-03-0[1] | 813-77-4 |
| Molecular Formula | C₂H₆ClO₂PS[1] | C₂H₆ClO₃P |
| Molecular Weight | 160.56 g/mol [1] | 144.49 g/mol |
| Appearance | Colorless to light amber liquid with a stench[2] | Colorless, transparent liquid |
| Boiling Point | 66-67 °C at 16 mmHg[2] | 80 °C at 25 mmHg[3] |
| Density | 1.322 g/mL at 25 °C[2] | 1.340 g/mL[3] |
| Flash Point | 105 °C[2] | >110 °C[3] |
| Solubility | Decomposes in water[2] | Reacts with water |
| Primary Application | Intermediate for insecticides, pesticides, fungicides, and industrial additives[1][4] | Phosphorylating agent in organic synthesis[1] |
| Reactivity | Susceptible to hydrolysis; reacts with strong bases and oxidizing agents[2] | Potent phosphorylating agent; reacts with alcohols and nucleophiles |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][5] | Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3][6] |
Reactivity and Performance: A Deeper Dive
The primary functional difference between DMCTP and DMCP lies in their reactivity, dictated by the nature of the phosphorus center. The P=S bond in DMCTP is generally less polarized than the P=O bond in DMCP, which influences their electrophilicity and, consequently, their reaction rates and mechanisms.
A theoretical study using Density Functional Theory (DFT) on the hydrolysis of these compounds suggests that Dimethyl chlorophosphate has a higher reactivity towards water than this compound. The study rationalizes this by examining the orbital interactions between the nucleophile (water) and the substrate, indicating that the electrostatic and charge transfer interactions are more favorable for the phosphate (B84403).[2] This suggests that DMCP is a more potent phosphorylating agent than DMCTP is a thiophosphorylating agent under similar conditions.
Kinetic studies on the aminolysis of related aryl phenyl chlorothiophosphates and chlorophosphates with anilines indicate that both reactions proceed via a concerted SN2 mechanism.[7] Molecular orbital calculations on model reactions of DMCTP and DMCP with ammonia (B1221849) suggest that both front-side and back-side nucleophilic attacks are possible, with the specific pathway influenced by solvation effects.[7]
Experimental Protocols for Comparative Analysis
To empirically evaluate the comparative performance of this compound and Dimethyl chlorophosphate, the following experimental protocols are proposed. These protocols are designed for a direct comparison of their reactivity in a typical phosphorylation/thiophosphorylation reaction.
Objective:
To compare the reaction kinetics and yield of the phosphorylation of a model alcohol (e.g., benzyl (B1604629) alcohol) using Dimethyl chlorophosphate and this compound under identical reaction conditions.
Materials:
-
This compound (DMCTP), >95% purity
-
Dimethyl chlorophosphate (DMCP), >96% purity
-
Benzyl alcohol, anhydrous
-
Triethylamine (B128534) (Et₃N), distilled
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stirring bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Experimental Procedure:
Reaction Setup (to be performed in parallel for both DMCTP and DMCP):
-
To a dry 50 mL round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (20 mL).
-
Add benzyl alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) to the flask and stir the solution at 0 °C (ice bath).
-
Slowly add either this compound (1.1 equivalents) or Dimethyl chlorophosphate (1.1 equivalents) dropwise to the respective reaction mixture over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes). Use a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane (B92381) mixture) to separate the starting material and the product.
-
For kinetic analysis, at each time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture, quench it with a saturated aqueous solution of sodium bicarbonate, and extract with dichloromethane. Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material.
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization and Yield Determination:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy to confirm its structure.
-
Determine the isolated yield of the product.
-
For a quantitative comparison of reaction efficiency, perform the reaction with an internal standard and determine the NMR yield at different time points.
Visualizing Synthesis and Workflow
The following diagrams, generated using the DOT language, illustrate the general synthesis routes for both compounds and a typical experimental workflow for their application in phosphorylation/thiophosphorylation reactions.
Caption: General synthesis pathways for this compound and Dimethyl chlorophosphate.
Caption: A typical experimental workflow for alcohol phosphorylation/thiophosphorylation.
Applications in Drug Development and Research
Both this compound and Dimethyl chlorophosphate are valuable reagents in the synthesis of biologically active molecules.
Dimethyl chlorophosphate (DMCP) is extensively used to introduce phosphate groups into organic molecules. This is a crucial step in the synthesis of many pharmaceuticals, including antiviral prodrugs where phosphorylation can enhance solubility and bioavailability. It is also a key reagent in the preparation of phosphate esters that can act as enzyme inhibitors or mimics of biological phosphates.
This compound (DMCTP) serves as a precursor for a wide range of organothiophosphate compounds, many of which are potent insecticides and pesticides due to their ability to inhibit acetylcholinesterase.[1] In drug development, thiophosphates are sometimes used as isosteres of phosphates to modulate the biological activity and metabolic stability of a drug candidate. The introduction of a thiophosphate moiety can alter the lipophilicity and binding characteristics of a molecule. DMCTP has also been used as a template molecule for the preparation of polyclonal antibodies.[8][9]
Safety and Handling
Both this compound and Dimethyl chlorophosphate are highly toxic and corrosive substances that must be handled with extreme care in a well-ventilated fume hood.[1][5][6] They are fatal if swallowed, inhaled, or absorbed through the skin.[3][5][6] Both compounds react with water and moisture, liberating toxic gases.[3][6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Emergency eyewash and safety shower facilities should be readily accessible. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 2. bkcs.kchem.org [bkcs.kchem.org]
- 3. Comparison of initial hydrolysis of the three dimethyl phthalate esters (DMPEs) by a basidiomycetous yeast, Trichosporon DMI-5-1, from coastal sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. chemos.de [chemos.de]
- 6. O,O-Dimethyl O-(4-sulfamoylphenyl) phosphorothioate (cythioate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. O,O-Dimethyl phosphorochloridothioate(2524-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Comparative Guide to the Structural Confirmation of Novel Compounds Synthesized with Dimethyl Chlorothiophosphate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of compounds synthesized using Dimethyl chlorothiophosphate. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray crystallography. Furthermore, we will present a comparative synthetic route using an alternative thiophosphorylating agent.
Synthesis of a Novel Phosphoramidothioate
To illustrate the structural confirmation process, we will consider the synthesis of a novel O,O-dimethyl phosphoramidothioate, a class of compounds often investigated for their potential biological activity. The synthetic pathway involves the reaction of this compound with a primary amine.
Structural Confirmation Techniques: A Comparative Analysis
The definitive structural confirmation of the synthesized O,O-dimethyl phosphoramidothioate requires the application of various analytical techniques. Each method provides unique and complementary information.
Spectroscopic Methods: NMR and GC-MS
Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the structural elucidation of organic compounds.
Data Presentation: Comparison of Spectroscopic Data
| Analytical Technique | Information Obtained | Typical Data for O,O-dimethyl phosphoramidothioate |
| ³¹P NMR | Phosphorus environment and connectivity. | A single resonance at approximately δ 60-70 ppm.[1][2] |
| ¹H NMR | Proton environment and adjacent functional groups. | Doublet for the P-O-CH₃ protons around δ 3.7-3.9 ppm due to coupling with phosphorus.[3] |
| ¹³C NMR | Carbon skeleton of the molecule. | Signal for the P-O-CH₃ carbons. |
| GC-MS | Molecular weight and fragmentation pattern. | Molecular ion peak corresponding to the compound's mass and characteristic fragment ions.[4] |
Experimental Protocols
¹H and ³¹P NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[5]
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
³¹P NMR Data Acquisition:
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as ethyl acetate (B1210297) or hexane.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[9]
-
GC Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[4]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[9]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.[10]
-
X-ray Crystallography: The Gold Standard for Solid-State Structure
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Data Presentation: Crystallographic Data Comparison
| Parameter | Typical Value for an Organothiophosphate |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Length (P=S) | ~1.9 Å |
| Bond Length (P-O) | ~1.6 Å |
| Bond Angles | O-P-O, O-P-S, etc. |
Note: Specific crystallographic data is highly dependent on the individual compound and its crystal packing.
Alternative Synthetic Route: Lawesson's Reagent
A common alternative to using chlorothiophosphates for the synthesis of thiophosphoryl compounds is the use of Lawesson's reagent to thionate a corresponding phosphate (B84403) ester.[11][12]
Comparison of Synthetic Routes
| Feature | This compound Route | Lawesson's Reagent Route |
| Starting Materials | Readily available, but can be moisture sensitive. | Requires synthesis of the corresponding phosphate ester first. |
| Reaction Conditions | Typically mild, often at room temperature. | Often requires heating.[13] |
| Byproducts | HCl, which needs to be neutralized. | Phosphorus-containing byproducts that may require careful purification to remove. |
| Scope | Versatile for introducing the thiophosphoryl group to various nucleophiles. | Primarily used for the conversion of carbonyls and phosphine (B1218219) oxides to their sulfur analogs.[14] |
Conclusion
The structural confirmation of novel compounds synthesized from this compound relies on a combination of powerful analytical techniques. While NMR and GC-MS provide essential information regarding connectivity, molecular weight, and fragmentation, single-crystal X-ray crystallography offers the definitive solid-state structure. The choice of synthetic route, whether through a chlorothiophosphate or an alternative like Lawesson's reagent, will depend on the specific target molecule and desired reaction conditions. By employing the detailed experimental protocols and comparative data presented in this guide, researchers can confidently and accurately characterize their novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. chemrxiv.org [chemrxiv.org]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. comum.rcaap.pt [comum.rcaap.pt]
- 11. Synthesis of oligodeoxyribonucleoside phosphorothioates using Lawesson's reagent for the sulfur transfer step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lawesson's Reagent [organic-chemistry.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Activity of Dimethyl Chlorothiophosphate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethyl chlorothiophosphate (DMCTP) serves as a versatile precursor in the synthesis of a wide array of organophosphorus derivatives with potential applications in agriculture and medicine.[1] This guide provides a comparative overview of the biological activities of various DMCTP derivatives, focusing on their insecticidal, antifungal, and anticancer properties. The information presented herein is a synthesis of data from studies on closely related organophosphorus compounds, offering a predictive framework for the potential efficacy of novel DMCTP-based molecules.
Comparative Biological Activity of Organophosphorus Thiophosphate Derivatives
The biological activity of organophosphorus thiophosphate derivatives is significantly influenced by the nature of the substituents attached to the phosphorus atom. The following tables summarize the in vitro activity of various derivatives against different biological targets.
Table 1: Insecticidal Activity of Organophosphorus Thiophosphate Derivatives against Various Pests
| Compound Class | Derivative Type | Target Pest | Activity Metric (LC50/EC50) | Reference |
| Phosphorothioate | O,O-diethyl-S-aryl | Aphis fabae | 1.5 mg/L | [2] |
| Phosphorothioate | O,O-dimethyl-S-aryl | Musca domestica | 0.8 mg/L | [3] |
| Phosphoramidothioate | N-substituted | Spodoptera litura | 5.2 mg/L | [4] |
| Phosphorothioate | Heterocyclic | Plutella xylostella | 2.1 mg/L | [5] |
Table 2: Antifungal Activity of Organophosphorus and Related Sulfur-Containing Heterocyclic Derivatives
| Compound Class | Derivative Type | Fungal Species | Activity Metric (MIC) | Reference |
| Thiophosphate | O,O-dialkyl-S-heterocycle | Aspergillus niger | 12.5 µg/mL | [4] |
| Thiophosphate | O,O-diethyl-S-aryl | Candida albicans | 25 µg/mL | [5] |
| Thiazole Derivative | 2-amino-4-aryl-thiazole | Fusarium oxysporum | 8.0 µg/mL | [4] |
| Benzimidazole Derivative | Substituted Benzimidazole | Aspergillus fumigatus | 15.6 µg/mL | [6] |
Table 3: Cytotoxic Activity of Organophosphorus and Related Derivatives against Cancer Cell Lines
| Compound Class | Derivative Type | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Phosphoramidate | N-aryl | MCF-7 (Breast) | 15.2 µM | [7] |
| Phosphonate | α-aminophosphonate | HeLa (Cervical) | 21.8 µM | [4] |
| Spirooxindole | Spirodihydrothiopyran | A549 (Lung) | 5.5 µM | [8] |
| Indazole Derivative | 1,3-dimethyl-6-amino | FaDu (Hypopharyngeal) | 7.9 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of biological activity. The following are standard protocols for evaluating the insecticidal, antifungal, and cytotoxic effects of novel compounds.
Insecticidal Activity Bioassay (Leaf-Dip Method)
-
Preparation of Test Solutions: Dissolve the synthesized DMCTP derivatives in an appropriate solvent (e.g., acetone (B3395972) or ethanol) to prepare stock solutions. Further dilute with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to obtain a series of test concentrations.
-
Treatment of Leaf Discs: Cut fresh, untreated cabbage leaves into discs of a uniform size (e.g., 5 cm diameter). Dip each leaf disc into a test solution for 10-15 seconds. Allow the discs to air-dry completely.
-
Insect Infestation: Place the treated leaf discs individually in Petri dishes lined with moist filter paper. Introduce a set number of third-instar larvae of a target insect pest (e.g., 10 larvae of Plutella xylostella) into each Petri dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration. Determine the LC50 (lethal concentration for 50% of the population) value using probit analysis.[9]
In Vitro Antifungal Activity Screening (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: Culture the fungal strains on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 28°C for 5-7 days. Harvest the fungal spores by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL in RPMI-1640 medium.[10][11][12]
-
Preparation of Test Compounds: Dissolve the DMCTP derivatives in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations. The final DMSO concentration should not exceed 1% (v/v).
-
Inoculation and Incubation: Add the fungal spore suspension to each well of the microtiter plate. Include a positive control (a known antifungal agent), a negative control (medium with DMSO), and a growth control (medium with fungal inoculum only). Incubate the plate at 35°C for 48-72 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[13][14]
Cytotoxicity Assessment (MTT Assay)
-
Cell Culture and Seeding: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2. Seed the cells into a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.[15][16][17][18]
-
Compound Treatment: Prepare various concentrations of the DMCTP derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the cells with the compounds for 48 or 72 hours.
-
MTT Addition and Formazan (B1609692) Solubilization: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals. Remove the medium and dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[19]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QSAR analyses of organophosphates for insecticidal activity and its in-silico validation using molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpn.org [rjpn.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel antitumor spirodihydrothiopyran-oxindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asrb.org.in [asrb.org.in]
- 10. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 11. journals.asm.org [journals.asm.org]
- 12. youtube.com [youtube.com]
- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT (Assay protocol [protocols.io]
- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Cross-Reactivity of Antibodies Generated from Organophosphate Templates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies generated against small molecule haptens, with a specific focus on organophosphate compounds. While direct experimental data for antibodies generated using a dimethyl chlorothiophosphate template is not publicly available, this guide leverages analogous data from cross-reactivity studies of antibodies developed for other organophosphate pesticides. This comparative analysis will serve as a valuable resource for researchers planning to develop and characterize antibodies against novel haptens in this class.
Principles of Hapten-Generated Antibody Cross-Reactivity
Small molecules like this compound, known as haptens, are not immunogenic on their own. To elicit an antibody response, they must be covalently conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1][2] The resulting hapten-carrier conjugate is then used to immunize an animal model to produce antibodies.
The specificity of the generated antibodies is critically dependent on the structure of the hapten and the nature of its linkage to the carrier protein.[3][4] Cross-reactivity occurs when an antibody raised against one specific hapten recognizes and binds to other structurally similar molecules.[5] Understanding and quantifying cross-reactivity is paramount for the development of specific immunoassays and therapeutic antibodies.
Comparative Cross-Reactivity Data of Anti-Organophosphate Antibodies
The following table summarizes the cross-reactivity profiles of monoclonal antibodies generated against various organophosphate pesticide haptens. This data, derived from competitive indirect enzyme-linked immunosorbent assays (ciELISA), illustrates the degree of specificity that can be achieved and the common cross-reactants observed. The cross-reactivity is typically calculated as:
(IC50 of the target analyte / IC50 of the competing analyte) x 100%
| Target Analyte (Hapten) | Antibody | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Chlorpyrifos-methyl (B1668853) | Monoclonal | Chlorpyrifos | 1.4 | [6] |
| Other OPs | < 1.0 | [6] | ||
| Fenthion | Monoclonal | Fenitrothion | < 0.5 | [7] |
| Other OPs | < 0.5 | [7] | ||
| Parathion | Polyclonal | Methyl-parathion | 42.4 | [5] |
| Fenitrothion | < 1.0 | [5] | ||
| Imidacloprid | Polyclonal | Imidaclothiz | 103.4 | [5] |
| Other OPs | < 1.0 | [5] |
This table is a compilation of data from multiple sources to illustrate typical cross-reactivity profiles. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
The initial and most critical step is the synthesis of a hapten derivative of the target molecule (e.g., this compound) that incorporates a spacer arm with a reactive functional group (e.g., a carboxyl group) for conjugation to a carrier protein.[3][8]
Workflow for Immunogen Preparation:
Figure 1. Workflow for the preparation of a hapten-carrier immunogen.
Protocol:
-
Hapten Synthesis: Synthesize a derivative of this compound containing a linker arm terminating in a carboxyl group. The structure of the linker is crucial as it can influence the specificity of the resulting antibodies.[3]
-
Activation: Activate the carboxyl group of the hapten using a method like the active ester method with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC).[8]
-
Conjugation: React the activated hapten with the carrier protein (e.g., BSA) in a suitable buffer. The molar ratio of hapten to carrier protein should be optimized to achieve a sufficient hapten density for immunogenicity without compromising the protein's structure.[2]
-
Purification: Remove unconjugated hapten and reagents by dialysis or size-exclusion chromatography.
-
Characterization: Confirm the conjugation ratio (haptens per protein molecule) using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[2]
Antibody Production and Screening
Monoclonal or polyclonal antibodies can be generated. Monoclonal antibodies offer higher specificity and consistency.
Workflow for Monoclonal Antibody Production and Screening:
Figure 2. General workflow for monoclonal antibody production.
Protocol:
-
Immunization: Immunize mice with the prepared immunogen.
-
Hybridoma Production: Fuse spleen cells from immunized mice with myeloma cells to create hybridomas.
-
Screening: Screen hybridoma supernatants for the presence of antibodies that bind to a coating antigen (e.g., hapten conjugated to a different carrier protein like ovalbumin (OVA) to avoid selection of anti-carrier antibodies). A competitive ELISA format is used to select for antibodies with high affinity for the free hapten.
Cross-Reactivity Testing by Competitive Indirect ELISA (ciELISA)
ciELISA is the most common method for determining the cross-reactivity of anti-hapten antibodies.
Workflow for ciELISA:
Figure 3. Workflow for a competitive indirect ELISA (ciELISA).
Protocol:
-
Coating: Coat microtiter plate wells with a hapten-OVA conjugate and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Competition: In a separate plate, pre-incubate the antibody at a fixed concentration with varying concentrations of the target analyte (this compound) and potential cross-reactants (other organophosphates, related metabolites, etc.).
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate and incubate.
-
Detection: Wash the plate and add an enzyme-conjugated secondary antibody (e.g., HRP-anti-mouse IgG).
-
Substrate Addition: After another wash, add a suitable substrate (e.g., TMB) and stop the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength. The signal is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: Plot a standard curve of absorbance versus analyte concentration. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding). Calculate the cross-reactivity of each tested compound relative to the target analyte.
Conclusion
The development of highly specific antibodies against small molecules like this compound is a multi-step process that hinges on rational hapten design and rigorous screening protocols. While no specific data for this compound exists in the public domain, the established methodologies and comparative data from other organophosphate pesticides provide a clear roadmap for such an undertaking. By carefully designing the immunogen and employing a systematic approach to cross-reactivity screening, researchers can generate valuable antibody reagents for a wide range of applications, from environmental monitoring to therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A monoclonal antibody-based sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of the organophosphorous pesticides chlorpyrifos-methyl in real samples [agris.fao.org]
- 7. Development of a Specific Enzyme-Linked Immunosorbent Assay (ELISA) for the Analysis of the Organophosphorous Pesticide Fenthion in Real Samples Based on Monoclonal Antibody | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dimethyl Chlorothiophosphate: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of dimethyl chlorothiophosphate in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. This compound is a toxic, corrosive, and combustible liquid that is sensitive to moisture.[1][2][3][4] Adherence to proper personal protective equipment (PPE) protocols and disposal methods is mandatory.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This includes the use of a certified chemical fume hood and the availability of an emergency shower and eyewash station.[5]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand | Appropriate chemical-resistant gloves (e.g., neoprene) to prevent skin exposure.[1][6] |
| Body | A chemical-resistant apron or lab coat to prevent skin contact.[1][6] |
| Respiratory | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] A full-face respirator with appropriate cartridges is recommended where risk assessment warrants its use.[3] |
Incompatible Materials: this compound is incompatible with the following substances and should not be stored or mixed with them:
Spill Management Protocol
In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area. Isolate the spill or leak area for at least 50 meters (150 feet) in all directions for liquids.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, absorb the material with a non-combustible absorbent such as sand, dry earth, or powdered limestone.[5][6] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled, and closed container for hazardous waste disposal.[6]
-
Decontamination: Decontaminate the spill area by washing it three times with soap and water. Collect the cleaning materials for disposal as hazardous waste.
Step-by-Step Disposal Procedure: Alkaline Hydrolysis
The recommended method for the chemical deactivation of this compound in a laboratory setting is alkaline hydrolysis. This process breaks down the compound into less toxic and more environmentally benign substances. Alkaline hydrolysis is a recognized method for the disposal of organophosphate pesticides.[1][2][3][6]
Experimental Protocol:
Objective: To safely neutralize small quantities of this compound via alkaline hydrolysis.
Materials:
-
This compound
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate glass reaction vessel (e.g., beaker or flask) large enough to accommodate the reaction volume with sufficient headspace.
-
Labeled hazardous waste container
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood while wearing all required PPE. Place the reaction vessel on a stir plate.
-
Initial Dilution (Optional, for viscous material): If the this compound is viscous, it can be diluted with a water-miscible organic solvent that does not react with it, such as acetonitrile, to facilitate handling.
-
Slow Addition to Base: Slowly and carefully add the this compound to the 10% sodium hydroxide solution while stirring continuously. A recommended ratio is approximately 1:10 (v/v) of the chemical to the basic solution to ensure a safe and controlled reaction. The reaction is exothermic, so slow addition is crucial to manage the temperature.
-
Monitoring the Reaction: Continue stirring the mixture for a minimum of 24 hours to ensure complete hydrolysis.
-
pH Verification: After the reaction period, check the pH of the solution. The pH should remain alkaline (pH > 8) to ensure complete hydrolysis. If the pH has dropped, add more 10% sodium hydroxide solution until it is consistently alkaline.
-
Waste Collection: Once the reaction is complete and the solution is stable, transfer the mixture to a clearly labeled hazardous waste container.
-
Final Disposal: The neutralized waste must be disposed of through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[2][7]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Regulatory and Hazard Information
This compound is classified as a hazardous material for transportation and requires proper labeling and handling.
| Regulatory Information | Classification |
| UN Number | UN2267[1][3] |
| Hazard Class | 6.1 (Toxic)[1][3] |
| Subsidiary Hazard Class | 8 (Corrosive) |
| Packing Group | II[1][3] |
| SARA 302 EHS | Yes, with a Threshold Planning Quantity (TPQ) of 500 lbs.[1] |
| Primary Hazards | Fatal if inhaled, causes severe skin burns and eye damage, harmful if swallowed or in contact with skin.[1][3] |
| Environmental Hazards | This substance may be hazardous to the environment; special attention should be given to water quality.[8] Do not empty into drains.[2] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. osti.gov [osti.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
